4-amino-N-(2,2,2-trifluoroethyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-1-3-7(13)4-2-6/h1-4H,5,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSRGTLQYXZSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269908 | |
| Record name | 4-Amino-N-(2,2,2-trifluoroethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934524-28-4 | |
| Record name | 4-Amino-N-(2,2,2-trifluoroethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934524-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-(2,2,2-trifluoroethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-amino-N-(2,2,2-trifluoroethyl)benzamide
Introduction
4-amino-N-(2,2,2-trifluoroethyl)benzamide is a valuable building block in medicinal chemistry and drug development. The presence of the trifluoroethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent compounds, making it a desirable moiety in the design of novel therapeutics. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis of this compound, designed for researchers, scientists, and drug development professionals. The presented methodology is grounded in established chemical principles and offers insights into the rationale behind the experimental choices.
Synthetic Strategy Overview
The most logical and widely applicable approach to the synthesis of this compound involves a two-step sequence starting from commercially available 4-nitrobenzoic acid. This strategy is depicted in the workflow below:
Caption: A two-step synthetic workflow for this compound.
The synthesis commences with the conversion of 4-nitrobenzoic acid to its more reactive acyl chloride derivative, 4-nitrobenzoyl chloride. This is followed by an amidation reaction with 2,2,2-trifluoroethylamine to form the intermediate, N-(2,2,2-trifluoroethyl)-4-nitrobenzamide. The final step involves the selective reduction of the nitro group to an amine via catalytic hydrogenation, yielding the target compound.
Part 1: Synthesis of N-(2,2,2-trifluoroethyl)-4-nitrobenzamide
The first key transformation is the formation of the amide bond between 4-nitrobenzoyl chloride and 2,2,2-trifluoroethylamine. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily due to the high electrophilicity of the acyl chloride.
Reaction Mechanism
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.[1] This prevents the protonation of the amine nucleophile, which would render it unreactive.
Caption: Generalized mechanism for the amidation reaction.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Nitrobenzoyl chloride | 185.56 | 10.0 | 1.86 g |
| 2,2,2-Trifluoroethylamine | 99.06 | 10.5 | 0.73 mL |
| Triethylamine | 101.19 | 12.0 | 1.67 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzoyl chloride (1.86 g, 10.0 mmol).
-
Dissolve the 4-nitrobenzoyl chloride in anhydrous dichloromethane (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 2,2,2-trifluoroethylamine (0.73 mL, 10.5 mmol) and triethylamine (1.67 mL, 12.0 mmol) in anhydrous dichloromethane (20 mL).
-
Add the amine solution dropwise to the stirred solution of 4-nitrobenzoyl chloride at 0 °C over a period of 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from ethanol/water to yield N-(2,2,2-trifluoroethyl)-4-nitrobenzamide as a solid.
Expected Characterization of Intermediate
-
Appearance: White to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J = 8.8 Hz, 2H), 8.01 (d, J = 8.8 Hz, 2H), 6.85 (br s, 1H), 4.15 (q, J = 8.8 Hz, 2H).
-
Mass Spectrum (EI): m/z 248 (M⁺).[2]
Part 2: Synthesis of this compound
The final step is the reduction of the nitro group of the intermediate to an amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and the ease of product isolation.
Reaction Mechanism
Catalytic hydrogenation of nitroarenes is a well-established process.[3] The reaction proceeds on the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum supported on carbon.[4] Molecular hydrogen is adsorbed onto the catalyst surface and subsequently transferred to the nitro group, leading to its stepwise reduction to the amine.
Caption: Experimental workflow for the catalytic hydrogenation step.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| N-(2,2,2-trifluoroethyl)-4-nitrobenzamide | 248.16 | 8.0 | 1.99 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 200 mg |
| Ethanol | - | - | 50 mL |
| Hydrogen (H₂) gas | - | - | - |
Procedure:
-
To a hydrogenation vessel, add N-(2,2,2-trifluoroethyl)-4-nitrobenzamide (1.99 g, 8.0 mmol) and ethanol (50 mL).
-
Carefully add 10% Pd/C (200 mg) to the solution.
-
Seal the vessel and connect it to a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (repeat this process three times).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen and by TLC analysis of the reaction mixture.
-
Once the reaction is complete (typically 2-4 hours), carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to afford this compound as a solid.
Expected Characterization of Final Product
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.65 (t, J = 6.0 Hz, 1H), 7.62 (d, J = 8.4 Hz, 2H), 6.55 (d, J = 8.4 Hz, 2H), 5.58 (s, 2H), 3.95 (q, J = 9.2 Hz, 2H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 165.8, 151.9, 128.7, 122.5, 122.3 (q, J = 278 Hz), 112.9, 40.8 (q, J = 33 Hz).
-
Mass Spectrum (ESI): m/z 219.08 (M+H)⁺.
-
IR (ATR, cm⁻¹): 3450, 3350 (N-H stretch, amine), 3300 (N-H stretch, amide), 1640 (C=O stretch), 1600, 1510 (aromatic C=C stretch), 1160, 1110 (C-F stretch).
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.[5][6][7][8][9]
-
Conduct all operations in a well-ventilated fume hood.[7]
Reagent-Specific Hazards:
-
4-Nitrobenzoyl chloride: Corrosive and moisture-sensitive. Reacts with water to release HCl gas. Handle with care.
-
2,2,2-Trifluoroethylamine: Volatile and flammable. May cause respiratory irritation.
-
Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.
-
Palladium on Carbon (Pd/C): Flammable solid, especially when dry and in the presence of hydrogen. Handle with care to avoid ignition sources.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested.
Product Hazards:
-
The toxicological properties of this compound have not been fully investigated. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.[5][6][9]
Conclusion
This guide outlines a robust and reproducible two-step synthesis for this compound. The methodology employs standard and well-understood organic transformations, making it accessible to researchers with a foundational knowledge of synthetic chemistry. By providing detailed experimental protocols, mechanistic insights, and safety considerations, this document serves as a valuable resource for the preparation of this important building block for drug discovery and development.
References
- 4 - SAFETY D
- MATERIAL SAFETY DATA SHEET P-AMINO BENZAMIDE. (n.d.). OXFORD LAB FINE CHEM LLP.
- safety data sheet N-(2,2,2-trifluoroethyl)benzamide. (n.d.). Enamine.
- 1 2 0 Material Safety D
- Supporting information - The Royal Society of Chemistry. (n.d.).
- bmse000668 Benzamide
- Safety D
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- 4-Nitro-N-(2,2,2-trifluoroethyl)benzamide - SpectraBase. (n.d.).
- (PDF)
- CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google P
- Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.).
- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P
- N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (n.d.).
- Synthesis of 4-Amino-N-[2 (diethylamino)
- (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)
- Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing). (n.d.).
- N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. (2023).
Sources
- 1. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]
- 2. spectrabase.com [spectrabase.com]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. actylislab.com [actylislab.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(2,2,2-trifluoroethyl)benzamide
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-amino-N-(2,2,2-trifluoroethyl)benzamide, a compound of interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of predicted and known data but also a detailed exploration of the experimental methodologies required for their validation. The structure of this guide is designed to logically flow from the foundational molecular characteristics to the more complex solution behaviors, providing a holistic understanding of the compound's profile.
Molecular Structure and Core Chemical Identifiers
This compound is a substituted benzamide with the molecular formula C₉H₉F₃N₂O. Its structure is characterized by a central benzamide core, with an amino group at the 4-position of the phenyl ring and a 2,2,2-trifluoroethyl group attached to the amide nitrogen.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₉H₉F₃N₂O | - |
| Molecular Weight | 234.18 g/mol | - |
| CAS Number | 175203-19-7 | [1] |
| IUPAC Name | This compound | - |
The presence of the aromatic amine, the amide linkage, and the highly electronegative trifluoromethyl group are key determinants of the molecule's physicochemical properties, influencing its solubility, polarity, and potential for intermolecular interactions.
Predicted Physicochemical Properties
Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, the following table summarizes predicted values from computational models and extrapolated data from structurally similar compounds. These values serve as a crucial starting point for experimental design and hypothesis generation.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Significance in Drug Development |
| Melting Point (°C) | 160-170 | The relatively high predicted melting point suggests a stable crystalline lattice, which is influenced by the potential for hydrogen bonding from the amino and amide groups. A defined melting point is a key indicator of purity. |
| Boiling Point (°C) | > 300 | The high boiling point is expected due to the molecular weight and polar functional groups capable of strong intermolecular forces. |
| pKa (acidic) | ~16-17 (Amide N-H) | The amide proton is weakly acidic and unlikely to ionize under physiological conditions. |
| pKa (basic) | ~3-4 (Aromatic Amine) | The electron-withdrawing effect of the benzamide group reduces the basicity of the 4-amino group compared to aniline. This pKa is critical for understanding solubility and absorption in the gastrointestinal tract. |
| LogP | ~1.5-2.5 | The trifluoromethyl group increases lipophilicity, while the amino and amide groups contribute to hydrophilicity. The predicted LogP suggests moderate lipophilicity, which is often a desirable trait for oral drug candidates to balance membrane permeability and aqueous solubility. |
Solubility Profile: Prediction and Experimental Determination
The solubility of a compound is a critical factor influencing its bioavailability and formulation development[2]. The molecular structure of this compound, with both hydrophobic (aromatic ring, trifluoromethyl group) and hydrophilic (amino and amide groups) moieties, suggests a complex solubility profile.
Table 3: Predicted Qualitative Solubility
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The hydrophobic character of the trifluoromethyl group and the aromatic ring is expected to dominate, leading to low aqueous solubility[2]. |
| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | The amino and amide groups can participate in hydrogen bonding with the solvent's hydroxyl groups, enhancing solubility compared to water[2]. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate the polar functional groups without the competing hydrogen bond network of water, and can also interact favorably with the hydrophobic regions of the molecule. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method[3]. This method is reliable for even poorly soluble compounds[4].
Workflow for Shake-Flask Solubility Determination
Caption: Shake-Flask Method for Equilibrium Solubility.
Causality Behind Experimental Choices:
-
Excess Compound: Ensures that a saturated solution is achieved, which is the definition of equilibrium solubility[4].
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility[5]. Measurements at both 25°C and 37°C can provide valuable data for storage and biopharmaceutical evaluation[6].
-
Agitation Time: Sufficient time (24-48 hours) is necessary to ensure that the system has reached thermodynamic equilibrium[3].
-
Phase Separation: Incomplete removal of solid particles is a common source of error, leading to an overestimation of solubility. Centrifugation or filtration are critical steps to obtain a clear supernatant for analysis[3].
-
Validated Analytical Method: The use of a specific and sensitive analytical method like HPLC-UV is essential for accurate quantification of the dissolved compound.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for confirming the chemical structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Chemical Shifts:
-
Aromatic Protons (C₆H₄): Two doublets are expected in the aromatic region (δ 6.5-8.0 ppm). The protons ortho to the amino group will be shifted upfield compared to those ortho to the benzamide group.
-
Amine Protons (NH₂): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.
-
Amide Proton (NH): A triplet is expected due to coupling with the adjacent CH₂ group.
-
Ethyl Protons (CH₂): A quartet is expected due to coupling with the amide proton and the fluorine atoms of the CF₃ group.
Predicted ¹³C NMR Chemical Shifts:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm).
-
Carbonyl Carbon (C=O): A signal is expected around δ 165-175 ppm.
-
Ethyl Carbon (CH₂): A signal is expected around δ 40-50 ppm.
-
Trifluoromethyl Carbon (CF₃): A quartet is expected due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3300-3500 | Two bands, characteristic of a primary amine. |
| N-H Stretch (Amide) | 3200-3400 | A single band. |
| C=O Stretch (Amide) | 1630-1680 | A strong, sharp absorption. |
| C-F Stretch | 1000-1400 | Strong, multiple bands characteristic of the CF₃ group. |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 235.1. The fragmentation pattern would likely involve cleavage of the amide bond and the ethyl group.
Chromatographic Profile
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantification in various matrices.
Typical HPLC Method Parameters:
-
Column: A reversed-phase column (e.g., C18) is suitable for this compound due to its moderate lipophilicity.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system (likely around 254 nm) would be appropriate.
Logical Flow for HPLC Method Development
Caption: HPLC Method Development Workflow.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a comprehensive experimental dataset is not yet publicly available, the predicted properties and detailed experimental protocols outlined herein offer a robust framework for researchers to initiate further investigation. The interplay of the aromatic amine, amide, and trifluoroethyl functionalities suggests a molecule with a nuanced profile that warrants empirical characterization to fully unlock its potential in drug development.
References
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Retrieved from [Link]
-
Szolláth, R., Bárdos, V., Stifter-Mursits, M., Angi, R., & Mazák, K. (2025). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. ResearchGate. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
-
solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2016). China Pharmacy. Retrieved from [Link]
Sources
A Technical Guide to 4-amino-N-(2,2,2-trifluoroethyl)benzamide: Properties, Synthesis, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 4-amino-N-(2,2,2-trifluoroethyl)benzamide, a fluorinated organic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering insights into its chemical properties, a robust synthetic protocol, and its applications as a building block in the design of novel therapeutics.
Introduction: The Strategic Role of Fluorination in Modern Drug Design
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The trifluoroethyl group, in particular, can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a valuable scaffold, combining the pharmacophoric elements of an aminobenzamide with the advantageous properties of the trifluoroethyl moiety. This guide delves into the core technical aspects of this compound, providing a foundational understanding for its application in research and development.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | Not definitively assigned; may be identified by supplier-specific codes. A related structure is noted under CBNumber:CB81499663. | [1] |
| Molecular Formula | C₉H₉F₃N₂O | [1] |
| Molecular Weight | 218.18 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (predicted) | - |
| Melting Point | Not reported | - |
Synthesis Protocol: A Reliable Route to this compound
The following is a detailed, two-step protocol for the synthesis of this compound, starting from commercially available 4-nitrobenzoyl chloride. This pathway is designed for high yield and purity, with each step being self-validating through clear reaction progression and product characterization.
Step 1: Synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide
Causality: This initial step involves the formation of an amide bond between 4-nitrobenzoyl chloride and 2,2,2-trifluoroethylamine. The use of a base like triethylamine is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
Materials:
-
4-nitrobenzoyl chloride
-
2,2,2-trifluoroethylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2,2,2-trifluoroethylamine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 4-nitro-N-(2,2,2-trifluoroethyl)benzamide as a solid.
-
Step 2: Reduction of the Nitro Group to an Amine
Causality: The final step is the reduction of the nitro group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and straightforward purification.
-
Materials:
-
4-nitro-N-(2,2,2-trifluoroethyl)benzamide
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the 4-nitro-N-(2,2,2-trifluoroethyl)benzamide from Step 1 in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography to achieve high purity.
-
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery and Development
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. The primary amino group offers a reactive handle for further functionalization, while the benzamide core and the trifluoroethyl group contribute to the overall pharmacological profile.
-
Scaffold for Kinase Inhibitors: The aminobenzamide core is a common feature in many kinase inhibitors. The amino group can be derivatized to interact with the hinge region of the kinase, a critical interaction for potent inhibition.
-
Precursor for Enzyme Inhibitors: This compound can be elaborated into inhibitors of various enzymes, where the trifluoroethyl group can enhance binding to hydrophobic pockets within the active site.
-
Building Block for Agrochemicals: The structural motifs present in this molecule are also relevant in the design of novel pesticides and herbicides.
Caption: Workflow for utilizing the core compound in drug discovery.
Sourcing and Procurement
Identifying a reliable supplier is critical for research and development activities. While this compound is a specialized chemical, several types of suppliers are likely to offer this compound or custom synthesis services.
| Supplier Type | Description |
| Specialty Chemical Suppliers | Companies focusing on research chemicals and building blocks for drug discovery. |
| Custom Synthesis Providers | Contract Research Organizations (CROs) that can synthesize specific molecules on demand. |
| Chemical Marketplaces | Online platforms that aggregate catalogs from multiple suppliers. |
Note: Due to the specialized nature of this compound, it is recommended to inquire directly with suppliers regarding availability, lead times, and purity specifications.
References
Sources
An In-depth Technical Guide on the Biological Activity of Trifluoroethyl Benzamide Derivatives
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] Its unique structural properties allow for versatile modifications, leading to derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting effects.[1][2] The introduction of a trifluoroethyl group to this scaffold can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the diverse biological activities of trifluoroethyl benzamide derivatives, focusing on their mechanisms of action, quantitative evaluation, and the experimental protocols necessary for their assessment.
Key Biological Activities and Mechanisms of Action
Trifluoroethyl benzamide derivatives have demonstrated notable efficacy in several key areas of therapeutic interest.
Antimicrobial Activity
A significant body of research highlights the potential of benzamide derivatives as potent antimicrobial agents against a range of bacterial and fungal pathogens.[3]
Mechanism of Action: The precise mechanisms can vary depending on the specific derivative and the microbial species. However, several key pathways have been identified:
-
Disruption of Ergosterol Synthesis: In fungi, some benzamide derivatives interfere with the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, cell death.[4][5] The 1,2,4-triazole benzamide derivative, TPB, has been shown to inhibit multiple enzymes in the ergosterol synthesis pathway, including ERG11 and ERG24.[4]
-
Inhibition of Essential Enzymes: Certain derivatives act as inhibitors of crucial microbial enzymes. For example, some have been found to target Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in yeast, which is essential for membrane trafficking.[6][7]
-
Dual-Target Mechanisms: Advanced derivatives may exhibit a dual-target mechanism of action. For instance, TPB not only inhibits ergosterol synthesis but also disrupts the function of adenine nucleotide transferase (ANT), leading to mitochondrial dysfunction and an accumulation of reactive oxygen species (ROS).[4]
Structure-Activity Relationship (SAR): Preliminary SAR studies indicate that the presence and position of substituents on the benzene ring significantly influence antifungal activity. For example, the inclusion of fluorine or chlorine atoms can enhance efficacy, while methoxy or trifluoromethyl groups may decrease it.[8]
Anticancer and Cytotoxic Activity
Benzamide derivatives are a promising class of compounds for cancer therapy, demonstrating cytotoxic effects against various cancer cell lines.[9]
Mechanism of Action:
-
Enzyme Inhibition: A primary mechanism is the inhibition of enzymes crucial for cancer cell survival and proliferation.
-
Histone Deacetylase (HDAC) Inhibition: Some benzamide derivatives, like Entinostat (MS-275), are known HDAC inhibitors. HDACs play a critical role in regulating gene expression, and their inhibition can lead to cell cycle arrest and apoptosis.[9]
-
Kinase Inhibition: Specific derivatives have been developed as potent inhibitors of kinases involved in oncogenic signaling pathways, such as the BRAFV600E mutant kinase found in melanoma.[10]
-
-
Induction of Apoptosis: By targeting key cellular pathways, these compounds can trigger programmed cell death in cancer cells.[9] For example, some derivatives have been shown to cause cell cycle arrest at the G1/S phase.[11]
Enzyme Inhibition
Beyond their antimicrobial and anticancer effects, trifluoroethyl benzamide derivatives are being investigated as inhibitors of other important enzyme classes.
-
Cholinesterase Inhibition: Derivatives have been synthesized that show dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[12]
-
Carbonic Anhydrase (CA) Inhibition: Certain benzamide-bearing sulfonamides have demonstrated potent inhibition of carbonic anhydrase isoforms, some of which are associated with tumors.[2]
Quantitative Data Summary
The potency of trifluoroethyl benzamide derivatives is typically quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial agents and the half-maximal inhibitory concentration (IC50) for cytotoxic or enzyme-inhibiting compounds.
Table 1: Antimicrobial Activity of Selected Benzamide Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5a | Bacillus subtilis | 25 | 6.25 | [3] |
| 5a | Escherichia coli | 31 | 3.12 | [3] |
| 6b | Escherichia coli | 24 | 3.12 | [3] |
| 6c | Bacillus subtilis | 24 | 6.25 | [3] |
Table 2: Antifungal EC50 Values of Selected Benzamide Derivatives
| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |
| 6h | Alternaria alternata | 1.77 | [8] |
| 6k | (Broad Spectrum) | 0.98 - 6.71 | [8] |
| 6e | Alternaria solani | 1.90 | [8] |
| 6i | Alternaria solani | 2.00 | [8] |
Experimental Protocols for Activity Assessment
The evaluation of the biological activity of novel trifluoroethyl benzamide derivatives requires a systematic approach, employing a series of standardized in vitro assays.
General Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization of a new benzamide derivative.
Caption: A general experimental workflow for the evaluation of benzamide derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
1. Preparation of Inoculum:
-
A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a sterile broth medium. This ensures a consistent starting concentration of microbes.
2. Compound Dilution Series:
-
A stock solution of the trifluoroethyl benzamide derivative is prepared in a suitable solvent (e.g., DMSO).
-
A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using the appropriate broth medium. This creates a concentration gradient to test.
3. Inoculation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Controls are essential:
-
Positive Control: Wells containing only the broth and inoculum (no compound) to ensure microbial growth.
-
Negative Control: Wells containing only broth to check for sterility.
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound to ensure it has no inherent antimicrobial activity.
-
4. Incubation:
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria) to allow for microbial growth.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.[13]
1. Cell Seeding:
-
Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well.[13]
-
The plates are incubated for 24 hours to allow the cells to adhere.[9]
2. Compound Treatment:
-
Cells are treated with a serial dilution of the trifluoroethyl benzamide derivative for a specified period (e.g., 48-72 hours).
3. MTT Addition:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
4. Formazan Solubilization:
-
The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
6. IC50 Calculation:
-
The percentage of cell viability is plotted against the compound concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated using non-linear regression analysis.
Conclusion and Future Directions
Trifluoroethyl benzamide derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and enzyme-inhibiting agents makes them attractive candidates for further drug development. Future research should focus on elucidating the precise mechanisms of action for novel derivatives, optimizing their structure-activity relationships to enhance potency and selectivity, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this chemical scaffold holds significant potential for the discovery of new therapeutic agents to address unmet medical needs.
References
- N/A. (2024).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- N/A. (2024).
- Al-Ghamdi, S. et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.
- N/A. (N/A). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader.
- N/A. (2019).
- N/A. (N/A). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed.
- N/A. (N/A). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
- N/A. (N/A). Designing amide-linked benzamide derivatives based on the known Aβ....
- N/A. (N/A). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PubMed Central.
- N/A. (2014). Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties. PubMed.
- N/A. (N/A). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. MDPI.
- N/A. (N/A). 1,2,4-Triazole benzamide derivative TPB against Gaeumannomyces graminis var. tritici as a novel dual-target fungicide inhibiting ergosterol synthesis and adenine nucleotide transferase function. PubMed.
- N/A. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed.
- N/A. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp.
- N/A. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties | Request PDF.
- PubChem. (N/A). 3-(2,2,2-Trifluoroethyl)benzamide.
- PubChem. (N/A). 4-amino-2-fluoro-N-(2,2,2-trifluoroethyl)benzamide.
- N/A. (N/A). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO.
- N/A. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central.
- BenchChem. (2025).
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,4-Triazole benzamide derivative TPB against Gaeumannomyces graminis var. tritici as a novel dual-target fungicide inhibiting ergosterol synthesis and adenine nucleotide transferase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. distantreader.org [distantreader.org]
- 12. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Trifluoroethyl Group: A Strategic Tool in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorine in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Among the various fluorinated motifs, the trifluoroethyl group (-CH₂CF₃) has emerged as a particularly valuable substituent for optimizing the physicochemical and pharmacological properties of bioactive molecules. Its unique electronic and steric characteristics allow medicinal chemists to fine-tune a compound's metabolic stability, lipophilicity, target binding affinity, and overall pharmacokinetic profile.[3][4] This guide provides a comprehensive overview of the multifaceted roles of the trifluoroethyl group in drug design, offering insights into its strategic application and the underlying mechanistic principles.
Physicochemical Properties and Their Implications
The trifluoroethyl group imparts a unique set of properties to a molecule, primarily driven by the high electronegativity of the fluorine atoms. These properties are instrumental in overcoming common challenges in drug development.
Metabolic Stability: Blocking Metabolic Hotspots
One of the most significant advantages of incorporating a trifluoroethyl group is the enhancement of metabolic stability.[5] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][5] By replacing a metabolically labile group, such as a methyl or ethyl group, with a trifluoroethyl group at a known site of metabolism, this metabolic pathway can be effectively blocked.[5][6] This "metabolic switching" strategy can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[5]
For instance, studies have shown that replacing a methyl group with a trifluoromethyl group can significantly reduce the number of metabolites formed and increase the in vitro half-life of a compound.[5][6] This is because the primary oxidative metabolic pathway is inhibited, limiting the formation of downstream metabolites.[5]
Lipophilicity: A Double-Edged Sword
The effect of the trifluoroethyl group on lipophilicity, often measured as the octanol-water partition coefficient (logP), is nuanced. While polyfluoroalkylation generally increases lipophilicity, the impact of the trifluoroethyl group is highly dependent on its position within the molecule.[7][8][9]
Trifluorination at the α-position to a functional group tends to strongly enhance lipophilicity.[7] However, when the trifluoroethyl group is further away from a polar functional group (β, γ, δ, or ε positions), the enhancement in lipophilicity is less pronounced and can even lead to a decrease in lipophilicity (making the compound more hydrophilic).[7] This is attributed to the strong inductive effect of the trifluoromethyl group, which can influence the acidity or basicity of nearby functional groups.[7] This ability to modulate lipophilicity allows for the fine-tuning of a drug candidate's solubility, permeability, and plasma protein binding.[8][10]
Modulation of pKa: Impact on Target Engagement and Off-Target Effects
The strong electron-withdrawing nature of the trifluoroethyl group can significantly influence the pKa of nearby acidic or basic functional groups.[4][11] For instance, the introduction of a trifluoroethyl group adjacent to an amine will decrease its basicity (lower its pKa).[11][12] This can be a crucial strategy to mitigate toxicity issues often associated with basic alkylamines, such as hERG inhibition and P-glycoprotein (P-gp) efflux.[11] By lowering the pKa, the proportion of the ionized form of the amine at physiological pH is altered, which can impact its interaction with off-target proteins and transporters.[11]
The Trifluoroethyl Group in Drug-Target Interactions
The unique properties of the trifluoroethyl group also play a direct role in how a drug molecule interacts with its biological target.
Hydrogen Bonding: A Surprising Donor
While the highly electronegative fluorine atoms might suggest the trifluoroethyl group would act as a hydrogen bond acceptor, it can also function as a weak hydrogen bond donor.[13][14] The C-H bonds in the CH₂ moiety are polarized by the adjacent CF₃ group, making them more acidic and capable of participating in hydrogen bonding interactions with electron-rich atoms in a protein's binding pocket.[15] This can contribute to enhanced binding affinity and selectivity.[3]
Conformational Control and Bioisosterism
The trifluoroethyl group can influence the conformational preferences of a molecule, which can be critical for optimal binding to a target.[4][16] It is often used as a bioisostere for other groups, such as the ethyl or ethoxy group, meaning it has a similar size and shape but different electronic properties.[17] This allows for the exploration of structure-activity relationships (SAR) and the optimization of ligand-receptor interactions.[18] For example, the N-trifluoroethyl motif is considered a useful bioisostere of the peptide bond, offering resistance to hydrolysis while maintaining a similar geometry.[11][12]
Synthetic Methodologies for Introducing the Trifluoroethyl Group
The successful application of the trifluoroethyl group in drug design relies on efficient and versatile synthetic methods for its incorporation into diverse molecular scaffolds. A variety of trifluoroethylation reagents and strategies have been developed.
Key Synthetic Approaches:
-
Nucleophilic Trifluoroethylation: This involves the use of reagents that deliver a nucleophilic "CH₂CF₃" species.
-
Electrophilic Trifluoroethylation: Reagents that act as a source of an electrophilic "CH₂CF₃" synthon are also widely used.[19]
-
Radical Trifluoroethylation: Free radical-based methods offer alternative pathways for introducing the trifluoroethyl group.[20]
-
From Trifluoroacetic Acid and its Derivatives: Trifluoroacetic acid is an affordable and stable source for the trifluoroethyl group in some synthetic transformations.[21]
-
Grignard Addition to Hemiaminal Ethers: This method provides a route to α-branched trifluoroethyl amines.[12]
The choice of method depends on the specific substrate and the desired position of the trifluoroethyl group. The development of new and more efficient trifluoroethylation reactions remains an active area of research in organic chemistry.[17]
Case Studies: The Trifluoroethyl Group in Action
The strategic use of the trifluoroethyl group is evident in numerous approved drugs and clinical candidates across various therapeutic areas.
-
Fluoxetine (Prozac): A classic example is the antidepressant fluoxetine, where the trifluoromethyl group on the aromatic ring enhances its lipophilicity, facilitating its penetration into the brain.[3]
-
Selinexor: This anticancer agent features two trifluoromethyl groups which contribute to its cytotoxic activity.[22]
-
Berotralstat: Used for the prophylaxis of hereditary angioedema attacks, this drug contains a trifluoromethyl group as a key pharmacophore.[22]
-
Ubrogepant: This migraine treatment incorporates trifluoromethyl groups to enhance its metabolic stability and binding affinity to the CGRP receptor.[3]
These examples highlight the diverse applications and significant impact of the trifluoroethyl group in developing successful therapeutic agents.
Experimental Protocols
In Vitro Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a drug candidate.[5]
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stopping solution (e.g., acetonitrile with an internal standard)
-
96-well plate
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compound and the NADPH regenerating system in phosphate buffer.
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the ice-cold stopping solution. The 0-minute time point serves as the baseline.
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the rate constant of metabolism, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.[5]
Visualizations
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 13. A model for the interaction of trifluoroethanol with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-amino-N-(2,2,2-trifluoroethyl)benzamide: Synthesis, Characterization, and Research Applications
Abstract
This technical guide provides a comprehensive overview of the research chemical 4-amino-N-(2,2,2-trifluoroethyl)benzamide, a compound of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis and purification, and outline methods for its analytical characterization. Furthermore, this guide will explore potential mechanisms of action and research applications by drawing parallels with structurally related benzamides that have shown biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising scaffold in their work.
Introduction and Chemical Identity
This compound belongs to the benzamide class of compounds, which are prevalent in numerous pharmaceuticals and biologically active molecules. The structure is characterized by a central benzamide core with an amino group at the 4-position of the phenyl ring and a 2,2,2-trifluoroethyl group attached to the amide nitrogen. The presence of the trifluoroethyl moiety is of particular significance in medicinal chemistry, as the incorporation of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 4-amino substitution provides a handle for further chemical modification and is a common feature in compounds with diverse biological activities, including antibacterial and anticancer properties.[2][3]
Physicochemical Properties
While experimental data for this compound is not extensively published, its properties can be predicted based on its structure and data from similar compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₉H₉F₃N₂O | Calculation |
| Molecular Weight | 234.18 g/mol | Calculation |
| Appearance | White to off-white solid | Analogy to other benzamides |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Limited solubility in water. | General solubility of aromatic amides |
| Melting Point | Not determined. Likely >150 °C. | Analogy to similar benzamides |
| pKa | The anilinic amine (4-amino group) is expected to be weakly basic. The amide proton is weakly acidic. | General chemical principles |
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process starting from 4-nitrobenzoyl chloride. This approach involves an initial amide bond formation followed by the reduction of the nitro group. This strategy is well-documented for the synthesis of various 4-aminobenzamides.[1][4][5][6]
Synthetic Workflow
The overall synthetic pathway is depicted below:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Nitrobenzoyl chloride
-
2,2,2-Trifluoroethylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of N-(2,2,2-trifluoroethyl)-4-nitrobenzamide
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2,2-trifluoroethylamine (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes. The formation of a precipitate (pyridinium hydrochloride) is expected.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2,2,2-trifluoroethyl)-4-nitrobenzamide. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude N-(2,2,2-trifluoroethyl)-4-nitrobenzamide from the previous step in ethanol. Add 10% Pd/C (5-10 mol%).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.[7][8][9][10]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification Protocol
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[11] Collect the crystals by filtration.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[12]
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the trifluoroethyl group, and the amine protons. The aromatic protons will likely appear as two doublets in the aromatic region. The methylene protons will be a quartet due to coupling with the three fluorine atoms. The amine protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show signals for the carbonyl carbon, the aromatic carbons, and the two carbons of the trifluoroethyl group. The trifluoromethyl carbon will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoroethyl group.[13] It is expected to show a single triplet due to coupling with the adjacent methylene protons.
Predicted NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | ~7.5-7.7 | d | ~8.5 |
| ~6.6-6.8 | d | ~8.5 | |
| ~4.0-4.2 | q | ~9.0 | |
| ~3.8-4.0 | br s | - | |
| ¹⁹F | ~ -73 to -75 | t | ~9.0 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule.[2][14]
Expected FTIR Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine and amide) |
| 1630-1660 | C=O stretching (amide I) |
| 1590-1620 | N-H bending (amide II) |
| 1100-1300 | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3][15][16][17][18]
Expected Mass Spectrometry Data:
| Technique | Expected m/z |
| LC-MS (ESI+) | [M+H]⁺ at ~235.07 |
| HRMS (ESI+) | Calculated for C₉H₁₀F₃N₂O⁺: 235.0740, Found: ± 5 ppm |
Potential Mechanism of Action and Research Applications
While the specific biological activity of this compound has not been extensively reported, the benzamide scaffold is a "privileged structure" in medicinal chemistry. Structurally related compounds have shown a wide range of biological activities.
Caption: Potential research applications based on structural analogies.
-
Histone Deacetylase (HDAC) Inhibition: Many benzamide derivatives are known to be potent HDAC inhibitors, which are a class of anticancer agents.[3] The 4-amino group can act as a zinc-binding group, a key feature for HDAC inhibition.
-
DNA Methyltransferase (DNMT) Inhibition: Compounds with a 4-aminobenzamide core have been investigated as inhibitors of DNA methyltransferases, which are also important targets in cancer therapy.[16]
-
Antimicrobial Agents: The benzamide scaffold is present in a number of antibacterial and antifungal agents.[2]
-
Kinase Inhibition: The benzamide moiety is a common scaffold in the design of kinase inhibitors for various therapeutic areas.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a promising, yet underexplored, research chemical. This guide provides a foundational framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. The structural features of this molecule suggest its potential for a range of biological activities, making it a valuable tool for researchers in medicinal chemistry and drug discovery. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.
References
-
Reduction of nitro compounds. In: Wikipedia. Accessed January 20, 2026. [Link]
-
Tabaeiaval, M., & Nasrollahzadeh, M. (2021). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Scilit. [Link]
-
Kaya, M., et al. (2021). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. [Link]
-
Maj, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
Kralj, B., et al. (1993). Dissociation of proton-bound complexes and proton affinity of benzamides. Journal of the American Society for Mass Spectrometry. [Link]
-
Li, H., et al. (2022). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. ResearchGate. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Mansoori, Y., et al. (2018). Mass spectrum of benzamide. ResearchGate. [Link]
-
Bakker, M. D., et al. (2013). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide precursors. ResearchGate. [Link]
-
Mekhemer, G. A. H., Aldayel, A. M., & El-Mekawy, A. A. H. (2013). FT–IR benzamide (1). ResearchGate. [Link]
- CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
-
Simplified mass spectrum of benzamide. ResearchGate. [Link]
-
Lin, Y.-H., et al. (2012). FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. Physical Chemistry Chemical Physics. [Link]
-
Benzamide. NIST WebBook. National Institute of Standards and Technology. [Link]
- CN104193646A - Preparation method of p-aminobenzamide.
- CN104193646B - Preparation method of p-aminobenzamide.
-
FTIR spectrum of benzamide spot on a narrowband TLC plate. ResearchGate. [Link]
-
Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. Eureka | Patsnap. [Link]
-
Bo, S., et al. (2001). Synthesis and Characterization of Fluorescent Poly(aromatic amide) Dendrimers. The Journal of Organic Chemistry. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Yu, B., et al. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of the American Chemical Society. [Link]
Sources
- 1. CN104193646A - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]
- 2. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]
- 6. CN104193646B - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Reduction of Nitroarenes with Hydrogen Transfer Catalysis | Scilit [scilit.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Benzamide [webbook.nist.gov]
potential therapeutic targets of 4-amino-N-(2,2,2-trifluoroethyl)benzamide
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-amino-N-(2,2,2-trifluoroethyl)benzamide
Abstract
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. This guide focuses on this compound, a molecule that combines the versatile benzamide core with a trifluoroethyl group—a moiety known to enhance metabolic stability, lipophilicity, and target binding affinity.[1][2] While direct pharmacological data on this specific compound is not yet available in the public domain, its structural features suggest several promising avenues for therapeutic intervention. This document provides a series of evidence-based hypotheses for its potential biological targets and outlines detailed experimental workflows for their validation. It is intended to serve as a comprehensive roadmap for researchers and drug development professionals seeking to elucidate the therapeutic potential of this and similar molecules.
Introduction: Rationale for Investigation
The pursuit of novel therapeutics often begins with the identification of chemical scaffolds that offer both a high potential for biological activity and favorable pharmacokinetic properties. This compound is a prime candidate for such investigation, predicated on two key structural components:
-
The Benzamide Core: Benzamide derivatives are known to exhibit a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[3][4][5][6] This versatility suggests that the core structure can be readily adapted to interact with a variety of biological targets.
-
The Trifluoroethyl Group: The strategic incorporation of trifluoromethyl groups is a well-established strategy in modern drug design.[7][8] This is due to the unique properties conferred by the C-F bond, which is the strongest in organic chemistry.[1] The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation, increase a molecule's lipophilicity to improve membrane permeability, and contribute to stronger binding interactions with target proteins.[1][2][9]
Given this structural pedigree, we hypothesize that this compound has the potential to engage with one or more key cellular pathways implicated in disease. The following sections will explore these hypotheses in detail, providing the scientific rationale and a clear experimental framework for target identification and validation.
Hypothesis I: Anticancer Activity via Histone Deacetylase (HDAC) Inhibition
Scientific Rationale: Epigenetic modifications play a crucial role in the development and progression of cancer. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. Inhibitors of HDACs have emerged as a promising class of anticancer agents. Notably, several benzamide derivatives have been identified as HDAC inhibitors. For instance, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide has been shown to be a potent inhibitor of HDAC3, a class I HDAC.[10][11] The structural similarity of our compound of interest to known benzamide-based HDAC inhibitors makes this a compelling starting point for investigation.
Experimental Validation Workflow:
A. In Vitro Enzymatic Assays: The initial step is to determine if this compound directly inhibits HDAC activity.
-
Protocol: Fluorometric HDAC Activity Assay
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.
-
Dispense recombinant human HDAC enzymes (a panel including HDAC1, 2, 3, and 6 to assess class I and IIb selectivity) into a 96-well plate.
-
Add a range of concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells. Include a known HDAC inhibitor (e.g., SAHA) as a positive control and DMSO as a vehicle control.
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate.
-
Measure fluorescence intensity using a plate reader (excitation/emission ~360/460 nm).
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
-
B. Cell-Based Target Engagement Assays: To confirm that the compound affects HDAC activity in a cellular context, we will measure the acetylation status of known HDAC substrates.
-
Protocol: Western Blot for Acetylated Histones and Tubulin
-
Culture a relevant cancer cell line (e.g., HepG2, HCT116) in appropriate media.
-
Treat the cells with varying concentrations of this compound for 18-24 hours.
-
Lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated histone H3 (Ac-H3), acetylated histone H4 (Ac-H4), and acetylated α-tubulin (as a marker for HDAC6 inhibition).
-
Use antibodies against total H3, total α-tubulin, and GAPDH as loading controls.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the dose-dependent increase in protein acetylation.
-
C. Downstream Functional Assays: HDAC inhibition should lead to cell cycle arrest and apoptosis in cancer cells.
-
Protocol: Cell Cycle Analysis and Apoptosis Assay
-
For cell cycle analysis, treat cancer cells with the compound for 24-48 hours. Fix the cells in ethanol, stain with propidium iodide (PI), and analyze by flow cytometry.
-
For apoptosis analysis, treat cells for 48-72 hours. Stain with Annexin V-FITC and PI and analyze by flow cytometry to quantify early and late apoptotic cells.
-
Data Presentation:
| Assay | Parameter | Expected Outcome for a Positive Result |
| In Vitro HDAC Assay | IC50 (µM) | Potent inhibition of one or more HDAC isoforms (ideally in the sub-micromolar range). |
| Western Blot | Fold-change in acetylation | Dose-dependent increase in acetylated H3, H4, or α-tubulin. |
| Cell Cycle Analysis | % of cells in G2/M phase | Accumulation of cells in the G2/M phase. |
| Apoptosis Assay | % of apoptotic cells | Significant increase in Annexin V-positive cells. |
Visualizing the Hypothesized Mechanism:
Caption: Hypothesized mechanism of HDAC inhibition.
Hypothesis II: Neuromodulatory Activity via Dopamine Receptor Antagonism
Scientific Rationale: Substituted benzamides are a well-established class of atypical antipsychotics that exert their therapeutic effects by modulating dopamine receptors. Compounds like amisulpride and sulpiride are known to be selective antagonists of dopamine D2 and D3 receptors.[4] These drugs are used to treat schizophrenia and dysthymia.[4] The core benzamide structure is crucial for this activity. Given that this compound shares this core scaffold, it is plausible that it could also interact with dopamine receptors, suggesting potential applications in neuropsychiatric disorders.
Experimental Validation Workflow:
A. In Vitro Receptor Binding Assays: The primary test is to determine if the compound can bind to dopamine receptors.
-
Protocol: Radioligand Binding Assay
-
Prepare cell membrane homogenates from cells expressing human dopamine D2 and D3 receptors.
-
Incubate the membranes with a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-7-OH-DPAT for D3) in the presence of a range of concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the Ki (inhibition constant) by competitive binding analysis. A low Ki value indicates high binding affinity.
-
B. Functional Cell-Based Assays: Binding to a receptor does not guarantee a functional effect. Therefore, it is essential to assess whether the compound acts as an agonist or an antagonist.
-
Protocol: cAMP Assay for D2 Receptor Antagonism
-
Use a cell line (e.g., CHO-K1) stably expressing the human D2 dopamine receptor.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor like IBMX.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
An antagonist will block the quinpirole-induced decrease in cAMP levels. Calculate the IC50 for this antagonistic effect.
-
Visualizing the Experimental Workflow:
Caption: Workflow for dopamine receptor target validation.
Hypothesis III: Broad-Spectrum Target Identification via Affinity-Based Proteomics
Scientific Rationale: While the hypotheses above are based on the known activities of structurally similar compounds, it is entirely possible that this compound has a novel mechanism of action. To explore this possibility without bias, a target deconvolution strategy is required. Affinity-based proteomics allows for the identification of proteins that directly bind to a small molecule of interest.
Experimental Validation Workflow:
A. Synthesis of an Affinity Probe: The first step is to synthesize a derivative of the compound that can be immobilized on a solid support. This typically involves adding a linker arm to a position on the molecule that is not critical for its (yet unknown) biological activity.
B. Affinity Chromatography and Mass Spectrometry:
-
Protocol: Pull-Down of Binding Proteins
-
Immobilize the synthesized affinity probe on NHS-activated sepharose beads.
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Incubate the cell lysate with the compound-conjugated beads. As a control, incubate a separate aliquot of the lysate with unconjugated beads.
-
To increase confidence in the identified binders, perform a competitive elution by incubating another aliquot with the beads in the presence of an excess of free, unconjugated this compound.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Excise the protein bands, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
-
C. Target Validation: The list of identified proteins must be validated to confirm which are bona fide targets.
-
Protocol: Validation of Candidate Targets
-
Bioinformatics Analysis: Analyze the list of candidate proteins for enrichment in specific pathways or cellular compartments.
-
Orthogonal Assays: For high-priority candidates, confirm the interaction using an independent method, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with recombinant protein.
-
Cellular Target Engagement: Use techniques like the cellular thermal shift assay (CETSA) to confirm that the compound binds to the target protein in intact cells.
-
Functional Validation: Use siRNA or CRISPR-Cas9 to knock down or knock out the expression of the candidate target protein. If the cellular phenotype upon target knockdown mimics the phenotype of compound treatment, this provides strong evidence for a functional link.
-
Visualizing the Target Deconvolution Strategy:
Caption: Workflow for unbiased target identification.
Summary and Future Directions
This compound represents a molecule of significant therapeutic interest due to the combination of a versatile benzamide scaffold and a trifluoroethyl group that imparts favorable drug-like properties. This guide has proposed three primary, testable hypotheses for its mechanism of action: inhibition of HDACs for anticancer applications, modulation of dopamine receptors for neuropsychiatric disorders, and a broad, unbiased approach to identify novel targets.
The experimental workflows detailed herein provide a clear and logical path forward for any research program aimed at elucidating the pharmacological profile of this compound. Successful validation of any of these hypotheses would pave the way for lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent. The next critical steps will involve the chemical synthesis of the compound and its affinity probe, followed by the systematic execution of the described in vitro and cell-based assays.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
-
Trifluoromethyl group. Wikipedia. [Link]
-
4-amino-2-methyl-N-(2,2,2-trifluoroethyl)benzamide. PubChem. [Link]
-
4-amino-2-fluoro-N-(2,2,2-trifluoroethyl)benzamide. PubChem. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]
-
The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed. [Link]
-
Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. PubMed Central. [Link]
-
Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers. [Link]
-
N-(2,2,2-trifluoroethyl)-4-vinylbenzamide. PubChem. [Link]
-
4-Amino-2-fluoro-N-methylbenzamide. PubChem. [Link]
-
Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers. [Link]
-
Benzamide. Wikipedia. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [frontiersin.org]
Probing the Enigmatic Mechanism of 4-amino-N-(2,2,2-trifluoroethyl)benzamide: A Technical Guide to Mechanistic Speculation and Experimental Validation
Introduction: Unveiling a Candidate Molecule
In the landscape of contemporary drug discovery, the strategic combination of privileged scaffolds with bio-enhancing functional groups is a cornerstone of rational design. The molecule 4-amino-N-(2,2,2-trifluoroethyl)benzamide emerges as a compelling candidate for investigation, wedding the versatile 4-aminobenzamide core to a trifluoroethyl moiety. The benzamide scaffold is a well-established pharmacophore present in a multitude of approved drugs with diverse biological activities.[1][2] The 4-amino substitution, in particular, is a known modulator of activity, featuring in compounds with applications ranging from anticancer to antimicrobial.[3][4][5] Furthermore, the incorporation of a trifluoromethyl group is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[6][7][8]
While direct studies on the mechanism of action of this compound are not yet prevalent in the public domain, its structural components provide a fertile ground for reasoned speculation. This technical guide will delve into three plausible mechanistic pathways for this compound, drawing upon established knowledge of its constituent chemical motifs. For each proposed mechanism, we will outline a comprehensive, multi-tiered experimental workflow designed to rigorously test the hypothesis, providing researchers with a practical roadmap for investigation.
Structural Anatomy and Mechanistic Clues
A thorough analysis of the molecular architecture of this compound provides the foundation for our mechanistic hypotheses.
-
The 4-Aminobenzamide Core: This portion of the molecule is reminiscent of several classes of bioactive compounds. The benzamide structure is a known dopamine receptor antagonist scaffold.[9] Additionally, the 4-amino group can serve as a crucial interaction point, as seen in inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and DNA methyltransferases (DNMTs).[2][10]
-
The N-(2,2,2-trifluoroethyl) Moiety: The trifluoroethyl group significantly impacts the molecule's physicochemical properties. Its strong electron-withdrawing nature can alter the acidity of the amide proton and influence the overall electronic distribution of the benzamide ring.[6] This modification can lead to enhanced binding to target proteins and increased resistance to metabolic degradation.[6][8]
Based on these structural features, we will explore three primary speculative mechanisms of action: Dopamine D2/D3 Receptor Antagonism , Enzyme Inhibition (PARP or HDAC) , and Ion Channel Modulation .
Speculative Mechanism 1: Dopamine D2/D3 Receptor Antagonism
Many substituted benzamides are known to exhibit antipsychotic and antiemetic properties through the blockade of dopamine D2-like receptors (D2, D3, and D4).[9] The general structure of this compound aligns with the pharmacophoric requirements for this class of compounds.
Hypothetical Signaling Pathway
Caption: Proposed Dopamine D2 Receptor Antagonism Pathway.
Experimental Validation Workflow
Tier 1: In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of the compound for dopamine D2 and D3 receptors.
-
Protocol:
-
Membrane Preparation: Prepare cell membrane fractions from CHO or HEK293 cells stably expressing human D2 and D3 receptors.
-
Radioligand Binding Assay:
-
Incubate the membrane preparations with a known radioligand (e.g., [³H]spiperone or [³H]raclopride) and varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Calculate the Ki (inhibition constant) value from competition binding curves using the Cheng-Prusoff equation.
-
| Parameter | Description | Expected Outcome for Positive Result |
| Ki (D2) | Inhibition constant for D2 receptor | Sub-micromolar to low micromolar range |
| Ki (D3) | Inhibition constant for D3 receptor | Sub-micromolar to low micromolar range |
Tier 2: Functional Cellular Assays
-
Objective: To assess the functional consequence of receptor binding (i.e., antagonism).
-
Protocol:
-
cAMP Assay:
-
Use a cell line expressing D2 or D3 receptors that are coupled to Gi, leading to the inhibition of adenylyl cyclase.
-
Stimulate the cells with a dopamine agonist (e.g., quinpirole) in the presence of varying concentrations of the test compound.
-
Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: Determine the IC50 value of the compound in reversing the agonist-induced decrease in cAMP.
-
Tier 3: In Vivo Behavioral Models
-
Objective: To evaluate the in vivo effects consistent with dopamine receptor antagonism.
-
Protocol:
-
Apomorphine-Induced Stereotypy in Rodents:
-
Administer the test compound to rodents prior to a challenge with the dopamine agonist apomorphine.
-
Observe and score stereotypical behaviors (e.g., sniffing, gnawing, licking).
-
-
Data Analysis: Assess the ability of the compound to reduce apomorphine-induced stereotypy.
-
Speculative Mechanism 2: Enzyme Inhibition (PARP or HDAC)
The 4-aminobenzamide scaffold is a known zinc-binding group and is present in several inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[2][9][11]
Hypothetical Inhibition Logic
Caption: General Scheme of Enzyme Inhibition.
Experimental Validation Workflow
Tier 1: In Vitro Enzyme Inhibition Assays
-
Objective: To determine the direct inhibitory activity of the compound against PARP and a panel of HDAC isoforms.
-
Protocols:
-
PARP Inhibition Assay:
-
Utilize a commercially available PARP assay kit that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Incubate recombinant PARP-1 with NAD+, activated DNA, and varying concentrations of the test compound.
-
Detect the biotinylated histones using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
HDAC Inhibition Assay:
-
Employ a fluorescent assay using a fluorogenic HDAC substrate.
-
Incubate a panel of recombinant human HDAC isoforms (Class I, II, and IV) with the substrate and varying concentrations of the test compound.
-
Measure the fluorescence generated upon deacetylation of the substrate.
-
-
-
Data Analysis: Calculate the IC50 values for each enzyme.
| Enzyme Target | IC50 (µM) |
| PARP-1 | To be determined |
| HDAC1 | To be determined |
| HDAC2 | To be determined |
| HDAC3 | To be determined |
| HDAC6 | To be determined |
Tier 2: Cellular Assays for Target Engagement
-
Objective: To confirm that the compound engages its target enzyme within a cellular context.
-
Protocols:
-
PARP Cellular Assay:
-
Induce DNA damage in a relevant cancer cell line (e.g., with H₂O₂) in the presence of the test compound.
-
Measure the levels of poly(ADP-ribose) (PAR) using an anti-PAR antibody via Western blotting or immunofluorescence.
-
-
HDAC Cellular Assay:
-
Treat a cancer cell line with the test compound.
-
Measure the acetylation status of known HDAC substrates, such as histone H3 (for Class I HDACs) or α-tubulin (for HDAC6), by Western blotting.
-
-
Speculative Mechanism 3: Ion Channel Modulation
The benzamide structure is also found in compounds with anticonvulsant activity, which often act by modulating the function of neuronal voltage-gated sodium or calcium channels.[12] The trifluoroethyl group could potentially enhance interactions with the hydrophobic pockets of these channels.
Hypothetical Modulation Workflow
Caption: Proposed Ion Channel Modulation.
Experimental Validation Workflow
Tier 1: Electrophysiological Assays
-
Objective: To directly measure the effect of the compound on the activity of voltage-gated ion channels.
-
Protocol:
-
Patch-Clamp Electrophysiology:
-
Use whole-cell patch-clamp recordings from cells heterologously expressing specific subtypes of voltage-gated sodium (e.g., Nav1.1, Nav1.2, Nav1.6) or calcium (e.g., Cav2.1, Cav2.2) channels.
-
Apply voltage protocols to elicit ionic currents in the absence and presence of varying concentrations of the test compound.
-
-
Data Analysis: Determine the effect of the compound on key channel parameters, such as peak current amplitude, voltage-dependence of activation and inactivation, and kinetics of channel gating.
-
Tier 2: In Vitro Models of Neuronal Excitability
-
Objective: To assess the compound's effect on neuronal firing.
-
Protocol:
-
Primary Neuronal Cultures:
-
Culture primary neurons (e.g., cortical or hippocampal neurons).
-
Use techniques like multi-electrode arrays (MEAs) or calcium imaging to record spontaneous or evoked neuronal activity.
-
Apply the test compound and observe changes in firing frequency, burst patterns, and network synchrony.
-
-
Conclusion and Future Directions
The structural features of this compound suggest several plausible and compelling mechanisms of action, each with the potential for significant therapeutic implications. The experimental workflows detailed in this guide provide a systematic and rigorous approach to dissecting the true biological activity of this promising molecule. The initial findings from these studies will be instrumental in guiding further preclinical development, including lead optimization, pharmacokinetic profiling, and in vivo efficacy studies in relevant disease models. As our understanding of the molecular pharmacology of this compound deepens, so too will its potential to address unmet medical needs.
References
- BenchChem. (2025). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide.
- PubMed. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase.
- BenchChem. (2025). The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Derivatives.
- BenchChem. (2025). The Multifaceted Biological Activities of Benzamide Derivatives: A Technical Guide.
- National Institutes of Health. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.
- MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- Biosynth. (n.d.). 4-Aminobenzamide | 2835-68-9 | FA03683.
- Mallak Specialties Pvt Ltd. (n.d.). 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide.
- Sigma-Aldrich. (n.d.). 4-Aminobenzamide 98 2835-68-9.
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.).
- National Institutes of Health. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies.
- PubMed. (n.d.). Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation.
- Journal of Medicinal Chemistry. (n.d.). Anticonvulsant activity of some 4-aminobenzamides.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. biosynth.com [biosynth.com]
- 5. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide [mallakchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery and History of Novel Fluorinated Benzamides
Abstract: The strategic incorporation of fluorine into the benzamide scaffold represents a significant throughline in the history of modern medicinal chemistry. This guide provides an in-depth technical exploration of the discovery and historical development of novel fluorinated benzamides. We will dissect the fundamental physicochemical principles that make fluorine a uniquely powerful tool for molecular design and examine the historical context that propelled the benzamide moiety to its status as a "privileged structure." Through detailed case studies of seminal compounds, this guide will illuminate the causal relationships behind experimental choices in drug discovery, from initial synthesis to lead optimization and beyond. This content is intended for researchers, scientists, and drug development professionals seeking to leverage the rich history and evolving synthetic strategies of fluorinated benzamides in their own work.
Section 1: The Strategic Imperative for Fluorine in Benzamide Scaffolds
The confluence of the benzamide functional group and fluorine substitution is not a matter of serendipity but a deliberate strategy rooted in fundamental chemical principles. The benzamide moiety itself is a versatile and stable pharmacophore, capable of forming crucial hydrogen bonds and providing a rigid backbone for orienting other functional groups.[1] Its journey in medicine began with bioisosteric replacements, such as the development of the antiarrhythmic procainamide from its less stable ester analog, procaine.[1]
The introduction of fluorine, however, elevates the potential of the benzamide scaffold exponentially. Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom.[2][3] This unique combination allows it to exert powerful electronic effects with minimal steric hindrance.[3][4]
Key Physicochemical Contributions of Fluorine:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[2][5]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic centers. This allows for fine-tuning of a molecule's ionization state at physiological pH, which is critical for target binding, solubility, and membrane permeability.[6]
-
Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions, hydrogen bonds, and multipolar interactions with aromatic residues.[4][7] It can also increase the lipophilicity of a molecule, which can enhance hydrophobic interactions with the target receptor.[3][5]
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, locking it into a more bioactive shape. This can lead to improved potency and selectivity.[2][6]
These properties have made fluorination a cornerstone of modern drug design, with fluorinated compounds prevalent across therapeutic areas like oncology, neuroscience, and infectious disease.[2]
Section 2: Historical Case Studies
The history of fluorinated benzamides is best understood through the lens of the specific molecules that defined the field. The following case studies illustrate the evolution of their design and application.
Case Study 1: Remoxipride - A Tale of Selectivity and Safety
Remoxipride, a substituted benzamide developed by AstraZeneca, emerged in the late 1980s as an atypical antipsychotic for treating schizophrenia.[8][9][10] Its design was a direct attempt to improve upon the first-generation antipsychotics, which were plagued by severe extrapyramidal side effects (EPS) due to non-selective dopamine receptor blockade.
Discovery and Rationale: Remoxipride was engineered to be a highly selective antagonist of the dopamine D2 receptor.[8][10][11] Unlike typical antipsychotics, it demonstrated weaker binding affinity at D2 receptors relative to dopamine itself and showed a preferential action in the mesolimbic pathway (nucleus accumbens) over the nigrostriatal pathway (dorsolateral striatum).[8][10] This regional selectivity was hypothesized to be the key to its reduced incidence of EPS.[8][11]
The Role of Fluorine (Implicit): While Remoxipride itself is not a fluorinated benzamide, its development is crucial to the history of this class. It belongs to the broader family of substituted benzamides, which includes foundational antipsychotics like Sulpiride.[1][8] The learnings from Remoxipride's mechanism—specifically the importance of receptor selectivity and modulating physicochemical properties to control CNS penetration and off-target effects—directly informed the subsequent design of more advanced compounds, where fluorine would be explicitly used to achieve these goals.
Clinical Outcome: In clinical trials, Remoxipride was as effective as the standard-of-care, haloperidol, but with a significantly lower rate of EPS.[8] It was approved in the UK in 1989.[10] However, post-marketing surveillance revealed an unacceptable risk of aplastic anemia, a rare but fatal blood disorder, occurring in approximately 1 in 10,000 patients.[9][10] This led to its withdrawal from the market in 1993.[8][10] The Remoxipride story serves as a critical lesson in drug development: even with high target selectivity, idiosyncratic toxicity can derail an otherwise promising therapeutic agent.
Case Study 2: Flubendiamide - A Paradigm Shift in Insecticides
While not a human pharmaceutical, the discovery of Flubendiamide provides a compelling example of a highly fluorinated diamide (a close structural relative of benzamides) with a novel mechanism of action. Developed jointly by Nihon Nohyaku and Bayer CropScience, it was the first commercial insecticide to target the ryanodine receptor (RyR).[12][13]
Discovery and Mechanism of Action: Flubendiamide activates insect ryanodine receptors, which are ligand-gated calcium channels essential for muscle contraction.[12] This activation leads to an uncontrolled release of calcium from intracellular stores, causing muscle paralysis and death in susceptible insects, particularly in the order Lepidoptera.[12] A key advantage of this mechanism is its high selectivity for insect RyRs over their mammalian counterparts, contributing to a favorable toxicological profile for non-target species.[12]
The Critical Role of Fluorine: The structure of Flubendiamide is notable for its extensive fluorination, particularly the heptafluoroisopropyl group.[14] This moiety is critical for the compound's high insecticidal activity and lipophilicity, which aids its penetration of the insect cuticle.[14] Structure-activity relationship (SAR) studies have shown that this specific fluorinated group is essential for potent RyR activation.
Environmental and Regulatory Profile: Despite its efficacy, Flubendiamide has faced regulatory challenges. A persistent metabolite was found to be highly toxic to aquatic invertebrates, leading to its ban by the United States EPA.[13] However, it remains available in other regions, such as Europe and India.[13] Ongoing research focuses on designing new analogs with improved environmental profiles while retaining the potent insecticidal activity.[15]
Section 3: Modern Synthetic Methodologies
The synthesis of fluorinated benzamides has evolved significantly, moving from classical methods to more sophisticated and versatile strategies. The ability to introduce fluorine atoms at specific positions, often late in the synthetic sequence, is crucial for efficient medicinal chemistry campaigns.
General Synthetic Workflow:
The synthesis of a fluorinated benzamide typically involves two key steps: the formation of the amide bond and the introduction of the fluorine atom(s). The order of these steps can vary depending on the desired substitution pattern and the availability of starting materials.
Caption: General synthetic pathways to fluorinated benzamides.
Key Experimental Protocols:
Protocol 1: Amide Coupling via Acyl Chloride
This is a classic and robust method for forming the benzamide bond, particularly when a fluorinated benzoic acid derivative is readily available.
Objective: To synthesize N-(2,3-difluorophenyl)-2-fluorobenzamide.
Step-by-Step Methodology:
-
Acyl Chloride Formation: To a solution of 2-fluorobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 2-fluorobenzoyl chloride.
-
Amide Formation: Dissolve the crude 2-fluorobenzoyl chloride in dichloromethane. In a separate flask, dissolve 2,3-difluoroaniline (1.0 eq) and a base such as triethylamine (1.5 eq) in dichloromethane.
-
Slowly add the acyl chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the pure N-(2,3-difluorophenyl)-2-fluorobenzamide.[16]
Protocol 2: Late-Stage C-H Fluorination
Modern methods allow for the direct conversion of a C-H bond to a C-F bond, a powerful strategy for modifying complex molecules without de novo synthesis. Metal-catalyzed and photoredox reactions are at the forefront of this field.[17][18]
Objective: To introduce a fluorine atom onto an aromatic ring of a benzamide precursor using an electrophilic fluorinating agent.
Step-by-Step Methodology (Representative):
-
Reaction Setup: In a nitrogen-filled glovebox, combine the benzamide precursor (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and a suitable ligand in a dry, sealed reaction vessel.
-
Add a silver oxidant (e.g., Ag2CO3, 2.0 eq) and an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) (1.5 eq).[17][19]
-
Add a dry, degassed solvent (e.g., 1,2-dichloroethane).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired fluorinated benzamide product.
Table 1: Comparison of Common Electrophilic Fluorinating Reagents
| Reagent | Acronym | Common Applications | Key Characteristics |
| Selectfluor® | F-TEDA-BF4 | Fluorination of enolates, aromatic rings, C-H bonds | Bench-stable, crystalline solid; highly reactive |
| N-Fluorobenzenesulfonimide | NFSI | Metal-catalyzed C-H fluorination, fluorination of carbanions | Crystalline solid; milder than Selectfluor; good for regioselectivity |
| Acetyl Hypofluorite | CH3COOF | Electrophilic aromatic fluorination | Highly reactive; typically generated in situ |
Section 4: Structure-Activity Relationships (SAR) and Future Outlook
The precise placement of fluorine on the benzamide scaffold has profound effects on biological activity. SAR studies are essential for rationally designing new drug candidates. For example, in a study of benzamides as inhibitors of Mycobacterium tuberculosis, it was found that electron-withdrawing groups like fluorine were less tolerated at the C-5 position of the benzamide core, while other substitutions were more potent.[20] Conversely, in the development of fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation, a specific arrangement of the fluorinated ring, the sulfonamide, and a hydrophobic substituent was necessary for activity.[21][22]
Future Directions: The field of fluorinated benzamides continues to advance rapidly. Key areas of future development include:
-
Novel Fluorinated Moieties: Exploration of less common motifs like trifluoromethylcyclopropyl and pentafluorosulfanyl (SF5) groups to access novel chemical space and properties.[23]
-
Asymmetric Fluorination: Development of new catalytic methods to introduce fluorine enantioselectively, which is critical for compounds with chiral centers.[24]
-
PET Imaging: The use of the fluorine-18 isotope (¹⁸F) in benzamide structures to create novel PET radiotracers for in vivo imaging, enabling better diagnosis and more efficient drug development.[2][6]
-
Computational Chemistry: Increased reliance on in silico methods to predict the effects of fluorination on a molecule's properties, accelerating the design-make-test-analyze cycle.
The rich history and ongoing innovation in the synthesis and application of fluorinated benzamides ensure that this remarkable class of molecules will remain a vital component of the medicinal chemist's toolkit for years to come.
References
- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). ACS Medicinal Chemistry Letters.
-
Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. (2018). ChemMedChem. Available at: [Link]
-
Chemistry of flubendiamide - discovery, synthesis, and X-ray structure. (n.d.). ResearchGate. Available at: [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2024). Molecules. Available at: [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry – A European Journal. Available at: [Link]
- Remoxipride. (n.d.). Grokipedia.
- Flubendiamide 235. (2005). JMPR.
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Available at: [Link]
-
Role of Fluorine in Drug Design and Drug Action. (n.d.). ResearchGate. Available at: [Link]
-
Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups. (2021). RSC Advances. Available at: [Link]
-
Roles of Fluorine in Drug Design and Drug Action. (2019). Letters in Drug Design & Discovery. Available at: [Link]
-
Recent advances in late-stage monofluorination of natural products and their derivatives. (2024). Organic & Biomolecular Chemistry. Available at: [Link]
-
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (n.d.). ResearchGate. Available at: [Link]
-
Flubendiamide. (n.d.). Wikipedia. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. Available at: [Link]
-
Schematic illustration of the synthesis of flubendiamide. (n.d.). ResearchGate. Available at: [Link]
-
Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature Reviews Chemistry. Available at: [Link]
-
Roles of Fluorine in Drug Design and Drug Action. (2019). SciSpace. Available at: [Link]
-
Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Available at: [Link]
-
Remoxipride. (n.d.). Wikipedia. Available at: [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2022). Molbank. Available at: [Link]
-
Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist. (2004). CNS Drug Reviews. Available at: [Link]
-
Remoxipride. (n.d.). PubChem. Available at: [Link]
-
Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (2014). Current Topics in Medicinal Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Remoxipride - Wikipedia [en.wikipedia.org]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flubendiamide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]
- 24. sioc.cas.cn [sioc.cas.cn]
Methodological & Application
4-amino-N-(2,2,2-trifluoroethyl)benzamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-amino-N-(2,2,2-trifluoroethyl)benzamide
Introduction
This compound is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of the trifluoroethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making it a desirable moiety in drug design. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers and professionals in chemical and pharmaceutical development.
The selected synthetic strategy is a robust and high-yielding two-step process. This approach begins with the readily available 4-nitrobenzoyl chloride and proceeds through a stable nitro-intermediate. This method circumvents the challenges associated with the direct use of 4-aminobenzoyl chloride, which is prone to self-polymerization due to its bifunctional nature.[1][2] The subsequent reduction of the nitro group is a clean and efficient transformation, yielding the desired product with high purity.
Overall Synthetic Scheme
The synthesis is performed in two primary stages:
-
Amide Formation: A Schotten-Baumann-type reaction between 4-nitrobenzoyl chloride and 2,2,2-trifluoroethylamine to form the intermediate, N-(2,2,2-trifluoroethyl)-4-nitrobenzamide.
-
Nitro Group Reduction: Catalytic hydrogenation of the nitro-intermediate using Palladium on carbon (Pd/C) to yield the final product, this compound.[3]
Part 1: Synthesis of N-(2,2,2-trifluoroethyl)-4-nitrobenzamide (Intermediate)
Principle of the Reaction
This step involves the nucleophilic acyl substitution of the highly reactive 4-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine. The reaction is facilitated by a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] This neutralization is critical as it prevents the protonation of the amine nucleophile and drives the reaction equilibrium towards the formation of the amide product.[1]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Notes |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 98% | 10.0 g (53.9 mmol) | Highly reactive, moisture-sensitive.[5] |
| 2,2,2-Trifluoroethylamine | C₂H₄F₃N | 99.06 | 99% | 5.88 g (59.3 mmol, 1.1 eq) | Volatile and corrosive. Handle in a fume hood. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 99.5% | 8.2 mL (59.3 mmol, 1.1 eq) | Acts as an HCl scavenger. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | 250 mL | Dry solvent is crucial to prevent hydrolysis of the acyl chloride.[2] |
| Saturated NaHCO₃ Sol. | NaHCO₃ | 84.01 | Aqueous | ~100 mL | For aqueous work-up. |
| Brine | NaCl | 58.44 | Saturated Aqueous | ~50 mL | For aqueous work-up. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | ~10 g | Drying agent. |
Experimental Protocol
-
Reaction Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzoyl chloride (10.0 g, 53.9 mmol). Dissolve it in 150 mL of anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is done to control the exothermicity of the reaction upon amine addition.
-
Amine & Base Addition: In a separate flask, prepare a solution of 2,2,2-trifluoroethylamine (5.88 g, 59.3 mmol) and triethylamine (8.2 mL, 59.3 mmol) in 100 mL of anhydrous DCM.
-
Reaction Execution: Add the amine/base solution dropwise to the stirred 4-nitrobenzoyl chloride solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Aqueous Work-up: Quench the reaction by slowly adding 100 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution, and 50 mL of brine. The bicarbonate wash removes any unreacted acyl chloride and neutralizes residual acid.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water or ethyl acetate/hexanes solvent system to yield N-(2,2,2-trifluoroethyl)-4-nitrobenzamide as a white to pale yellow solid.
Part 2: Synthesis of this compound (Final Product)
Principle of the Reaction
This transformation employs catalytic hydrogenation to selectively reduce the aromatic nitro group to a primary amine.[6] Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for this reaction.[3] Hydrogen gas (H₂), typically supplied from a balloon, serves as the reducing agent. The reaction is clean, with water being the only significant byproduct.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Notes |
| N-(2,2,2-trifluoroethyl)-4-nitrobenzamide | C₉H₇F₃N₂O₃ | 248.16 | - | ~13.0 g (52.4 mmol) | From Part 1. |
| Palladium on Carbon (Pd/C) | Pd/C | - | 10 wt. % | ~650 mg (5 mol %) | Caution: Pyrophoric when dry. Handle with care. |
| Methanol (MeOH) or Ethyl Acetate (EtOAc) | CH₃OH / C₄H₈O₂ | - | Reagent Grade | 250 mL | Solvent for hydrogenation. |
| Hydrogen Gas | H₂ | 2.02 | High Purity | 1 atm (balloon) | Caution: Highly flammable. |
| Celite® | - | - | - | Small pad | Filtration aid for removing the catalyst. |
Experimental Protocol
-
Reaction Setup: To a 500 mL round-bottom flask, add the N-(2,2,2-trifluoroethyl)-4-nitrobenzamide (13.0 g, 52.4 mmol) from Part 1 and dissolve it in 250 mL of methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (650 mg) to the solution under an inert atmosphere (nitrogen or argon). Safety Note: Do not add the dry catalyst to the solvent in the presence of air, as it can ignite the solvent. It is best practice to wet the catalyst with a small amount of solvent before adding it to the main solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure the reaction atmosphere is free of oxygen.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature under the positive pressure of the hydrogen balloon. Vigorous stirring is essential to ensure good mixing of the catalyst, substrate, and hydrogen.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting nitro compound is completely consumed (typically 4-12 hours). The reaction is often accompanied by a visible color change from pale yellow to colorless.
-
Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove all hydrogen. Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (approx. 50 mL) to recover all the product. Safety Note: The filtered catalyst on Celite® should not be allowed to dry completely in the open air as it can become pyrophoric. Quench it by suspending it in water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the desired this compound, which is often obtained in high purity. If needed, it can be recrystallized from a suitable solvent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Part 1: Low yield of amide | 1. Incomplete reaction. 2. Hydrolysis of 4-nitrobenzoyl chloride. 3. Loss during work-up. | 1. Extend reaction time; confirm consumption of starting material by TLC. 2. Use anhydrous solvent and inert atmosphere. 3. Ensure pH of aqueous washes is correct; perform back-extraction of aqueous layers. |
| Part 1: Multiple spots on TLC | 1. Presence of unreacted starting material. 2. Formation of 4-nitrobenzoic acid (hydrolysis). | 1. Ensure 1.1 equivalents of amine and base were used; allow reaction to stir longer. 2. The NaHCO₃ wash should remove this impurity. If it persists, consider purification by column chromatography. |
| Part 2: Stalled or incomplete reduction | 1. Inactive or "poisoned" catalyst. 2. Insufficient hydrogen. 3. Poor mixing. | 1. Use fresh, high-quality Pd/C catalyst. 2. Ensure the H₂ balloon remains inflated; replace if necessary. 3. Increase the stirring rate to ensure the catalyst is well suspended. |
| Part 2: Product is dark or colored | 1. Air oxidation of the final amine product. 2. Residual catalyst in the product. | 1. Work quickly during isolation and consider flushing with nitrogen. 2. Ensure filtration through Celite® was thorough. If necessary, re-dissolve and re-filter. |
Experimental Workflow Visualization
The following diagram illustrates the complete synthetic workflow, from starting materials to the final purified product.
Caption: Workflow for the two-step synthesis of this compound.
References
- Google Patents. (2014). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
-
ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]
-
RSC Publishing. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. Retrieved from [Link]
- Google Patents. (2012). CA2821517A1 - Process for producing nitrobenzoyl chloride.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
PubMed. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Retrieved from [Link]
-
Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-amino-2-methyl-N-(2,2,2-trifluoroethyl)benzamide. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-amino-2-fluoro-N-(2,2,2-trifluoroethyl)benzamide. Retrieved from [Link]
- Google Patents. (1972). US3681450A - Preparation of p-aminobenzoyl chloride salts.
-
E-Journal Undip. (2012). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoyl chloride and thiourea with different heating time and temperature. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents [patents.google.com]
- 5. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of 4-amino-N-(2,2,2-trifluoroethyl)benzamide
Abstract
This application note provides a detailed, multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy guide for the structural characterization of 4-amino-N-(2,2,2-trifluoroethyl)benzamide. This compound, integrating a p-aminobenzamide core with a trifluoroethyl moiety, presents a unique spectroscopic challenge and opportunity, making it an excellent model for demonstrating advanced NMR techniques in pharmaceutical and materials science research. We present optimized protocols for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR experiments. The causality behind experimental choices is thoroughly explained, and a complete, predicted spectral assignment is provided to serve as a benchmark for researchers. This guide is designed to be a self-validating system for the unambiguous structural elucidation of this and structurally related fluorinated organic molecules.
Introduction: The Rationale for a Multi-Nuclear NMR Approach
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in drug development. This compound is a representative example, combining the pharmacophoric 4-aminobenzamide scaffold with a metabolically robust trifluoroethyl group. Verifying the precise molecular structure and purity of such compounds is non-negotiable for any downstream application.
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution.[1] For a molecule like this compound, a simple one-dimensional proton (¹H) NMR is insufficient. The presence of the -CF₃ group necessitates ¹⁹F NMR, while the carbon backbone is best probed by ¹³C NMR. Furthermore, two-dimensional correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to piece together the connectivity puzzle, creating a self-consistent and irrefutable structural proof.[2][3] This note details the integrated application of these techniques.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used throughout this document.
Caption: Structure of this compound with atom numbering.
Experimental Design and Protocols
Rationale for Solvent Selection
The choice of a deuterated solvent is critical. While solvents like chloroform-d (CDCl₃) are common, amide (N-H) and amine (N-H₂) protons often undergo rapid chemical exchange, leading to signal broadening or disappearance. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent for this analysis. Its ability to form hydrogen bonds slows down the exchange rate of N-H protons, allowing for their clear observation and, crucially, the resolution of their spin-spin coupling patterns.[4]
Sample Preparation Protocol
-
Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v tetramethylsilane, TMS, as an internal reference).
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before data acquisition.
NMR Data Acquisition Protocols
The following are standardized acquisition parameters for a 400 MHz spectrometer. These should be adapted as needed based on the specific instrument and sample concentration.
| Experiment | Key Parameters & Rationale |
| ¹H NMR | Spectral Width: -2 to 12 ppm. Acquisition Time: 3-4 s (for high resolution). Relaxation Delay (d1): 2 s (ensures quantitative integration). Number of Scans: 16 (adjust for S/N). Rationale: Provides the fundamental proton spectrum, including chemical shifts, integration, and multiplicity. |
| ¹³C NMR | Spectral Width: -10 to 200 ppm. Acquisition Time: 1-2 s. Relaxation Delay (d1): 2 s. Number of Scans: 1024 or more (due to the low natural abundance of ¹³C). Proton Decoupling: Enabled (to simplify the spectrum to singlets, except for carbons coupled to fluorine). Rationale: Maps the carbon skeleton of the molecule. |
| ¹⁹F NMR | Spectral Width: -40 to -100 ppm (referenced to CFCl₃ at 0 ppm). Acquisition Time: 1-2 s. Relaxation Delay (d1): 2 s. Number of Scans: 32. Proton Coupling: Enabled (to observe coupling to adjacent CH₂ protons). Rationale: Directly observes the fluorine nuclei, which is essential for confirming the trifluoroethyl group.[5] |
| ¹H-¹H COSY | Spectral Width: -2 to 12 ppm in both dimensions. Number of Increments: 256 in F1. Number of Scans: 4-8 per increment. Rationale: Identifies protons that are spin-coupled to each other (typically through 2-3 bonds), revealing connectivity within spin systems (e.g., H9-H10 and H2-H3/H5-H6).[6] |
| ¹H-¹³C HSQC | Spectral Width (F2): -2 to 12 ppm (¹H). Spectral Width (F1): -10 to 180 ppm (¹³C). Number of Increments: 256 in F1. Number of Scans: 8-16 per increment. Rationale: Correlates each proton signal with the signal of the carbon to which it is directly attached, providing definitive C-H assignments.[7] |
Predicted Spectral Data and Interpretation
The following sections detail the anticipated NMR signals based on established principles of chemical shifts and coupling constants.[8]
Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
-
Aromatic Region (δ 6.5-7.8 ppm): The para-substituted benzene ring will exhibit a classic AA'BB' system. The electron-donating amino group (-NH₂) at C4 strongly shields the ortho protons (H3, H5), shifting them upfield. The electron-withdrawing amide group at C1 deshields the other pair of protons (H2, H6).
-
δ ~7.70 ppm (d, 2H, H2/H6): Doublet, due to ortho coupling to H3/H5 (³JHH ≈ 8.5 Hz).
-
δ ~6.55 ppm (d, 2H, H3/H5): Doublet, due to ortho coupling to H2/H6 (³JHH ≈ 8.5 Hz).
-
-
Amide Proton (δ ~8.5-8.8 ppm):
-
δ ~8.65 ppm (t, 1H, H9): Triplet, due to coupling with the two adjacent methylene protons (H10) (³JHH ≈ 6.0 Hz). The downfield shift is characteristic of amide N-H protons.[9]
-
-
Methylene Protons (δ ~3.9-4.1 ppm):
-
δ ~4.00 ppm (dq, 2H, H10): Doublet of quartets. The primary splitting is into a quartet due to three-bond coupling to the three fluorine atoms of the CF₃ group (³JHF ≈ 9.0 Hz). Each peak of the quartet is further split into a doublet by the amide proton (H9) (³JHH ≈ 6.0 Hz). Note: In practice, this may appear as a complex multiplet.
-
-
Amine Protons (δ ~5.8 ppm):
-
δ ~5.80 ppm (s, 2H, H15): A broad singlet. These protons are acidic and may exchange with trace water in the solvent, leading to broadening.
-
Predicted ¹⁹F NMR Spectrum (376 MHz, DMSO-d₆)
-
Trifluoromethyl Group (δ ~ -73 ppm): The ¹⁹F nucleus is highly sensitive to its electronic environment.[10]
-
δ ~ -73.0 ppm (t, 3F, F12/F13/F14): A triplet, resulting from coupling to the two adjacent methylene protons (H10) (³JHF ≈ 9.0 Hz).
-
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
-
Carbonyl Carbon (δ ~166 ppm):
-
δ ~166.5 ppm (s, C7): Typical chemical shift for a benzamide carbonyl carbon.
-
-
Aromatic Carbons (δ 112-152 ppm):
-
δ ~152.0 ppm (s, C4): Carbon bearing the -NH₂ group, significantly shifted downfield.
-
δ ~129.5 ppm (s, C2/C6): Carbons ortho to the amide group.
-
δ ~124.0 ppm (s, C1): Carbon bearing the amide group, shifted upfield relative to C4.
-
δ ~112.5 ppm (s, C3/C5): Carbons ortho to the -NH₂ group, strongly shielded.
-
-
Aliphatic Carbons (δ 40-125 ppm):
-
δ ~124.5 ppm (q, C11): The CF₃ carbon signal is split into a quartet by one-bond coupling to the three fluorine atoms (¹JCF ≈ 280 Hz).
-
δ ~40.5 ppm (q, C10): The CH₂ carbon signal is split into a quartet by two-bond coupling to the three fluorine atoms (²JCF ≈ 30 Hz). The DMSO solvent peak also appears in this region (~39.5 ppm) and may overlap.
-
Predicted 2D NMR Correlations
-
COSY:
-
A strong cross-peak will connect the aromatic signals at ~7.70 ppm (H2/H6) and ~6.55 ppm (H3/H5) .
-
A crucial cross-peak will connect the amide proton at ~8.65 ppm (H9) with the methylene protons at ~4.00 ppm (H10) , confirming the N-CH₂ bond's vicinity.
-
-
HSQC:
-
Aromatic: Cross-peaks will definitively link H2/H6 (~7.70 ppm) to C2/C6 (~129.5 ppm) and H3/H5 (~6.55 ppm) to C3/C5 (~112.5 ppm).
-
Aliphatic: A cross-peak will connect the methylene protons H10 (~4.00 ppm) to the methylene carbon C10 (~40.5 ppm).
-
Absence of Signals: Notably, the quaternary carbons (C1, C4, C7) and the CF₃ carbon (C11) will not show correlations in the HSQC spectrum as they have no directly attached protons.
-
Summary of Predicted NMR Data
| Atom(s) | Experiment | Predicted Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| H2 / H6 | ¹H | ~7.70 | d | ³JHH ≈ 8.5 |
| H3 / H5 | ¹H | ~6.55 | d | ³JHH ≈ 8.5 |
| H9 (N-H) | ¹H | ~8.65 | t | ³JHH ≈ 6.0 |
| H10 (-CH₂-) | ¹H | ~4.00 | dq | ³JHF ≈ 9.0, ³JHH ≈ 6.0 |
| H15 (-NH₂) | ¹H | ~5.80 | s (broad) | - |
| F12/13/14 (-CF₃) | ¹⁹F | ~ -73.0 | t | ³JHF ≈ 9.0 |
| C7 (C=O) | ¹³C | ~166.5 | s | - |
| C4 | ¹³C | ~152.0 | s | - |
| C2 / C6 | ¹³C | ~129.5 | s | - |
| C1 | ¹³C | ~124.0 | s | - |
| C3 / C5 | ¹³C | ~112.5 | s | - |
| C11 (-CF₃) | ¹³C | ~124.5 | q | ¹JCF ≈ 280 |
| C10 (-CH₂-) | ¹³C | ~40.5 | q | ²JCF ≈ 30 |
Conclusion
The structural characterization of this compound is robustly achieved through a synergistic multi-nuclear and multi-dimensional NMR approach. Each experiment provides a unique and critical piece of information: ¹H NMR defines the proton environments and local connectivity, ¹⁹F NMR confirms the integrity of the trifluoroethyl group, ¹³C NMR maps the carbon framework, and 2D correlation spectra (COSY and HSQC) rigorously link the individual assignments together. This comprehensive protocol serves as a definitive, self-validating method for confirming the molecular structure, providing researchers and drug development professionals with a high degree of confidence in the identity and purity of their material.
References
-
SpectraBase. (n.d.). o-amino-N-[2-(2-pyridyl)ethyl]benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]
-
SpectraBase. (n.d.). benzamide, 3-fluoro-N-[2,2,2-trifluoro-1-[(2-tricyclo[3.3.1.1
3,7]dec-1-ylethyl)amino]-1-(trifluoromethyl)ethyl]-. Retrieved from [Link] -
Dalvit, C., & Vulpetti, A. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 73(6-7), 279-290. Retrieved from [Link]
-
mzCloud. (n.d.). N1-[2,2,2-Trifluoro-1-(pyrimidin-2-ylamino)-1-(trifluoromethyl)ethyl]-4-methylbenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic region of 1 H- 1 H TOCSY and 1 H- 13 C HSQC 2D NMR spectra. Retrieved from [Link]
-
Dove Medical Press. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Sabinet African Journals. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
-
University of Durham. (n.d.). Fluorine Coupling Constants. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (2021). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1977). Long-range spin–spin coupling constants as an indicator of conformational preferences in ethyl and trifluoroethyl vinyl ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Plot of ¹⁵N NMR chemical shifts vs. amides 1–12. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ACS Publications. (1971). Fluorine-19 nuclear magnetic resonance spectrum of trifluoromethyl(pentafluoroethyl)sulfur difluoride. Retrieved from [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
PubChem. (n.d.). Benzamide. Retrieved from [Link]
-
ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. 13 C NMR of the reaction of 13 C-labeled CO2 with.... Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
-
Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 4-amino-N-(2,2,2-trifluoroethyl)benzamide in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the sensitive and selective quantification of 4-amino-N-(2,2,2-trifluoroethyl)benzamide in human plasma. The protocol leverages a streamlined protein precipitation extraction procedure coupled with a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. We will delve into the causality behind experimental choices, from sample preparation to mass spectrometer optimization, providing a self-validating system for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical trial settings. This document is designed to serve as both a step-by-step protocol and an educational resource, grounded in authoritative principles of bioanalysis.
Introduction and Scientific Rationale
This compound is a novel small molecule with potential therapeutic applications. As with any drug candidate, a validated bioanalytical method is paramount for accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[2]
The core challenge in bioanalysis is the accurate detection of a target analyte within a complex biological matrix like plasma.[3] This protocol is engineered to overcome these challenges by:
-
Employing a simple yet effective sample cleanup: Protein precipitation is chosen for its high recovery and speed, making it suitable for high-throughput analysis.
-
Optimizing chromatographic separation: A reversed-phase UHPLC method ensures the analyte is separated from endogenous matrix components, minimizing ion suppression.
-
Leveraging Tandem Mass Spectrometry (MS/MS): Using Multiple Reaction Monitoring (MRM), we achieve exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, creating a unique "fingerprint" for the molecule.[4]
This guide will walk you through the entire workflow, from understanding the analyte's properties to validating the final method.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value | Data Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₉F₃N₂O | Calculated |
| Average Molecular Weight | 218.18 g/mol | Calculated |
| Monoisotopic Mass | 218.0667 Da | Calculated |
| Predicted pKa | ~13.5 (amide N-H), ~3.5 (aromatic amine) | Estimated based on similar structures |
| Predicted LogP | ~1.5 - 2.5 | Estimated based on similar structures |
| Chemical Structure | ![]() | - |
The presence of a basic amino group and the overall structure suggest that positive mode electrospray ionization (ESI+) will be highly effective for generating the protonated molecule, [M+H]⁺.
Experimental Protocols and Methodologies
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity).
-
Internal Standard (IS): Isotopically labeled this compound-¹³C₆ or a structurally similar analog (e.g., 4-amino-N-propylbenzamide).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Additives: Formic Acid (FA), ACS grade or higher.
-
Biological Matrix: Blank human plasma (K₂EDTA).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials, and appropriate pipette tips.
Overall Experimental Workflow
The following diagram outlines the complete analytical process from sample handling to final data reporting.
Caption: High-level workflow for plasma sample analysis.
Protocol 1: Sample Preparation (Protein Precipitation)
-
Causality: Protein Precipitation (PPT) with acetonitrile is a rapid and effective method for removing the majority of plasma proteins, which can interfere with analysis and foul the LC-MS system.[3] The subsequent dilution with water is crucial to reduce the organic content of the final sample, ensuring good peak shape upon injection onto the reversed-phase column.
Step-by-Step Procedure:
-
Label 1.5 mL polypropylene microcentrifuge tubes for blanks, standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of the appropriate sample (blank plasma, standard, QC, or unknown) into the corresponding tube.
-
Add 10 µL of the internal standard (IS) working solution (e.g., 100 ng/mL in 50% ACN) to all tubes except the blank matrix.
-
To precipitate proteins, add 150 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Immediately cap and vortex mix each tube for 30 seconds to ensure complete protein denaturation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean tube or 96-well plate.
-
Add 100 µL of LC-MS grade water containing 0.1% formic acid to the supernatant.
-
Mix well, and transfer the final solution to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Method Parameters
-
Causality: Reversed-phase chromatography on a C18 column is ideal for retaining and separating small molecules of intermediate polarity like our analyte.[5] A gradient elution starting with high aqueous content allows for strong retention on the column, while the increasing organic phase composition ensures the analyte elutes as a sharp, symmetrical peak. Formic acid is a critical mobile phase additive that maintains an acidic pH to promote analyte protonation for ESI+ detection and improve peak shape.[5]
Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | System | UHPLC System | | Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40°C | | Gradient Elution | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.0 | 95 | | | 3.1 | 5 | | | 4.0 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Desolvation Temp. | 450°C |
| MRM Transitions | Analyte: m/z 219.1 → 120.1 |
| IS: To be determined based on selection | |
| Collision Energy | 20 eV (To be optimized) |
| Dwell Time | 100 ms |
Results and Discussion: Fragmentation Analysis
The key to a selective MS/MS method is the choice of a stable and intense precursor-to-product ion transition. For this compound, the protonated molecule [M+H]⁺ at m/z 219.1 is the precursor ion.
Collision-Induced Dissociation (CID) is used to fragment the precursor ion.[6] The most common fragmentation pathway for benzamides involves the cleavage of the amide bond.[7] In this case, cleavage of the C-N bond between the carbonyl carbon and the trifluoroethyl-substituted nitrogen is expected to be the most favorable pathway. This results in the formation of a stable benzoyl cation fragment.
Proposed Fragmentation Pathway:
-
The parent molecule is protonated, likely on the carbonyl oxygen or the primary amine, to form the precursor ion at m/z 219.1 .
-
Upon collisional activation, the molecule undergoes cleavage at the amide bond.
-
This cleavage results in the neutral loss of the 2,2,2-trifluoroethylamine side chain (NH₂CH₂CF₃).
-
The resulting stable product ion is the 4-aminobenzoyl cation at m/z 120.1 .
Sources
- 1. bioagilytix.com [bioagilytix.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 4-amino-N-(2,2,2-trifluoroethyl)benzamide in Enzyme Inhibition Assays
Introduction: Unveiling the Inhibitory Potential of a Novel Benzamide Derivative
In the landscape of contemporary drug discovery, the identification and characterization of novel enzyme inhibitors are paramount to the development of new therapeutic agents. The compound 4-amino-N-(2,2,2-trifluoroethyl)benzamide presents a scaffold of significant interest. While direct enzymatic targets of this specific molecule are not extensively documented, its structural motifs—a 4-aminobenzamide core coupled with a trifluoroethyl group—suggest a potential for interaction with various enzyme classes. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates.[1] This document, therefore, serves as a comprehensive guide for researchers to explore the inhibitory potential of this compound, with a focused hypothesis on its activity against the sirtuin family of enzymes, particularly SIRT1.
Sirtuins are a class of NAD+-dependent histone deacetylases that play crucial roles in a multitude of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation.[2][3][4] Dysregulation of sirtuin activity has been implicated in a range of pathologies such as cancer, neurodegenerative diseases, and metabolic disorders, making them attractive targets for therapeutic intervention.[2][4][5] The protocols detailed herein are designed to provide a robust framework for the systematic evaluation of this compound as a potential SIRT1 inhibitor.
Principle of the SIRT1 Inhibition Assay
The primary method described is a continuous, fluorescence-based assay that measures the deacetylase activity of SIRT1.[6][7] This assay utilizes a synthetic peptide substrate containing an acetylated lysine residue and a fluorophore. The fluorescence of the intact substrate is quenched. Upon deacetylation by SIRT1, the peptide becomes susceptible to a developer enzyme that cleaves the peptide, releasing the fluorophore and resulting in a quantifiable increase in fluorescence.[8] The rate of this fluorescence increase is directly proportional to the SIRT1 activity. The presence of an inhibitor, such as potentially this compound, will decrease the rate of deacetylation, leading to a reduced fluorescence signal.
Experimental Workflow for SIRT1 Inhibition Assay
Caption: Workflow for determining the inhibitory activity of this compound against SIRT1.
Detailed Protocols
Materials and Reagents
-
SIRT1 Enzyme: Recombinant human SIRT1 (e.g., BPS Bioscience, Cat. No. 50081).[8]
-
Fluorogenic Substrate: A commercially available SIRT1 substrate (e.g., from a SIRT1 assay kit).[8]
-
Developer Enzyme: Included in most commercial SIRT1 assay kits.[8]
-
NAD+: Nicotinamide adenine dinucleotide.
-
Assay Buffer: Typically 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Inhibitor: this compound, dissolved in DMSO.
-
Positive Control Inhibitor: Nicotinamide or Suramin.[8]
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~340 nm and emission at ~440 nm.[9]
Protocol 1: Determination of IC50 Value
This protocol is designed to determine the concentration of this compound that inhibits 50% of SIRT1 activity (IC50).
1. Reagent Preparation:
- Prepare a 2X working solution of SIRT1 enzyme in assay buffer.
- Prepare a 2X working solution of the fluorogenic substrate and NAD+ in assay buffer.
- Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO (e.g., <1%). A typical concentration range to test would be from 1 nM to 100 µM.
- Prepare control wells:
- No-enzyme control: Assay buffer only.
- No-inhibitor (100% activity) control: Assay buffer with DMSO.
- Positive control inhibitor: A known SIRT1 inhibitor at a concentration that gives >80% inhibition.
2. Assay Procedure:
- Add 25 µL of the serially diluted inhibitor or control solutions to the wells of the 96-well plate.
- Add 25 µL of the 2X SIRT1 enzyme solution to all wells except the no-enzyme control.
- Pre-incubate the plate for 15 minutes at 37°C.
- Initiate the reaction by adding 50 µL of the 2X substrate/NAD+ solution to all wells.
- Immediately place the plate in the fluorescence microplate reader.
3. Data Acquisition:
- Measure the fluorescence intensity (Ex/Em = 340/440 nm) every 2 minutes for a total of 60 minutes.
4. Data Analysis:
- For each concentration of the inhibitor and the controls, plot fluorescence intensity versus time.
- Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve.
- Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme)]
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. A well-behaved inhibitor should exhibit a slope of approximately -1 in the middle part of the curve.[10]
Protocol 2: Mechanism of Inhibition Studies
To understand how this compound inhibits SIRT1, kinetic studies can be performed to determine if the inhibition is competitive, non-competitive, or uncompetitive.
1. Assay Setup:
- This experiment involves varying the concentration of the substrate at several fixed concentrations of the inhibitor.
- Prepare a matrix of reactions in a 96-well plate. The rows should correspond to different fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50), and the columns should correspond to a serial dilution of the substrate.
2. Procedure and Data Acquisition:
- Follow the general procedure outlined in Protocol 1, adding the appropriate concentrations of inhibitor and substrate to each well.
- Measure the initial reaction rates (V₀) for each combination of inhibitor and substrate concentration.
3. Data Analysis:
- Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
- Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
- Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mechanism of inhibition:
- Competitive inhibition: Lines intersect on the y-axis.
- Non-competitive inhibition: Lines intersect on the x-axis.
- Uncompetitive inhibition: Lines are parallel.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical Inhibition Data for this compound against SIRT1
| Parameter | Value |
| IC50 | 5.2 µM |
| Mechanism of Inhibition | Competitive with Substrate |
| Ki | 2.8 µM |
Causality and Experimental Choices
-
Choice of Assay: The continuous fluorescent assay is chosen for its high-throughput capability, sensitivity, and real-time monitoring of enzyme activity, which is crucial for accurate determination of initial rates.[6][7]
-
DMSO Concentration: Maintaining a low and constant concentration of DMSO across all wells is critical to avoid solvent effects that could interfere with enzyme activity.
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the binding to reach equilibrium before the reaction is initiated, which is important for accurate IC50 determination.
-
Kinetic Analysis: Lineweaver-Burk plots, while susceptible to errors at low substrate concentrations, provide a straightforward visual representation of the mechanism of inhibition.[11]
Self-Validating System and Trustworthiness
The inclusion of appropriate controls is essential for the validity of the results.
-
No-enzyme control: Accounts for background fluorescence from the substrate and buffer components.
-
No-inhibitor control: Represents 100% enzyme activity and serves as the reference for calculating percentage inhibition.
-
Positive control inhibitor: Confirms that the assay system is responsive to known inhibitors and is performing as expected.
Consistent results across multiple independent experiments, ideally on different days with freshly prepared reagents, will enhance the trustworthiness of the findings.[10]
Concluding Remarks
This application note provides a comprehensive framework for the investigation of this compound as a potential inhibitor of SIRT1. By following these detailed protocols, researchers can obtain reliable data on its inhibitory potency and mechanism of action. Should this compound prove to be a potent and selective SIRT1 inhibitor, it could represent a valuable lead compound for the development of novel therapeutics for a variety of diseases.
References
-
Lu, C. (2022). Novel Role of the SIRT1 in Endocrine and Metabolic Diseases. PubMed Central. Available at: [Link]
-
BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Available at: [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]
-
Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit. Available at: [Link]
-
Portland Press. (2021). Steady-state enzyme kinetics. Available at: [Link]
-
Frontiers. (n.d.). Regulation of SIRT1 and Its Roles in Inflammation. Available at: [Link]
-
PubMed. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. Available at: [Link]
-
PubMed Central. (n.d.). SIRT1: A Potential Therapeutic Target in Autoimmune Diseases. Available at: [Link]
-
PubMed Central. (2011). Mammalian Sirt1: insights on its biological functions. Available at: [Link]
-
PubMed Central. (n.d.). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Available at: [Link]
-
PubMed. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Available at: [Link]
-
MDPI. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. Available at: [Link]
-
American Physiological Society. (n.d.). Dual-edged role of SIRT1 in energy metabolism and cardiovascular disease. Available at: [Link]
Sources
- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1: A Potential Therapeutic Target in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of SIRT1 and Its Roles in Inflammation [frontiersin.org]
- 4. Mammalian Sirt1: insights on its biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Khan Academy [khanacademy.org]
Application Notes and Protocols for the Development of 4-amino-N-(2,2,2-trifluoroethyl)benzamide Analogs for Structure-Activity Relationship (SAR) Studies
Introduction: The Benzamide Scaffold and the Promise of Fluorination
The benzamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows for the design of potent and selective ligands for a diverse range of biological targets, including enzymes and receptors. The 4-aminobenzamide core, in particular, has been explored for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.
This guide focuses on a specific derivative, 4-amino-N-(2,2,2-trifluoroethyl)benzamide , as a lead compound for a comprehensive Structure-Activity Relationship (SAR) study. The introduction of the trifluoroethyl group is a strategic choice in medicinal chemistry. The trifluoromethyl moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein. While the specific biological target of this compound is not extensively documented, the broader class of benzamides has shown inhibitory activity against various enzymes, such as serine proteases and kinases.[2][3][4] This document will therefore proceed with the hypothesis that our lead compound is an enzyme inhibitor and will outline the necessary steps to design, synthesize, and evaluate a focused library of analogs to elucidate its SAR.
Deconstructing the Lead Compound: A Strategy for Analog Design
A systematic SAR study requires a rational approach to analog design. We will dissect the lead compound into three key regions for modification to probe their influence on biological activity.
-
Region A: The 4-Amino Group: This primary aromatic amine is a critical interaction point, likely involved in hydrogen bonding within the active site of a target enzyme. Modifications here will explore the impact of basicity, hydrogen bond donor/acceptor capacity, and steric bulk.
-
Region B: The Benzoyl Ring: The electronic properties of the aromatic ring can significantly influence the compound's reactivity and interaction with the target. We will introduce both electron-donating and electron-withdrawing substituents to modulate the ring's electron density.
-
Region C: The N-(2,2,2-trifluoroethyl) Amide: This region is crucial for defining the compound's pharmacokinetic properties and can also contribute to target binding. Modifications will explore the importance of the trifluoroethyl group and the amide linker.
The overall workflow for this SAR study is depicted in the following diagram:
Sources
- 1. Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-amino-N-(2,2,2-trifluoroethyl)benzamide for Fragment-Based Drug Discovery
Abstract
This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 4-amino-N-(2,2,2-trifluoroethyl)benzamide as a valuable fragment in modern drug discovery campaigns. We will explore the underlying principles that make this fragment an attractive starting point, focusing on the strategic incorporation of the trifluoroethyl motif and the primary amine for enhancing metabolic stability, modulating physicochemical properties, and providing a versatile vector for chemical elaboration. This guide offers detailed, field-proven protocols for fragment screening, hit validation, and structure-based lead optimization.
Introduction: The Strategic Value of Fluorinated Fragments
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds. The core principle of FBDD is to screen low molecular weight compounds (fragments) that bind to a biological target with low affinity, and then to optimize these initial hits into potent drug candidates. The success of an FBDD campaign is highly dependent on the quality and diversity of the fragment library.
The fragment this compound is a prime example of a "Rule of Three"-compliant starting point, characterized by its low molecular weight, hydrogen bond donors and acceptors, and a strategic fluorine motif. The incorporation of fluorine in drug candidates is a widely used strategy in medicinal chemistry to improve a range of properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The trifluoroethyl group can block sites of metabolism, thereby increasing the half-life of a drug candidate.
-
Binding Affinity: Fluorine can engage in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.
-
Physicochemical Properties: The introduction of fluorine can modulate pKa, lipophilicity, and membrane permeability, all of which are critical for pharmacokinetic and pharmacodynamic profiles.
This guide will use this compound as a case study to illustrate a comprehensive FBDD workflow.
Physicochemical Properties of the Fragment
A thorough understanding of the fragment's properties is essential before initiating a screening campaign.
| Property | Value | Significance in FBDD |
| Molecular Weight | 220.16 g/mol | Compliant with the "Rule of Three" (<300 Da), ensuring good ligand efficiency. |
| cLogP | ~1.8-2.2 | Moderate lipophilicity, which helps to avoid non-specific binding while ensuring sufficient solubility. |
| Hydrogen Bond Donors | 2 (amine and amide N-H) | Provides key interaction points for binding to protein targets. |
| Hydrogen Bond Acceptors | 2 (amide C=O, F3) | Offers additional opportunities for directed interactions within a binding pocket. |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | Suggests good potential for cell permeability and oral bioavailability. |
Synthesis Protocol: this compound
The synthesis of this fragment is straightforward and can be accomplished in a standard medicinal chemistry laboratory. The following protocol describes a common amidation reaction.
Reaction Scheme:
Caption: Synthesis of the target fragment via amide coupling.
Materials:
-
4-aminobenzoic acid (1.0 eq)
-
2,2,2-trifluoroethylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 2,2,2-trifluoroethylamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
FBDD Workflow: From Fragment to Hit
The following section details the experimental protocols for utilizing this compound in a typical FBDD campaign.
Caption: A typical Fragment-Based Drug Discovery workflow.
Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique for detecting binding events in real-time without the need for labels.
Protocol:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a density of 8,000-12,000 Response Units (RU).
-
Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in the running buffer (e.g., HBS-EP+) to concentrations ranging from 1 µM to 500 µM. The final DMSO concentration should be kept below 1% to avoid artifacts.
-
Binding Analysis:
-
Inject the diluted fragment solutions over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).
-
Include a reference flow cell (e.g., a blank surface or an immobilized irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
Regenerate the chip surface between injections using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).
-
-
Data Analysis:
-
Fit the steady-state responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (K_d). A K_d in the high micromolar to low millimolar range is typical for a fragment hit.
-
Hit Validation using NMR Spectroscopy
NMR-based methods, such as Saturation Transfer Difference (STD) NMR, are excellent for validating fragment hits.
Protocol:
-
Sample Preparation: Prepare two NMR samples in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).
-
Sample A: Target protein (~10-20 µM) + Fragment (100-500 µM).
-
Sample B: Fragment only (100-500 µM) as a negative control.
-
-
STD NMR Experiment:
-
Acquire a ¹H NMR spectrum of the protein-fragment sample.
-
Acquire an STD NMR spectrum by selectively saturating a region of the protein's proton spectrum where no fragment signals are present.
-
If the fragment binds, saturation will be transferred from the protein to the bound fragment, resulting in a decrease in the intensity of the fragment's signals.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum.
-
Signals present in the STD difference spectrum confirm that the fragment binds to the target protein. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein.
-
Structure-Based Design and Fragment Elaboration
Once this compound is confirmed as a binder, the next critical step is to obtain a high-resolution crystal structure of the protein-fragment complex. This structural information is the cornerstone of the hit-to-lead optimization phase.
Caption: Elaboration strategies for the hit fragment.
Elaboration Strategies:
-
Fragment Growing from the Amino Group: The primary aromatic amine at the 4-position is an ideal vector for chemical elaboration. It can be readily functionalized via reactions such as:
-
Amidation/Sulfonylation: To probe for nearby hydrogen bond acceptors or hydrophobic pockets.
-
Reductive Amination: To introduce new side chains and explore larger regions of the binding site.
-
Buchwald-Hartwig or Ullmann Coupling: To form C-N bonds and introduce aryl or heteroaryl groups.
-
-
Substitution on the Phenyl Ring: The ortho and meta positions on the phenyl ring relative to the amino group are also potential vectors for growth. Adding small substituents (e.g., methyl, chloro, methoxy) can improve binding affinity by filling small pockets or by altering the electronics of the aromatic ring.
The goal of this iterative process is to "grow" the initial fragment into a more potent lead compound with improved ligand efficiency, selectivity, and drug-like properties. Each newly synthesized analog should be tested in the primary binding assay to build a robust Structure-Activity Relationship (SAR).
Conclusion
This compound represents an exemplary starting point for a Fragment-Based Drug Discovery campaign. Its combination of a primary amine for synthetic elaboration and a trifluoroethyl group for enhancing metabolic stability and binding provides a powerful toolkit for medicinal chemists. The protocols outlined in this guide provide a robust framework for identifying and validating this fragment as a hit and for its subsequent evolution into a potent lead compound. The key to success lies in the tight integration of biophysical screening, structural biology, and synthetic chemistry.
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Fragment-Based Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Fragment-Based Drug Discovery: A Practical Approach Source: Royal Society of Chemistry URL: [Link]
-
Title: Surface Plasmon Resonance (SPR) for Fragment Screening Source: SLAS Discovery URL: [Link]
-
Title: Fluorine in medicinal chemistry: A review of modern advances Source: Acta Pharmaceutica Sinica B URL: [Link]
Application Notes and Protocols: Experimental Workflow for the Biological Screening of Benzamide Derivatives
Introduction
Benzamide, a simple amide derivative of benzoic acid, and its analogues represent a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][3][4] The versatility of the benzamide core allows for substitutions at various positions, enabling the fine-tuning of biological activity and the development of targeted therapeutic agents.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an experimental workflow for the biological screening of novel benzamide derivatives. It moves beyond a mere listing of protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating screening cascade.
The Benzamide Screening Funnel: A Strategic Approach
A successful screening campaign follows a logical progression from broad, high-throughput methods to more focused, in-depth analyses. This "funnel" approach, depicted below, efficiently identifies promising lead compounds from a large library of derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-amino-N-(2,2,2-trifluoroethyl)benzamide
Welcome to the technical support center for the optimization of amide coupling reactions, with a specific focus on the synthesis of 4-amino-N-(2,2,2-trifluoroethyl)benzamide. This guide is tailored for researchers, medicinal chemists, and process development scientists. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, providing both theoretical explanations and practical, field-proven protocols.
Troubleshooting Guide
This section directly addresses specific issues that may arise during the amide coupling of 4-aminobenzoic acid and 2,2,2-trifluoroethylamine.
Q1: My reaction has a very low or no yield. What are the common causes and how can I fix it?
Low yield is the most frequent challenge in amide coupling. The issue typically stems from one of four areas: poor carboxylic acid activation, amine deactivation, detrimental side reactions, or suboptimal reaction conditions.[1]
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The first step of any amide coupling is the activation of the carboxylic acid's carbonyl group to make it more electrophilic.[2] If the coupling reagent is not potent enough or used in insufficient amounts, this activation will be incomplete.[1]
-
Amine Deactivation: The starting material, 4-aminobenzoic acid, possesses an acidic proton. In the absence of a coupling agent, the amine (2,2,2-trifluoroethylamine) will simply deprotonate the carboxylic acid, forming an ammonium carboxylate salt.[5] This protonation "kills" the nucleophilicity of the amine, preventing it from attacking the carbonyl carbon.[5]
-
Solution: This is the fundamental reason coupling reagents are necessary. They prevent this acid-base reaction.[5] Additionally, ensure a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is present in the reaction to scavenge any protons generated, keeping the amine nucleophile "live".[6]
-
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid species (e.g., an O-acylisourea intermediate with EDC) is highly reactive and susceptible to hydrolysis if water is present in the reaction.[1][7] This reverts the activated acid back to its starting form.
-
Solution: Use anhydrous solvents (e.g., dry DMF or DCM) and ensure all glassware is thoroughly dried. It is crucial to handle reagents in an inert atmosphere (Nitrogen or Argon) if they are sensitive to moisture.
-
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and base selection can significantly impact reaction outcomes.[1]
-
Solution: Polar aprotic solvents like DMF or DCM are generally preferred for amide couplings.[8][9] Most couplings proceed well at room temperature, but for challenging substrates, gentle heating (e.g., 40-50 °C) can sometimes improve conversion. Ensure you are using a non-nucleophilic base like DIPEA rather than a nucleophilic one like pyridine, which could compete with your desired amine.
-
Q2: I'm observing a major byproduct that is difficult to separate. What is it and how can I prevent it?
When using carbodiimide reagents like EDC or DCC, the most common byproduct is an unreactive N-acylurea.[10] This forms when the highly reactive O-acylisourea intermediate, instead of reacting with the amine, undergoes an intramolecular rearrangement.[10]
-
Mechanism of Side Reaction: The O-acylisourea intermediate is the desired activated species. However, it can rearrange to a stable N-acylurea, which consumes the activated acid and prevents amide formation.
-
Prevention with Additives: To suppress this side reaction, coupling additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are used.[1] These additives rapidly react with the O-acylisourea intermediate to form an active ester. This active ester is still highly reactive towards the amine but is not prone to the rearrangement that forms the N-acylurea, thus minimizing the side product and improving yields.[10]
-
Purification: The urea byproducts from carbodiimide reactions (e.g., DCU from DCC, or the water-soluble urea from EDC) must be removed.[3][10] For EDC, the byproduct is water-soluble and can be removed with an aqueous workup.[11] For DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[10]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best coupling reagent for synthesizing this compound?
The choice of reagent is critical and depends on factors like desired reaction speed, cost, and potential for side reactions.[12] For this specific transformation, which involves a relatively standard aniline and primary amine, several options are viable.
| Reagent Class | Example(s) | Strengths | Weaknesses | Byproduct Removal |
| Carbodiimides | EDC, DCC | Cost-effective, widely available.[7] | Slower reaction times, risk of N-acylurea side product, potential for racemization (not an issue for this achiral synthesis).[10][13] | EDC: Water-soluble urea removed by aqueous wash.[3] DCC: Insoluble DCU removed by filtration.[4] |
| Uronium/Aminium | HATU, HBTU | Very fast reaction rates, high efficiency, low risk of side reactions.[3][4] | Higher cost, can react with unprotected amine N-terminus if used in excess.[4] | Water-soluble; removed by aqueous wash. |
| Phosphonium | PyBOP, PyAOP | High efficiency, does not react with free amines, allowing for equimolar reagent use.[13] | Can be more expensive, byproducts can sometimes be tricky to remove completely. | Water-soluble; removed by aqueous wash. |
Recommendation: For initial trials and robust results, HATU is an excellent choice due to its high reactivity and reliability.[3] For a more cost-effective approach, EDC in combination with an additive like HOBt or Oxyma is a very effective system.[14]
Q2: What is the role of the base (e.g., DIPEA) and how much should I use?
A non-nucleophilic organic base is essential in most modern amide coupling protocols.[6] Its primary roles are:
-
Neutralizing Acid: Reagents like HATU release HCl upon activation. The base neutralizes this acid, preventing it from protonating your amine.
-
Maintaining a Free Amine: The base ensures that the amine nucleophile remains in its free, unprotonated state, ready to react.[6]
Stoichiometry: Typically, 2 to 3 equivalents of a hindered base like DIPEA are used. This ensures the reaction medium remains basic and all acidic byproducts are neutralized.
Q3: How can I monitor the reaction's progress effectively?
Monitoring the reaction is key to knowing when it is complete and avoiding unnecessary side reactions from prolonged reaction times.
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method.[15][16]
-
Procedure: Spot the starting carboxylic acid, the starting amine, and the reaction mixture on a silica gel plate. A "co-spot" lane with both starting materials and the reaction mixture is highly recommended.
-
Interpretation: As the reaction proceeds, the spots for the starting materials will diminish, and a new spot for the more nonpolar amide product will appear. The reaction is complete when the limiting starting material spot is no longer visible. A common solvent system for this molecule would be a mixture of hexanes and ethyl acetate.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise analysis, LC-MS can confirm the disappearance of starting material masses and the appearance of the product mass, providing a more quantitative assessment of conversion.
Q4: What is a reliable, step-by-step protocol to start with?
Here is a standard, robust protocol using HATU, a highly reliable coupling reagent.
Protocol 1: General Procedure for Amide Coupling using HATU [1]
-
To a dry round-bottom flask under an inert atmosphere (N2), add 4-aminobenzoic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Add HATU (1.1 equivalents) portion-wise.
-
Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.
-
Add 2,2,2-trifluoroethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Q5: What are the best practices for the work-up and purification of the final product?
Proper work-up is essential to remove reagents and byproducts before final purification.
-
Aqueous Wash: A standard aqueous workup is highly effective. The reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with:
-
A mild acid (e.g., saturated NH₄Cl solution) to remove excess base (DIPEA).
-
A mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid and HOBt.
-
Brine (saturated NaCl solution) to remove residual water from the organic layer.
-
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated using a rotary evaporator.
-
Column Chromatography: Flash column chromatography is the most common method for final purification. For this compound, a gradient of ethyl acetate in hexanes is a suitable eluent system. The polarity of the product will be intermediate between the highly polar starting acid and the more polar starting amine.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. Retrieved from [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec. Retrieved from [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]
-
Nagoya University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Retrieved from [Link]
-
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
Lunder, M., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 73-77. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Retrieved from [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Common Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
- Google Patents. (n.d.). WO2001046122A1 - Purification of n,n-substituted amides of the trifluoroacetic acid.
-
Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(24), 6732–6735. Retrieved from [Link]
-
Ye, N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 72, 153075. Retrieved from [Link]
-
Organic Syntheses. (n.d.). [1-(METHOXYMETHYLCARBAMOYL)ETHYL]PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. Retrieved from [Link]
- Google Patents. (n.d.). US7102032B2 - Purification of amide compound.
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
-
PubChem. (n.d.). 4-amino-2-methyl-N-(2,2,2-trifluoroethyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-2-fluoro-N-(2,2,2-trifluoroethyl)benzamide. Retrieved from [Link]
-
Lander University. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. file.globalso.com [file.globalso.com]
- 4. peptide.com [peptide.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 9. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. hepatochem.com [hepatochem.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Technical Support Center: Synthesis of Trifluoroethyl Amides
An in-depth technical guide by a Senior Application Scientist.
Welcome to the Technical Support Center for Trifluoroethyl Amide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting guides, and answers to frequently asked questions regarding the synthesis of N-trifluoroacetamides. The introduction of the trifluoroacetyl group is a critical transformation in medicinal and agricultural chemistry, often used to protect amines, enhance molecular stability, or for derivatization ahead of analysis.[1] However, the high reactivity of the reagents involved can present unique challenges.
This resource is structured to help you navigate these challenges, from reaction setup to final product purification.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of trifluoroethyl amides in a direct question-and-answer format.
Q1: My reaction yield is low or non-existent. What are the likely causes and how can I fix it?
Low yields in trifluoroacetylation reactions are common and can typically be traced back to a few key areas: reagent deactivation, insufficient reactivity, or incomplete reaction.
-
Cause 1: Moisture Contamination.
-
Explanation: Trifluoroacetylating agents like trifluoroacetic anhydride (TFAA) and trifluoroacetyl chloride are extremely sensitive to moisture.[1][2] Water will rapidly hydrolyze these reagents into trifluoroacetic acid (TFA), consuming your reagent and rendering it unable to acylate the amine. The reaction is vigorous and can also generate corrosive byproducts like HCl.[1]
-
Solution:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Argon or Nitrogen) immediately before use.
-
Anhydrous Solvents: Use freshly distilled anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Solvents from sealed commercial bottles (e.g., AcroSeal™) are also suitable.
-
Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen.
-
-
-
Cause 2: Inefficient Amine Nucleophilicity.
-
Explanation: Sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles. The lone pair on the nitrogen is less available to attack the electrophilic carbonyl of the acylating agent, leading to a slow or stalled reaction.[3]
-
Solution:
-
Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period (monitor by TLC or LC-MS). Gentle heating may be required, but should be done cautiously due to the volatility of some reagents.
-
Use a More Reactive Acylating Agent: If using a milder reagent like ethyl trifluoroacetate, switch to the more reactive trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.[1][4]
-
Optimize Base: Ensure a sufficient amount of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA, typically 1.5 equivalents) is present to neutralize the acid byproduct, which drives the reaction forward.[1]
-
-
-
Cause 3: Insufficient Mixing or Poor Solubility.
-
Explanation: If the amine starting material has poor solubility in the chosen solvent, the reaction will be slow due to the low concentration of reactants in the solution phase.
-
Solution:
-
Choose a solvent in which all reactants are fully soluble.
-
Ensure vigorous stirring throughout the reaction.
-
Consider using a co-solvent to improve solubility.
-
-
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low yield.
Q2: I'm seeing a significant side product that I can't identify. What could it be?
Unwanted side products often arise from reactions involving the counter-ion of your amine salt or rearrangement of activated intermediates.
-
Cause 1: Trifluoroacetylation from TFA Counter-ion.
-
Explanation: This is a common and often overlooked issue. If your amine starting material is a trifluoroacetate (TFA) salt (common after HPLC purification), standard peptide coupling reagents (EDC, HATU, etc.) can activate the TFA counter-ion, leading to the formation of the undesired N-trifluoroacetylated amine as a major side product.[5]
-
Solution:
-
Salt Exchange: Before the coupling reaction, convert the amine-TFA salt to an HCl or HBr salt. This can be done by dissolving the amine in a solvent like methanol or ether, adding a solution of HCl (e.g., 2M in ether), and removing the solvent under reduced pressure. Repeat this process 2-3 times.[5]
-
Free-Basing: Perform a basic aqueous workup on the amine-TFA salt to isolate the free amine before proceeding with the acylation.[5]
-
-
-
Cause 2: N-Acylurea Formation (with Carbodiimides).
-
Explanation: When using carbodiimide coupling reagents like EDC to form an amide from trifluoroacetic acid and an amine, the highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea if the amine fails to react quickly (e.g., due to steric hindrance). This N-acylurea is a common byproduct that can be difficult to remove.[3]
-
Solution:
-
Avoid using carbodiimides for hindered substrates.
-
Switch to phosphonium (PyBOP) or uronium (HATU) based coupling reagents, which are less prone to this side reaction.[3]
-
If using EDC, add an activating agent like HOBt or HOAt to form a more stable activated ester intermediate, which is less likely to rearrange.
-
-
Frequently Asked Questions (FAQs)
Q1: Which trifluoroacetylating agent should I use: Trifluoroacetyl Chloride, Trifluoroacetic Anhydride (TFAA), or an ester like Ethyl Trifluoroacetate?
The choice depends on the reactivity of your amine and your handling capabilities.
| Reagent | Boiling Point | Reactivity | Key Considerations |
| Trifluoroacetyl Chloride (CF₃COCl) | -27 °C | Very High | A corrosive and toxic gas, requires careful handling (e.g., bubbling through solution or using a pre-condensed solution).[1] Excellent for unreactive amines. |
| Trifluoroacetic Anhydride (TFAA) | 40 °C | Very High | A volatile, corrosive, and moisture-sensitive liquid.[2][4][6] It is a powerful dehydrating agent and reacts readily with primary and secondary amines.[7] |
| Ethyl Trifluoroacetate | 60-62 °C | Moderate | A liquid that is easier to handle than the chloride or anhydride. Suitable for reactive amines but may require longer reaction times or heating for less nucleophilic substrates.[8][9] |
Recommendation: For most standard applications with primary or secondary aliphatic amines, Trifluoroacetic Anhydride (TFAA) offers a good balance of high reactivity and manageable handling as a liquid. For very unreactive or hindered amines, the higher reactivity of Trifluoroacetyl Chloride may be necessary.
Q2: What is the mechanism of trifluoroacetylation?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride for CF₃COCl, or trifluoroacetate for TFAA) to form the stable trifluoroethyl amide. A base is used to neutralize the acidic byproduct.[1]
Caption: Nucleophilic acyl substitution mechanism.
Q3: What are the critical safety precautions?
-
Ventilation: All operations must be performed in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.[1]
-
Exothermic Reaction: The reaction can be highly exothermic. Always cool the reaction mixture in an ice bath (0 °C) before the slow, dropwise addition of the acylating agent.[1][10]
-
Moisture Reactivity: Trifluoroacetylating agents react violently with water. Ensure all equipment is dry and avoid exposure to atmospheric moisture.[1][10]
Protocols and Methodologies
General Protocol: Trifluoroacetylation of a Primary Amine using Trifluoroacetic Anhydride (TFAA)
This protocol provides a general method for the N-trifluoroacetylation of an aliphatic or aromatic primary amine.
Materials:
-
Primary amine (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
1 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (saturated NaCl solution, for workup)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add the primary amine (1.0 eq) and dissolve it in anhydrous DCM (to make a 0.1-0.5 M solution).
-
Addition of Base: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Reagent: While stirring vigorously, slowly add TFAA (1.1 eq) dropwise to the cooled solution. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath, allow it to warm to room temperature, and stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[1]
-
Isolation: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude trifluoroacetamide product.[1]
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.[1]
Experimental Workflow Diagram
Caption: Standard experimental workflow for trifluoroacetylation.
References
- KR101083935B1 - Trifluoroacetylation for amines. (n.d.).
-
Deutsch, A., Glas, H., Hoffmann-Röder, A., & Deutsch, C. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing. [Link]
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2017). Nature Communications. [Link]
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2017). National Institutes of Health (NIH). [Link]
-
Advances and challenges in the synthesis of N-fluoroalkyl compounds. (2021). ResearchGate. [Link]
- WO2001046122A1 - Purification of n,n-substituted amides of the trifluoroacetic acid. (n.d.).
-
Trifluoroethylation reactions of secondary amines. Isolated yields... (n.d.). ResearchGate. [Link]
- CN105906513A - Preparation method of trifluoroethylamine. (n.d.).
-
Smith, A. B., III, Beiger, J. J., Davulcu, A. H., & Cox, J. M. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Anyone ever ran an amide coupling reaction using the TFA salt of the amine? (2022). Reddit. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). National Institutes of Health (NIH). [Link]
-
K2CO3-promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions. (2023). RSC Advances. [Link]
- KR101072679B1 - New trifluoroacetylation method for amines. (n.d.).
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Trifluoroacetamides. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids | Request PDF. (2021). ResearchGate. [Link]
-
Trifluoroacetic anhydride. (n.d.). Wikipedia. [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. (n.d.). National Institutes of Health (NIH). [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PubMed Central. [Link]
- US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation. (n.d.).
-
Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. (2020). National Institutes of Health (NIH). [Link]
-
Trifluoroacetic Acid (TFA). (2015). Synform. [Link]
-
Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (n.d.). National Institutes of Health (NIH). [Link]
-
21.7: Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]
-
Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. (2021). ACS Publications. [Link]
-
Introduction of Trifluoroethylamine as Amide Isostere by C–H Functionalization of Heteroarenes. (2017). ACS Publications. [Link]
- Purification of amide compound. (n.d.).
-
The Trifluoroethylamine Function as Peptide Bond Replacement | Request PDF. (n.d.). ResearchGate. [Link]
-
The Use Of Trifluoroacetic Anhydride And Related Compounds In Organic Syntheses. (n.d.). ACS Publications. [Link]
-
Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. (n.d.). ACS Publications. [Link]
-
Electrophilic Amide Activation under Mild Conditions Using 2,2,2-Trifluoroethyl Iodonium Salt: Access to Esters and Benzoxazoles | Request PDF. (2021). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Trifluoroacetic anhydride | 407-25-0 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
Technical Support Center: Synthesis of 4-amino-N-(2,2,2-trifluoroethyl)benzamide
Welcome to the technical support guide for the synthesis of 4-amino-N-(2,2,2-trifluoroethyl)benzamide. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this compound. The guidance provided herein is based on established chemical principles and practical laboratory experience.
Introduction: A Tale of Two Steps
The synthesis of this compound is most commonly and efficiently achieved through a two-step synthetic sequence. This process begins with the formation of an amide bond, followed by the reduction of a nitro group. Each of these steps presents a unique set of challenges and potential for byproduct formation that can impact the yield and purity of the final product. Understanding the intricacies of each step is paramount to a successful synthesis.
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram outlines the typical synthetic route and highlights the key stages where impurities and byproducts may be introduced.
Caption: Synthetic route for this compound highlighting byproduct formation points.
Troubleshooting Guide: From Impurities to Pure Product
This section addresses specific issues that may arise during the synthesis, focusing on the identification and remediation of common byproducts.
Issue 1: Impurities Arising from the Amidation Step
The reaction of 4-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine is generally a high-yielding reaction. However, certain byproducts can form if the reaction conditions are not carefully controlled.
Potential Byproduct 1: 4-Nitrobenzoic Acid
-
Cause: 4-nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis. The presence of moisture in the solvent, reagents, or glassware will lead to the formation of 4-nitrobenzoic acid.[1]
-
Identification: This acidic impurity can be detected by TLC (it will have a different Rf value than the amide product) and in the crude ¹H NMR spectrum. It can also complicate the workup by forming emulsions.
-
Solution:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and handle 4-nitrobenzoyl chloride in a dry atmosphere (e.g., under a nitrogen or argon blanket).
-
Basic Workup: During the aqueous workup, washing the organic layer with a mild base such as saturated aqueous sodium bicarbonate solution will extract the acidic 4-nitrobenzoic acid into the aqueous layer.[1]
-
Potential Byproduct 2: Unreacted 2,2,2-Trifluoroethylamine
-
Cause: Insufficient equivalents of 4-nitrobenzoyl chloride or a non-optimal reaction temperature can lead to incomplete conversion.
-
Identification: 2,2,2-Trifluoroethylamine is volatile, but its presence might be detected by GC-MS analysis of the crude product.
-
Solution:
-
Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of 4-nitrobenzoyl chloride to ensure the complete consumption of the amine.
-
Temperature Control: The reaction is exothermic.[2] It is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure a controlled reaction rate and drive it to completion.
-
Issue 2: Impurities from the Nitro Reduction Step
The reduction of the aromatic nitro group is a critical step. The choice of reducing agent can influence the byproduct profile.
Potential Byproduct 3: 4-Nitroso- or 4-Hydroxylamino-N-(2,2,2-trifluoroethyl)benzamide
-
Cause: These byproducts are the result of incomplete reduction of the nitro group. This can happen if the catalyst is not active enough, the reaction time is too short, or there is insufficient reducing agent. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[2]
-
Identification: These species are often unstable but can sometimes be observed by LC-MS analysis of the crude reaction mixture. Their presence may also impart a darker color to the product.
-
Solution:
-
Catalytic Hydrogenation (H₂/Pd/C): Ensure the catalyst is of good quality and that the reaction is run under sufficient hydrogen pressure for an adequate amount of time. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Tin(II) Chloride Reduction: Use a sufficient excess of SnCl₂ (typically 3-4 equivalents) to drive the reaction to completion.[3]
-
Potential Byproduct 4: Tin Salts
-
Cause: When using SnCl₂ for the reduction, the workup involves neutralization with a base (e.g., NaOH). This can lead to the precipitation of tin oxides and hydroxides, which can be difficult to filter and may trap the product, lowering the yield.[3][4]
-
Identification: A gelatinous, white precipitate is observed during the basic workup.
-
Solution:
-
pH Control during Workup: After neutralization, if tin salts precipitate, adding a sufficient amount of a strong base to reach a pH > 12 can help to redissolve the tin salts as stannates.[4]
-
Filtration Aid: Filtering the mixture through a pad of Celite® can help to remove the fine tin precipitates more effectively.[4]
-
| Common Byproduct | Originating Step | Reason for Formation | Proposed Solution |
| 4-Nitrobenzoic Acid | Amidation | Hydrolysis of 4-nitrobenzoyl chloride | Use anhydrous conditions; basic aqueous wash.[1] |
| Unreacted Starting Materials | Amidation/Reduction | Incomplete reaction | Optimize stoichiometry, reaction time, and temperature. |
| Partially Reduced Intermediates | Nitro Reduction | Insufficient reducing agent or reaction time | Ensure active catalyst/sufficient reagent and monitor to completion.[2] |
| Tin Salts | Nitro Reduction (with SnCl₂) | Precipitation during basic workup | Adjust pH to >12 or use a filtration aid like Celite®.[4] |
| Oxidized Byproducts | Product Handling/Storage | Exposure of the final amine product to air/light | Store the final product under an inert atmosphere and protected from light.[5] |
| 4-Aminobenzoic Acid & 2,2,2-TFEA | Product Handling/Workup | Hydrolysis of the final amide product | Maintain a neutral pH (6-8) during workup and in solutions.[5] |
Experimental Protocols
Protocol 1: General Procedure for Amidation
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,2,2-trifluoroethylamine (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.[1]
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.
Protocol 2: General Procedure for Nitro Reduction using Catalytic Hydrogenation
-
Dissolve the crude 4-nitro-N-(2,2,2-trifluoroethyl)benzamide in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Place the reaction vessel in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., via a balloon or in a Parr shaker).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: My final product is a brownish color instead of the expected off-white solid. What is the likely cause?
A: The 4-amino group in the final product is susceptible to oxidation, which can lead to the formation of colored byproducts.[5] This is often caused by prolonged exposure to air, especially in solution. To prevent this, it is advisable to handle the final product under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light. If the product is already discolored, recrystallization can often remove the colored impurities.
Q2: Can I use other reducing agents for the nitro reduction step?
A: Yes, other reducing agents can be used, but they may have different selectivities and challenges. For example, iron powder in acidic media is a classic and cost-effective method.[6] However, it can also lead to iron salt byproducts that need to be removed. Metal hydrides like lithium aluminum hydride are generally not recommended for the reduction of aromatic nitro groups to anilines as they can sometimes lead to the formation of azo compounds.[6] Catalytic hydrogenation and SnCl₂ are generally preferred for their high selectivity in forming the desired aniline.[3][6]
Q3: How stable is the final product, this compound, in solution?
A: The amide bond in the molecule can be susceptible to hydrolysis under both strong acidic and strong basic conditions, which would yield 4-aminobenzoic acid and 2,2,2-trifluoroethylamine.[5] For storage in solution or during analytical measurements, it is best to maintain a neutral pH, ideally using a buffered system (pH 6-8), to minimize degradation.[5]
Q4: What are the best analytical techniques to assess the purity of my final product?
A: A combination of techniques is recommended for a thorough purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring reaction progress and checking for the presence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown byproducts.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn²⁺ reduction. [Link]
-
ResearchGate. (2018). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. [Link]
-
National Institutes of Health. (2018). Synthesis and stability of strongly acidic benzamide derivatives. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 4-amino-N-(2,2,2-trifluoroethyl)benzamide
Welcome to the technical support center dedicated to the synthesis of 4-amino-N-(2,2,2-trifluoroethyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance experimental outcomes and improve yields. The information herein is curated from established synthetic protocols and field-proven insights to ensure scientific integrity and practical applicability.
The synthesis of this compound can be approached through two primary routes, each with its own set of challenges and optimization parameters. This guide will cover both pathways, providing a comprehensive resource for overcoming common hurdles.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield in the Formation of the Nitro Intermediate, 4-nitro-N-(2,2,2-trifluoroethyl)benzamide
A common and efficient strategy for preparing the target molecule involves the initial synthesis of a 4-nitro substituted intermediate, which is later reduced.[1] Low yields in this initial step can significantly impact the overall efficiency of the synthesis.
Potential Causes and Solutions:
-
Incomplete Formation of 4-Nitrobenzoyl Chloride: The conversion of 4-nitrobenzoic acid to its acyl chloride is a critical activation step.
-
Cause: Insufficient or impure chlorinating agent (e.g., thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅)).[2][3]
-
Solution: Use a fresh, high-purity chlorinating agent. A slight excess (1.2-1.5 equivalents) of the chlorinating agent can drive the reaction to completion. The reaction can be performed neat or in an inert solvent like dichloromethane (DCM) or toluene. For SOCl₂, adding a catalytic amount of dimethylformamide (DMF) can accelerate the reaction.[3] After the reaction, it is crucial to remove the excess chlorinating agent and byproducts (like phosphorus oxychloride if PCl₅ is used) under reduced pressure to avoid side reactions in the subsequent amidation step.[2]
-
-
Hydrolysis of 4-Nitrobenzoyl Chloride: Acyl chlorides are highly susceptible to hydrolysis.
-
Side Reactions of 4-Nitrobenzoyl Chloride: The highly reactive acyl chloride can undergo side reactions.
-
Cause: Formation of 4-nitrobenzoic anhydride, especially at elevated temperatures.[4] This can occur if the acylammonium intermediate, formed from the reaction of the acyl chloride with a tertiary amine base, reacts with the carboxylate of 4-nitrobenzoic acid (present from hydrolysis).[4]
-
Solution: Maintain a low reaction temperature (e.g., 0 °C) during the addition of 2,2,2-trifluoroethylamine. Add the amine promptly after the formation of the acyl chloride.
-
-
Protonation of 2,2,2-trifluoroethylamine: The amine nucleophile can be deactivated by protonation.
-
Cause: The amidation reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.[4]
-
Solution: Use a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl produced.[4] Typically, at least one equivalent of the base is required.
-
Issue 2: Incomplete or Unselective Reduction of the Nitro Group
The reduction of the nitro group to an amine is the final and often challenging step.
Potential Causes and Solutions:
-
Catalyst Inactivity: In catalytic hydrogenation, the catalyst's activity is paramount.
-
Cause: The palladium on carbon (Pd/C) catalyst may be old, of poor quality, or poisoned by impurities.
-
Solution: Use a fresh, high-quality Pd/C catalyst. Ensure the starting material is free from impurities that could act as catalyst poisons (e.g., sulfur-containing compounds). The catalyst loading may need to be optimized, typically ranging from 5-10 mol%.
-
-
Inefficient Hydrogen Transfer: For catalytic hydrogenation, efficient hydrogen transfer is necessary.
-
Cause: Insufficient hydrogen pressure or poor mixing.
-
Solution: Ensure the reaction vessel is properly sealed and pressurized with hydrogen gas (typically 1-4 atm). Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.
-
-
Formation of Intermediates and Side Products: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[6]
-
Cause: Incomplete reduction can lead to the accumulation of these intermediates.[6] Condensation reactions between these intermediates can also occur, leading to azoxy and azo compounds.[6]
-
Solution: Ensure sufficient reaction time and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If using metal/acid reduction (e.g., Sn/HCl, Fe/HCl), ensure a sufficient excess of the metal and acid is used.
-
-
Alternative Reducing Agents: Catalytic hydrogenation may not always be ideal, especially if other reducible functional groups are present.
-
Solution: Consider alternative reduction methods such as using zinc or iron powder in the presence of ammonium chloride or acetic acid, or tin(II) chloride.[7] These methods are often effective and can be more chemoselective.
-
Issue 3: Low Yield with Direct Amide Coupling Methods
Directly coupling 4-aminobenzoic acid with 2,2,2-trifluoroethylamine is an alternative route, but it is not without its challenges.[1]
Potential Causes and Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.
-
Cause: The chosen coupling reagent may not be sufficiently reactive, or it may be used in inadequate amounts.[8]
-
Solution: For challenging couplings, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be more effective than standard carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).[9][10] Ensure at least stoichiometric amounts of the coupling reagent are used.
-
-
Amine Deactivation: The nucleophilicity of the amine can be compromised.
-
Steric Hindrance: Bulky substituents on either the acid or the amine can impede the reaction.[8]
-
Solution: While not a major issue for this specific synthesis, if similar reactions with more hindered substrates are performed, it may be necessary to increase the reaction temperature or use a more reactive coupling reagent.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two main synthetic pathways:
-
The "Nitro-Intermediate" Route: This involves the amidation of 4-nitrobenzoyl chloride (or 4-nitrobenzoic acid) with 2,2,2-trifluoroethylamine, followed by the reduction of the nitro group.[1] This is often the preferred route due to the higher reactivity of the acyl chloride and the generally reliable nature of nitro group reductions.
-
The "Direct Coupling" Route: This involves the direct amide coupling of 4-aminobenzoic acid with 2,2,2-trifluoroethylamine using a coupling reagent.[1] This route avoids the need for a reduction step but requires careful selection of the coupling agent to achieve high yields.
Q2: How do I choose the best coupling reagent for the direct amidation of 4-aminobenzoic acid?
The choice of coupling reagent is critical and depends on factors like desired reaction time, cost, and ease of purification.[9]
| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time | Typical Yield | Purity | Notes |
| EDC | HOBt | DIPEA | DMF | 12 h | 85% | >95% | A cost-effective option. The urea byproduct is water-soluble, which simplifies workup.[9][12] |
| HATU | None | DIPEA | DMF | 2 h | 95% | >98% | Highly efficient and fast, especially for challenging couplings, but more expensive.[9][10] |
| T3P® | None | Pyridine | EtOAc | 4 h | 92% | >97% | A safe and versatile reagent with a straightforward workup.[9] |
Q3: What are the key parameters to control during the catalytic hydrogenation of the nitro intermediate?
-
Catalyst: Use a high-quality 5-10% Pd/C catalyst.
-
Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are commonly used.
-
Temperature: The reaction is typically run at room temperature.
-
Pressure: Hydrogen pressure of 1-4 atm is usually sufficient.
-
Agitation: Vigorous stirring is crucial for efficient reaction.
-
Reaction Monitoring: Track the disappearance of the starting material and the appearance of the product by TLC or LC-MS to determine the reaction endpoint.
Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?
-
Common Impurities:
-
Unreacted starting materials (4-nitro-N-(2,2,2-trifluoroethyl)benzamide or 4-aminobenzoic acid).
-
Intermediates from the nitro reduction (e.g., hydroxylamine).
-
Byproducts from the coupling reaction (e.g., urea from EDC).
-
-
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup can remove water-soluble impurities like the urea byproduct from EDC and salts.[8] Washing the organic layer with a mild acid (e.g., dilute HCl) can remove basic impurities, while a mild base wash (e.g., saturated NaHCO₃) can remove acidic impurities.
-
Recrystallization: The final product is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable method.
-
Experimental Protocols
Protocol 1: Synthesis via the Nitro-Intermediate Route
Step A: Synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide
-
To a round-bottom flask under an inert atmosphere, add 4-nitrobenzoic acid (1 eq.).
-
Add thionyl chloride (1.5 eq.) and a catalytic amount of DMF.
-
Heat the mixture at reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude 4-nitrobenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 2,2,2-trifluoroethylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization.
Step B: Reduction of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide
-
Dissolve the nitro-intermediate (1 eq.) in ethanol or ethyl acetate.
-
Add 5-10% Pd/C catalyst (5-10 mol% Pd).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the mixture vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis via Direct Amide Coupling
-
To a round-bottom flask, add 4-aminobenzoic acid (1 eq.), HATU (1.1 eq.), and anhydrous DMF.
-
Add DIPEA (2.5 eq.) and stir the mixture at room temperature for 10 minutes.
-
Add 2,2,2-trifluoroethylamine (1.2 eq.) and continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated LiCl solution (to remove DMF), 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Synthetic Workflow Diagrams
Caption: Overview of the two primary synthetic routes to this compound.
Caption: A logical flowchart for troubleshooting low yield issues in the synthesis.
References
-
MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2- aminoethyl)benzsulfamide.
-
PubMed Central. (n.d.). 4-Nitro-N-(4-nitrobenzoyl)benzamide. Retrieved from [Link]
- Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds.
-
Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- Google Patents. (n.d.). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
ResearchGate. (2025). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
- Google Patents. (n.d.). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. peptide.com [peptide.com]
stability issues of 4-amino-N-(2,2,2-trifluoroethyl)benzamide in solution
Technical Support Center: 4-amino-N-(2,2,2-trifluoroethyl)benzamide
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth insights and practical troubleshooting strategies to address the potential stability challenges of this molecule in solution. Our goal is to explain the underlying chemical principles and provide actionable protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Diagnosing and Solving Common Stability Problems
This section addresses specific issues you may encounter during your experiments. We focus on identifying the root cause and providing a systematic approach to resolution.
Issue 1: My compound concentration is decreasing in my aqueous stock solution, even when stored at 4°C. What is happening?
This is the most frequently reported issue and is almost always attributable to the hydrolysis of the amide bond. The amide linkage, while generally stable, is the most reactive site in the this compound structure under aqueous conditions, especially if the pH is not strictly controlled.[1][2]
Causality: The Chemistry of Amide Hydrolysis
The amide bond in your compound is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by either acid or base.[3][4][5]
-
Under Acidic Conditions (pH < 6): The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
-
Under Basic Conditions (pH > 8): The hydroxide ion (OH⁻) is a more potent nucleophile than water and directly attacks the carbonyl carbon.
This reaction cleaves the amide bond, resulting in the formation of two primary degradants: 4-aminobenzoic acid and 2,2,2-trifluoroethylamine .[3][4]
Caption: Primary hydrolysis pathway of the parent compound.
Troubleshooting Workflow:
-
Confirm Degradation: Use an analytical technique like HPLC-UV or LC-MS to confirm the loss of the parent compound and identify the expected degradation products.
-
Investigate pH: Measure the pH of your solvent and any buffers used. Unbuffered water can have a pH that drifts, and dissolved CO₂ can make it slightly acidic.
-
Perform a Forced Degradation Study: To confirm the degradation pathway, intentionally expose your compound to harsh conditions as outlined in the protocol below.
Issue 2: I'm seeing new, more polar peaks in my HPLC/LC-MS analysis after leaving my solution on the bench. What are they?
If you observe new peaks, particularly those with shorter retention times on a reverse-phase column, you are likely seeing the hydrolysis products mentioned above.
| Compound | Expected Analytical Signature |
| This compound | Parent compound, less polar. |
| 4-aminobenzoic acid | Degradant peak. More polar due to the carboxylic acid group. Will show a shorter retention time on a C18 column. |
| 2,2,2-trifluoroethylamine | Degradant peak. Very polar and volatile. May be difficult to retain on a standard C18 column and may not have a UV chromophore, making it best detected by MS or specialized chromatography. |
Issue 3: My solution is turning a faint yellow or brown over time. Why?
This discoloration is a classic indicator of oxidation, specifically of the aromatic amine group (-NH₂).[6]
Causality: Oxidation of Aromatic Amines
Aromatic amines are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light (photodegradation) and the presence of metal ions.[7][8][9] This process forms highly colored, complex quinone-imine type structures, which are visible even at very low concentrations.
Caption: A logical workflow for diagnosing stability issues.
Preventative Measures:
-
Minimize Headspace: Use vials that are appropriately sized for your solution volume to minimize the amount of atmospheric oxygen.
-
Inert Atmosphere: For long-term storage, purge the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.[6]
Experimental Protocol: Preliminary Stability Assessment via HPLC-UV
This protocol provides a self-validating system to quickly assess the stability of your compound under different conditions.
Objective: To determine the primary degradation pathway and identify stabilizing conditions for this compound in solution.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic Acid (TFA) or Formic Acid
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M HCl and 0.1 M NaOH
-
HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in 100% ACN or DMSO. This organic stock will be more stable than aqueous solutions.
-
Sample Preparation (Forced Degradation):
-
Control (T=0): Dilute the stock solution to a final concentration of 50 µg/mL in 50:50 ACN:Water. Analyze immediately.
-
Acid Hydrolysis: Dilute the stock into 0.1 M HCl to 50 µg/mL.
-
Base Hydrolysis: Dilute the stock into 0.1 M NaOH to 50 µg/mL.
-
Neutral Hydrolysis: Dilute the stock into HPLC-grade water to 50 µg/mL.
-
Oxidative: Dilute the stock into a 3% H₂O₂ solution to 50 µg/mL.
-
Photolytic: Dilute the stock into 50:50 ACN:Water to 50 µg/mL, place in a clear vial, and expose to direct lab light or a UV lamp.
-
-
Incubation: Let all samples (except T=0) sit at room temperature for 24 hours. For accelerated studies, you can incubate at 40-50°C for a few hours.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% ACN
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL
-
-
Data Analysis: Compare the chromatograms from the stressed samples to the T=0 control. Look for a decrease in the parent peak area and the appearance of new peaks. The base and acid hydrolysis conditions are expected to show the most significant degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of this compound?
Based on the compound's chemical liabilities, we recommend a multi-faceted approach to maximize shelf-life.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO or Acetonitrile (Anhydrous) | Minimizes water available for hydrolysis.[10] |
| Temperature | -20°C or -80°C | Drastically slows the rate of all chemical degradation reactions.[6] |
| pH (for aqueous use) | Buffered to pH 6.5 - 7.5 | The amide bond is generally most stable near neutral pH.[2] |
| Light Exposure | Store in amber vials | Protects the aromatic amine from photodegradation.[6] |
| Atmosphere | Purge with Argon or Nitrogen | Removes oxygen to prevent oxidation of the amine group.[6] |
Q2: How quickly does the compound degrade?
The rate is highly dependent on conditions. In strong acid or base, significant hydrolysis can occur within hours at room temperature.[11] In a properly buffered neutral aqueous solution at 4°C, the compound may be stable for several days to weeks, but this must be empirically verified for your specific experimental buffer. In an anhydrous organic solvent at -80°C, it should be stable for many months.
Q3: Can I use a common biological buffer like PBS?
Yes, PBS at pH 7.4 is a good choice for preparing working solutions for immediate use in biological assays.[10] However, for long-term storage (weeks to months), aqueous buffers are not recommended. Always prepare fresh working solutions from a frozen organic stock on the day of the experiment.
Q4: Does the trifluoroethyl group affect stability?
The electron-withdrawing nature of the trifluoromethyl (-CF₃) group can have a modest impact. It can slightly increase the electrophilicity of the amide's carbonyl carbon, potentially making it marginally more susceptible to nucleophilic attack compared to a non-fluorinated analog. However, the primary drivers of degradation remain pH, temperature, light, and oxygen.
Q5: How can I monitor the purity of my compound over time without an HPLC?
While HPLC is the gold standard, you can perform a qualitative check using Thin Layer Chromatography (TLC). Spot a fresh sample and an aged sample on a TLC plate. The appearance of a new, more polar spot (lower Rf value) in the aged sample lane is indicative of degradation (likely to 4-aminobenzoic acid).
References
-
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
-
Prezi. (2025). Hydrolysis of Benzamide to Benzoic Acid. [Link]
-
Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?[Link]
-
Geocities.ws. Hydrolysis of Benzamide. [Link]
-
Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word. [Link]
-
ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]
-
ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their...[Link]
-
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?[Link]
-
ACS Publications. (2020). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. [Link]
-
ResearchGate. (n.d.). Photochemistry of Aliphatic and Aromatic Amines. [Link]
-
ACS Publications. (2023). Pillar[5]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. [Link]
-
National Center for Biotechnology Information. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. [Link]
-
Organic Chemistry Portal. (2013). Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides. [Link]
-
Semantic Scholar. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. [Link]
-
CNKI. (n.d.). Synthesis of o-Aminobenzamide Compounds. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prezi.com [prezi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Navigating the Purification of Fluorinated Organic Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated organic compounds. For researchers, medicinal chemists, and drug development professionals, the introduction of fluorine into a molecule can dramatically enhance its biological activity and metabolic stability.[1][2] However, these same unique physicochemical properties—high electronegativity, strong carbon-fluorine bonds, and altered intermolecular forces—can present significant hurdles during purification.[3]
This guide is designed to provide practical, in-depth solutions to common problems encountered in the lab. It is structured to offer immediate assistance through a question-and-answer format, detailed troubleshooting guides for various purification techniques, and robust safety protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common overarching questions researchers face when working with fluorinated compounds.
Q1: Why are fluorinated compounds so difficult to purify compared to their non-fluorinated analogs?
A1: The challenges stem directly from the unique properties imparted by fluorine atoms. The high electronegativity of fluorine creates strong dipole moments and alters the molecule's polarity in non-intuitive ways. This can lead to unexpected solubility profiles and chromatographic behavior. Furthermore, fluorinated compounds can engage in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and even halogen bonds (C-F···H, C-F···π), which influence crystal packing and can make techniques like recrystallization difficult, often resulting in oils or amorphous solids instead of crystals.[3] The concept of "fluorous chemistry" highlights that highly fluorinated molecules have a tendency to segregate from hydrocarbons, creating unique solubility properties that can be exploited but also complicate standard purification methods.[1]
Q2: How do I accurately assess the purity of my fluorinated compound?
A2: While standard techniques like ¹H NMR and LC-MS are essential, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful and indispensable tool.[4] Due to the wide chemical shift dispersion of the ¹⁹F nucleus, it provides high-resolution spectra with minimal background interference, making it excellent for both qualitative and quantitative analysis.[4][5] Quantitative ¹⁹F NMR (qNMR) can be used to determine the purity of fluorinated compounds with high accuracy, often within 0-1% of reference values, without the need for identical reference standards for every potential impurity.[6]
Q3: Are there any universal strategies for purifying fluorinated compounds?
A3: While there is no one-size-fits-all solution, a systematic approach is key. Start by understanding the physicochemical properties of your specific compound. A good starting point is to assess its solubility in a range of common laboratory solvents. For chromatographic methods, consider using both normal-phase and reversed-phase techniques, and be prepared to screen different solvent systems. For highly fluorinated compounds, "fluorous" solid-phase extraction (F-SPE) can be a very effective technique that leverages the unique partitioning behavior of these molecules.[1]
Q4: What are the most critical safety precautions when handling fluorinated compounds and reagents?
A4: Safety is paramount. Many fluorinating agents are highly reactive and toxic.[7] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield when necessary, and gloves selected based on their compatibility with the specific compound and solvents used.[7][8] Be aware that some fluorinated compounds can be persistent in the environment or have metabolic toxicity.[7] In case of skin contact with fluorine-containing reagents like HF, immediate and copious flushing with water for at least 15 minutes is critical, followed by application of 2.5% calcium gluconate gel.[8][9] Always have the appropriate emergency response materials, like calcium gluconate gel, readily available before starting any experiment.[9][10]
Troubleshooting Guide
This section provides detailed troubleshooting for specific issues encountered during common purification techniques.
Flash Column Chromatography
Flash chromatography is a workhorse technique, but fluorinated compounds can exhibit tricky behavior.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Separation / Co-elution | - Inappropriate solvent system (polarity is not optimal).- Compound is streaking or tailing on the TLC plate.- Stationary phase is not suitable. | - Systematic Solvent Screening: Use TLC to test a wide range of solvent systems with varying polarities. For fluorinated compounds, consider eluents containing solvents like ethyl acetate, dichloromethane, and hexanes. For more polar compounds, small amounts of methanol can be added.- Consider "Fluorous" Interactions: For highly fluorinated compounds, reversed-phase chromatography may provide better separation.[11][12] Pairing a standard C8 or C18 column with a fluorinated eluent like 2,2,2-trifluoroethanol can sometimes yield optimal separation.[11]- Modify the Stationary Phase: If tailing is observed, especially with basic compounds like fluorinated morpholines, it may be due to interactions with acidic silanol groups on the silica gel.[13] Consider using a deactivated silica gel, or add a small amount of a competitive base (e.g., 0.1-1% triethylamine or pyridine) to the eluent to improve peak shape. |
| Compound is "Invisible" on TLC | - Compound does not have a UV chromophore.- Compound quenches the fluorescence of the TLC plate indicator. | - Alternative Visualization Techniques: Use a potassium permanganate stain, iodine chamber, or other appropriate chemical stains to visualize the spots on the TLC plate. |
| Low Recovery of Product | - Compound is irreversibly adsorbed onto the silica gel.- Compound is volatile and evaporated with the solvent. | - Use a More Polar Eluent: If the compound is stuck on the column, try flushing with a more polar solvent system (e.g., increasing the percentage of methanol or ethyl acetate).- Use Deactivated Silica: For sensitive compounds, use a less acidic, end-capped, or deactivated silica gel.- Careful Evaporation: When removing the solvent after purification, use a rotary evaporator at a reduced temperature and pressure to minimize the loss of volatile fluorinated products. |
Workflow for Troubleshooting Flash Chromatography Separations
Caption: Troubleshooting workflow for flash chromatography.
Recrystallization
Recrystallization is a powerful technique for achieving high purity, but the unique intermolecular forces of fluorinated compounds can make it challenging.[3]
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Compound "Oils Out" Instead of Crystallizing | - The solution is supersaturated at a temperature above the compound's melting point.- The chosen solvent is too good, even at low temperatures. | - Slow Cooling is Crucial: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often promotes oiling out.[14]- Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent. Then, add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid. Allow it to cool slowly.[15]- Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[14] |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated.- The compound is highly soluble in the solvent even at low temperatures. | - Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.[14]- Try a Different Solvent: A systematic solvent screening is necessary. The ideal solvent should dissolve the compound when hot but have poor solubility when cold.[15]- Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[14] |
| Poor Recovery of Purified Product | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Ensure Thorough Cooling: Make sure the solution has reached its minimum temperature (e.g., in an ice bath) before filtering to maximize precipitation.- Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving a significant amount of the product. |
Experimental Protocol: Two-Solvent Recrystallization for a Polar Fluorinated Compound
-
Solvent Selection: Identify a "good" solvent in which your compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is sparingly soluble.
-
Dissolution: Place the crude fluorinated compound in an Erlenmeyer flask. Heat a sufficient quantity of the "good" solvent and add it portion-wise to the flask with gentle swirling and heating until the solid just dissolves.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (persistent turbidity). This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent or a mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum.
Distillation
For liquid fluorinated compounds, distillation is a primary purification method. However, the potential for azeotrope formation can complicate separations.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Incomplete Separation of Components with Close Boiling Points | - Insufficient theoretical plates in the distillation column. | - Use a Fractionating Column: For mixtures with boiling points that differ by less than 25 °C, simple distillation is often inadequate. Use a fractionating column (e.g., Vigreux, packed) to increase the number of theoretical plates and improve separation efficiency. |
| Constant Boiling Point Mixture (Azeotrope) Forms | - The mixture forms an azeotrope, where the vapor has the same composition as the liquid.[16][17] | - Azeotropic Distillation: This technique involves adding a third component, an "entrainer," to the mixture to form a new, lower-boiling azeotrope with one or more of the original components.[17][18] For example, to remove water from a reaction, an entrainer like toluene can be used to form a water-toluene azeotrope that can be distilled off.[18]- Pressure-Swing Distillation: The composition of an azeotrope is pressure-dependent. By changing the pressure of the distillation (e.g., performing a vacuum distillation followed by a distillation at atmospheric or elevated pressure), it may be possible to shift the azeotropic composition and achieve separation.[18] |
| Product Decomposes During Distillation | - The compound is thermally unstable at its atmospheric boiling point. | - Vacuum Distillation: Reducing the pressure lowers the boiling point of the liquid, allowing distillation to occur at a lower temperature and preventing thermal decomposition. |
Decision Tree for Distillation Method Selection
Caption: Decision tree for selecting a distillation method.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Benchchem. (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
- Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
- Yamazaki, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22.
- Environment, Health & Safety, Purdue University. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Li, Y., et al. (2022).
- Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
- Google Patents. (n.d.). US20110000508A1 - Method of removing residual fluorine from deposition chamber.
- Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis.
-
911Metallurgist. (2017). How to Remove Fluorine from Copper Concentrates. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]
- Google Patents. (n.d.). US2494867A - Removal of fluorine from organic materials.
-
Saltworks Technologies. (2019). Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation and Filtration. Retrieved from [Link]
- Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry.
- Google Patents. (n.d.). US3449218A - Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon.
-
National Institutes of Health. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Retrieved from [Link]
-
ACS Publications. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- ACS Publications. (2026). Electrochemically Controlled Deposition of Oriented Fluorinated Covalent Organic Framework Films for Selective Electrochemical Sensing.
- Journal of Chromatographic Science. (1995).
- ResearchGate. (2025).
- Chemistry LibreTexts. (2020). 13.
-
National Institutes of Health. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]
-
GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved from [Link]
-
DewWool. (n.d.). Azeotropic distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds.
-
National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]
- LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Charles River Laboratories. (2021). Making Fluorination Chemistry Safer and Easier. Eureka blog.
- ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
-
National Institutes of Health. (n.d.). Fluorocarbons (PFAS)—The Forever Chemicals. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
Sources
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. criver.com [criver.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. fluoropolymers.eu [fluoropolymers.eu]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mt.com [mt.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Azeotropic distillation | DewWool [dewwool.com]
- 18. Azeotropic distillation - Wikipedia [en.wikipedia.org]
troubleshooting low reactivity of 2,2,2-trifluoroethylamine in amide synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 2,2,2-trifluoroethylamine (TFEA) in amide synthesis. Our goal is to explain the causal factors behind common experimental challenges and provide robust, field-proven protocols to ensure your success.
Section 1: Understanding the Core Challenge
Q1: Why is my amide coupling reaction with 2,2,2-trifluoroethylamine (TFEA) failing or resulting in consistently low yields?
A1: The low reactivity of 2,2,2-trifluoroethylamine is not an anomaly but an expected consequence of its fundamental electronic structure. Unlike simple alkyl amines, TFEA presents a significant challenge to standard amide coupling protocols due to two primary factors:
-
Profoundly Reduced Nucleophilicity: The core issue is the powerful electron-withdrawing inductive effect of the trifluoromethyl (-CF₃) group. The three highly electronegative fluorine atoms pull electron density away from the nitrogen atom. This drastically reduces the basicity and, consequently, the nucleophilicity of the amine's lone pair of electrons. The pKa of TFEA is approximately 5.7[1], which is significantly lower than that of a typical primary amine like ethylamine (pKa ≈ 10.7). This diminished electron-donating ability makes it a very poor nucleophile, unable to efficiently attack the activated carboxylic acid intermediate generated by standard coupling reagents.[2]
-
Steric Hindrance: While the electronic effect is dominant, the steric bulk of the -CF₃ group, although not extreme, can also hinder the amine's approach to the electrophilic carbonyl carbon, especially when the carboxylic acid partner is also sterically demanding.[3][4]
Simply put, the nitrogen in TFEA is electronically "starved" and less available to form the new carbon-nitrogen bond required for the amide.
Section 2: Troubleshooting Common Protocols
Q2: I am using a standard carbodiimide coupling reagent like EDC or DCC with HOBt, but the reaction is sluggish or stalls completely. What should I do?
A2: This is a very common observation. Carbodiimide-based methods, even with additives like 1-hydroxybenzotriazole (HOBt), often fail for electron-deficient amines like TFEA.
The intermediate formed, the O-acylisourea, is not sufficiently electrophilic (reactive) to be attacked by the weakly nucleophilic TFEA. Furthermore, this intermediate is susceptible to an unproductive side reaction where it rearranges into a stable N-acylurea byproduct, effectively terminating the desired reaction pathway.[5]
Your first troubleshooting step should be to move beyond this class of reagents. Forcing the conditions (e.g., high heat) with EDC/HOBt is more likely to cause decomposition than to drive the reaction to completion. A more potent activation strategy is required.
Section 3: Advanced Coupling Strategies for Electron-Deficient Amines
Q3: Which coupling reagents are specifically recommended for difficult, electron-deficient amines like TFEA?
A3: To overcome the low nucleophilicity of TFEA, you must generate a highly reactive carboxylic acid intermediate. This is best achieved using modern uronium/aminium or phosphonium salt-based coupling reagents.[6][7][8][9] These reagents are designed for challenging couplings, including those with sterically hindered or electronically deactivated substrates.[10][11][12]
Below is a comparison of recommended reagents:
| Reagent Name | Class | Key Advantage for TFEA Couplings |
| HATU | Uronium/Aminium | Gold Standard. Forms a highly reactive OAt-active ester. The nitrogen in the azabenzotriazole ring provides anchimeric assistance, stabilizing the transition state and accelerating the coupling.[12][13] It is exceptionally effective for hindered substrates where other reagents fail.[11][14] |
| HCTU | Uronium/Aminium | A more cost-effective alternative to HATU with very similar reactivity. It generates a highly reactive O-6-ClBt ester.[6] |
| COMU | Uronium/Aminium | A newer generation reagent based on OxymaPure. It offers coupling efficiencies comparable to HATU but avoids the potentially explosive benzotriazole byproducts, making it a safer alternative.[6][7] |
| PyBOP | Phosphonium | Excellent for suppressing racemization of chiral carboxylic acids. It forms a reactive OBt-active ester and is a very reliable choice for hindered couplings.[6] |
The general superiority of these reagents stems from the nature of the active esters they form (OAt, O-6-ClBt, Oxyma). The corresponding leaving groups (HOAt, HO-6-ClBt, OxymaPure) are more acidic than HOBt, which makes them better leaving groups and renders the activated carbonyl carbon significantly more electrophilic and susceptible to attack by TFEA.[6]
Caption: A troubleshooting decision tree for difficult amide couplings involving TFEA.
Section 4: Recommended Experimental Protocols
Protocol 1: General Procedure using HATU
This protocol is a robust starting point for most substrates.
-
To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF (to make a 0.1–0.5 M solution).
-
Add HATU (1.1–1.2 equiv) to the solution, followed by DIPEA (2.5–3.0 equiv).
-
Stir this mixture at room temperature for 10-15 minutes to pre-activate the acid. A slight color change may be observed.
-
Add 2,2,2-trifluoroethylamine (1.1–1.2 equiv) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LCMS every 1-2 hours.
-
If the reaction is sluggish after 4-6 hours, slowly warm the mixture to 40-50 °C and continue to monitor.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and perform a standard aqueous workup (e.g., washing with 5% aq. LiCl, saturated aq. NaHCO₃, and brine) to remove DMF and excess reagents.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Section 5: Frequently Asked Questions - Side Reactions
Q6: I see an unexpected mass in my LCMS analysis. What are the likely side reactions?
A6: When coupling with TFEA, especially under forcing conditions, several side reactions can occur:
-
Guanidinylation of the Amine: With uronium/aminium reagents like HATU, the weakly nucleophilic TFEA can, under certain conditions, attack the coupling reagent itself instead of the activated ester. This forms a guanidinium byproduct, which can be difficult to remove. Pre-activating the acid before adding the amine is the best way to prevent this. [5]* Racemization: If your carboxylic acid has a chiral center at the α-position, aggressive activation or prolonged exposure to base and high temperatures can cause epimerization. Using phosphonium reagents like PyBOP or additives like OxymaPure can help suppress this.
-
Decomposition: Heating sensitive substrates for extended periods can lead to decomposition. It is crucial to find a balance between the temperature required to drive the reaction and the stability of your starting materials and product.
Always monitor reactions closely to identify the optimal reaction time and temperature that maximizes product formation while minimizing byproduct generation.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Al-Masum, M., & El-Sayed, M. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
- Al-Masum, M., & El-Sayed, M. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [PMC - NIH source, details identical to source 2].
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 801-805.
- Chen, F. M., et al. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-619.
- Chen, F. M., et al. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization.
-
amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]
- Chen, F. M., et al. (1987).
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 801-805. DOI:10.1039/C5OB02129D.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS Repository.
-
PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
- Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8519-8525.
- Google Patents. (n.d.). EP0303281A1 - Process for producing polymer bound hindered amine light stabilizers.
- Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Growing Science. (2022).
- ACS Publications. (n.d.).
- YouTube. (2025). Carbonyldiimidazole (CDI)
-
Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved from [Link]
- Scribd. (n.d.). Cdi Amide Synthesis Mechanism | PDF.
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
- Master Organic Chemistry. (2018).
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Chemistry LibreTexts. (2019). 7.8: The Nucleophile.
- YouTube. (2024).
-
Oakwood Chemical. (n.d.). 2,2,2-Trifluoroethylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.
- PubMed Central. (2016).
- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
- Khan Academy. (n.d.). Nucleophilicity (nucleophile strength).
- BOC Sciences. (2024).
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. iris.uniss.it [iris.uniss.it]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HATU - Enamine [enamine.net]
- 12. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. advancedchemtech.com [advancedchemtech.com]
Technical Support Center: Impurity Profiling of 4-amino-N-(2,2,2-trifluoroethyl)benzamide
An in-depth guide to identifying impurities in samples of 4-amino-N-(2,2,2-trifluoroethyl)benzamide.
Welcome to the technical support guide for the identification and characterization of impurities in this compound. This document is designed for researchers, analytical scientists, and drug development professionals. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methodologies for your specific needs. The control of impurities is a critical aspect of pharmaceutical development, directly impacting the safety, efficacy, and quality of the final drug product.[1][2]
This guide is structured as a series of questions and answers, addressing common challenges and providing detailed, field-proven protocols.
Frequently Asked Questions (FAQs): Understanding the Impurity Landscape
Q1: What are the primary categories of impurities I should be looking for in my this compound samples?
A1: Impurities in any active pharmaceutical ingredient (API) are generally classified into three main categories as defined by the International Council for Harmonisation (ICH) guidelines.[1][2] For this specific molecule, you should anticipate:
-
Organic Impurities: These are the most common and structurally related to the drug substance. They can arise from various sources, including the manufacturing process or degradation.[3] Examples include starting materials, by-products, intermediates, and degradation products.[1][4]
-
Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or inorganic salts.[1][4]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process.[3] Their levels are strictly controlled based on their toxicity.
Q2: What specific process-related organic impurities might be present from the synthesis of this compound?
A2: While the exact impurity profile depends on the specific synthetic route, the synthesis of a benzamide derivative typically involves the formation of an amide bond. Common synthetic strategies and their potential by-products are key to anticipating impurities. A likely synthesis involves reacting a derivative of 4-aminobenzoic acid with 2,2,2-trifluoroethylamine.
Based on this, potential process-related impurities could include:
| Potential Impurity | Likely Source | Significance |
| 4-aminobenzoic acid | Unreacted starting material or hydrolysis of the amide bond.[5] | A common process impurity and potential degradant. |
| 2,2,2-trifluoroethylamine | Unreacted starting material. | A volatile amine that should be monitored. |
| Di-acylated amine | A side reaction where the amino group of the product reacts with another molecule of the activated benzoic acid derivative.[6] | Can occur if stoichiometry is not carefully controlled.[6] |
| Unreacted Intermediates | If the synthesis involves activating the carboxylic acid (e.g., forming an acyl chloride), this intermediate could be present.[7] | Highly reactive and would likely hydrolyze to benzoic acid. |
Q3: What degradation products could form during storage or under stress conditions?
A3: The structure of this compound has several functional groups susceptible to degradation. The primary degradation pathway is the hydrolysis of the amide bond.[5]
-
Hydrolytic Degradation: Cleavage of the amide bond under acidic or basic conditions is a common route, which would yield 4-aminobenzoic acid and 2,2,2-trifluoroethylamine .[5]
-
Oxidative Degradation: The aromatic amine is susceptible to oxidation, which can lead to the formation of colored impurities (e.g., nitroso or nitro derivatives).
-
Photolytic Degradation: Aromatic amines can be photosensitive.[5] Exposure to UV or visible light may trigger degradation, leading to a complex mixture of products.
To systematically investigate these possibilities, a forced degradation study is essential. This is a regulatory requirement that helps to develop and validate a stability-indicating analytical method.[8][9][10]
Analytical Strategy & Experimental Protocols
A robust strategy for impurity identification involves a multi-step approach combining separation science with spectroscopic characterization. The general workflow is designed to detect, isolate, and then identify unknown impurities.
Caption: General workflow for impurity identification and characterization.
Q4: How do I develop a stability-indicating HPLC method to separate the main compound from its potential impurities?
A4: A stability-indicating method is one that can resolve the API from all potential impurities and degradation products. Reverse-phase HPLC (RP-HPLC) is the gold standard for this type of analysis.[11] The key is to find conditions that provide good peak shape and separation for compounds with a range of polarities.
Step-by-Step Protocol: RP-HPLC Method Development
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This provides a good balance of efficiency and backpressure.
-
Mobile Phase Selection: A common choice is a mixture of an aqueous buffer and an organic solvent.
-
Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0). The acidic pH helps to protonate the primary amine, leading to sharper peaks.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower UV cutoff.
-
-
Detector Wavelength: Analyze a dilute solution of your compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to find the wavelength of maximum absorbance (λmax). A wavelength around 254 nm is often a good starting point for aromatic compounds.[5]
-
Initial Gradient Run: Perform a broad gradient run to elute all components. This helps to determine the approximate elution time of the API and any impurities.
-
Optimization: Adjust the gradient slope to improve the resolution between the API and closely eluting impurities. A good optimization strategy is to create a shallower gradient around the elution time of the main peak.
-
Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness.[12]
Table of Starting HPLC Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Good general-purpose column for resolving moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape of the amine. |
| Mobile Phase B | Acetonitrile | Good organic modifier with low UV cutoff. |
| Gradient | 5% to 95% B over 20 minutes | A broad scouting gradient to see all components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[5] |
| Detection | UV at 254 nm (or λmax) | Common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL | A standard volume to avoid column overload. |
Q5: I have isolated an impurity. How do I definitively determine its structure?
A5: Structure elucidation requires a combination of spectroscopic techniques. The two most powerful tools are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique provides the molecular weight of the impurity.[3] High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is a powerful constraint for determining the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.[13][14] It provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: Shows the number of different types of protons, their connectivity (through splitting patterns), and their chemical environment. For the parent compound, you would expect signals for the aromatic protons, the -NH protons, and the -CH2- protons adjacent to the trifluoromethyl group. The hydrogens on the amine will typically appear as a broad signal and their chemical shift is concentration-dependent.[15]
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing you to piece together the molecular structure.
-
Forced Degradation Studies
Q6: How do I design and execute a forced degradation study for this compound?
A6: Forced degradation (or stress testing) is performed to demonstrate the specificity of your analytical method and to identify potential degradation products that could form during storage.[8][10] The goal is to achieve a target degradation of 5-20%.[8]
Step-by-Step Protocol: Forced Degradation Study
-
Prepare Solutions: Prepare a stock solution of your this compound sample, typically at 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Apply Stress Conditions: Expose the solution to the following conditions in parallel. Include a control sample stored at normal conditions.
-
Analysis: At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze by your developed HPLC method.
Table of Recommended Stress Conditions:
| Stress Condition | Reagent/Setup | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C | Amide bond cleavage.[16] |
| Base Hydrolysis | 0.1 M NaOH | Room temperature or gentle heat (40°C) | Amide bond cleavage (often faster than acid).[16] |
| Oxidation | 3% H₂O₂ | Room temperature | Oxidation of the aromatic amine.[16] |
| Thermal | Oven (Solid State & Solution) | 80°C | General decomposition.[5] |
| Photolytic | Photostability Chamber | Expose to UV and visible light (ICH Q1B) | Photodegradation of the aromatic system.[9] |
Troubleshooting & Regulatory Guidance
Caption: Troubleshooting logic for a newly observed chromatographic peak.
Q7: At what concentration levels must I identify and toxicologically qualify these impurities?
A7: The ICH Q3A(R2) guideline provides a clear framework based on the maximum daily dose (MDD) of the drug.[17] These thresholds determine the actions required for any given impurity.
Table of ICH Q3A(R2) Impurity Thresholds:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
*TDI = Total Daily Intake
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[18]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[4][18]
-
Qualification Threshold: The level above which an impurity's safety must be assessed through toxicological studies.[4][18]
By following a systematic and scientifically sound approach, you can confidently identify and control impurities in your this compound samples, ensuring the quality and safety of your product and meeting global regulatory expectations.
References
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Technology Networks. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Center for Biotechnology Information. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. [Link]
-
Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. (n.d.). PubMed. [Link]
-
The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. (2025). ResearchGate. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
-
NMR Applications in Pharmaceutical Impurity Profiling. (2023). Toref-Standards. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM. [Link]
-
Forced degradation studies. (2016). MedCrave online. [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Final Benzamide Preparations. (n.d.). Scribd. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry. [Link]
-
Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and Drug Content of the Film-Coated Fixed-Dose Formulation. (n.d.). ResearchGate. [Link]
-
Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione. (n.d.). PubMed. [Link]
-
Design of experiments-based RP – HPLC bioanalytical method development for estimation of Rufinamide in rat plasma and brain and its application in pharmacokinetic study. (n.d.). ResearchGate. [Link]
-
Development And Validation Of RP-HPLC Method For Determination of Safinamide Mesylate And Nasal Spray Formulation. (2024). African Journal of Biomedical Research. [Link]
-
Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. (n.d.). SciELO. [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. rroij.com [rroij.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. archives.ijper.org [archives.ijper.org]
- 13. researchgate.net [researchgate.net]
- 14. veeprho.com [veeprho.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ajrconline.org [ajrconline.org]
- 17. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Optimizing N-Acylation of Trifluoroethylamines
Welcome to the technical support center dedicated to the N-acylation of trifluoroethylamines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions surrounding this critical transformation in organic synthesis. The unique electronic properties of the trifluoroethyl moiety present specific challenges and opportunities in amide bond formation, which we will explore in detail.
Introduction: The Unique Chemistry of Trifluoroethylamines in N-Acylation
The N-acylation of amines is a cornerstone of organic chemistry, vital for synthesizing a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Trifluoroethylamines, such as the common building block 2,2,2-trifluoroethylamine, are of particular interest in medicinal chemistry due to the ability of the trifluoromethyl group to modulate properties like metabolic stability, lipophilicity, and binding affinity. However, the strong electron-withdrawing nature of the CF3 group decreases the nucleophilicity of the amine, making N-acylation reactions more challenging compared to their non-fluorinated counterparts.[3] This guide will provide the expertise and field-proven insights to navigate these challenges and achieve optimal results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-acylation of trifluoroethylamines in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why is the yield of my N-acylation reaction with trifluoroethylamine unexpectedly low?
Answer: Low yields are a common frustration, often stemming from several factors. Let's break down the likely culprits and how to address them.
-
Reduced Nucleophilicity of the Amine: The primary reason for sluggish or incomplete reactions is the inherent low nucleophilicity of trifluoroethylamine. The powerful inductive effect of the adjacent trifluoromethyl group significantly reduces the electron density on the nitrogen atom.
-
Solution:
-
More Reactive Acylating Agents: Switch from less reactive agents like acid anhydrides to more electrophilic ones such as acyl chlorides.[4][5]
-
Forced Reaction Conditions: Consider increasing the reaction temperature or extending the reaction time. However, monitor the reaction closely by TLC or LCMS to avoid decomposition of starting materials or products.[4]
-
Activation with Coupling Agents: If using a carboxylic acid as the acylating agent, employ a potent coupling reagent like HATU, HBTU, or generate a mixed anhydride intermediate.[6] The mixed anhydride method, in particular, is a robust strategy for forming amide bonds.[6]
-
-
-
Inadequate Base: The choice and amount of base are critical. An acid byproduct (e.g., HCl from an acyl chloride) is generated during the reaction, which can protonate the starting trifluoroethylamine, rendering it non-nucleophilic and halting the reaction.[4][7]
-
Solution:
-
Use a Suitable Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is often employed to scavenge the acid byproduct.[6] For particularly challenging acylations, a stronger, non-nucleophilic base like DBU might be considered.
-
Stoichiometry of the Base: Ensure at least a stoichiometric equivalent of the base is used. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the reaction to completion.
-
-
-
Hydrolysis of the Acylating Agent: Acyl chlorides and anhydrides are highly susceptible to hydrolysis by moisture.[4][8]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Fresh Reagents: Use freshly opened or distilled acylating agents and solvents.
-
-
Question 2: I'm observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products can complicate purification and reduce the yield of your desired N-acylated trifluoroethylamine. Here are the common side reactions and strategies to mitigate them:
-
Diacylation: While less common with the less nucleophilic trifluoroethylamine, diacylation can occur under harsh conditions or with a large excess of a highly reactive acylating agent.
-
Solution:
-
Control Stoichiometry: Use a controlled amount of the acylating agent, typically 1.0 to 1.2 equivalents.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
-
Reaction with Solvent: Nucleophilic solvents, if used, can compete with the trifluoroethylamine for the acylating agent.
-
Solution:
-
Aprotic Solvents: Employ non-nucleophilic, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[7]
-
-
Question 3: My reaction has stalled; the starting material is no longer being consumed according to TLC analysis. What should I do?
Answer: A stalled reaction is a clear indication that one of the reaction parameters is suboptimal.
-
Potential Causes and Solutions:
-
Insufficient Activation: If using a coupling agent or forming a mixed anhydride, the activation of the carboxylic acid may be incomplete. Ensure the activation step is allowed sufficient time, often at a reduced temperature (e.g., 0 °C or -15 °C) before adding the trifluoroethylamine.[6]
-
Protonation of the Amine: As mentioned previously, the in-situ generated acid can quench the reaction. Check the basicity of the reaction mixture. A careful addition of more base may restart the reaction.
-
Deactivated Acylating Agent: If the reaction has been running for an extended period, the acylating agent may have degraded. A cautious addition of a fresh portion of the acylating agent could be beneficial. Monitor the reaction closely by TLC after the addition.
-
Frequently Asked Questions (FAQs)
Q1: What is the best acylating agent to use for the N-acylation of trifluoroethylamine?
A1: The choice of acylating agent depends on the reactivity of your specific substrate and the desired reaction conditions.
-
Acyl Chlorides: Generally the most reactive and a good first choice for the less nucleophilic trifluoroethylamine.[5] They react rapidly but produce HCl, necessitating the use of a base.
-
Acid Anhydrides: Less reactive than acyl chlorides but still effective.[1] The byproduct is a carboxylic acid, which is less corrosive than HCl.
-
Carboxylic Acids: Require activation to react efficiently. This is often achieved using coupling reagents (e.g., DCC, EDC, HATU) or by forming a mixed anhydride with a chloroformate like isobutyl chloroformate.[6]
Q2: What is the role of a catalyst in these reactions?
A2: While many N-acylations of trifluoroethylamine can proceed without a catalyst, certain catalysts can significantly improve reaction rates and yields.
-
4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst, particularly when using less reactive acylating agents like acid anhydrides.
-
Lewis Acids: In some cases, Lewis acids such as ZnCl2, FeCl3, or Al(OTf)3 have been reported to catalyze N-acylation reactions.[1]
-
Transition Metals: For certain transformations, such as N-arylation, copper or nickel catalysts are employed.[9][10]
Q3: How should I purify my N-acylated trifluoroethylamine product?
A3: The purification strategy will depend on the physical properties of your product and the impurities present.
-
Aqueous Workup: The reaction is typically quenched with water or a dilute aqueous acid/base.[6] The product is then extracted into an organic solvent. The organic layer is washed sequentially with dilute acid (to remove unreacted amine and base), saturated aqueous sodium bicarbonate (to remove unreacted carboxylic acid), and brine.[6]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.
-
Flash Column Chromatography: This is a very common and effective method for purifying a wide range of organic compounds.[6] A silica gel stationary phase with a suitable eluent system (e.g., hexanes/ethyl acetate) is typically used.
Q4: Can I run this reaction under catalyst-free conditions?
A4: Yes, catalyst-free N-acylation is possible, particularly when using a highly reactive acylating agent like an acyl chloride with a suitable base to neutralize the acid byproduct.[1] Some methods even report N-acylation in water without a catalyst, which is an environmentally friendly approach.[1]
Data Presentation
Table 1: Comparison of Common Conditions for N-Acylation
| Acylating Agent | Base | Catalyst | Solvent | Temperature | Key Considerations |
| Acyl Chloride | Triethylamine, Pyridine | None or DMAP | DCM, THF | 0 °C to RT | Highly reactive, moisture sensitive.[4][5] |
| Acid Anhydride | Triethylamine, Pyridine | DMAP | DCM, THF, Acetonitrile | RT to Reflux | Less reactive than acyl chlorides.[1][4] |
| Carboxylic Acid | N-Methylmorpholine | Coupling Agent (HATU) | DMF, DCM | 0 °C to RT | Requires activation.[6] |
| Carboxylic Acid | Triethylamine | Isobutyl Chloroformate | THF, DCM | -15 °C to RT | Forms a reactive mixed anhydride.[6] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
-
Dissolve 2,2,2-trifluoroethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: N-Acylation using a Carboxylic Acid via a Mixed Anhydride
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous THF.[6]
-
Cool the solution to -15 °C using an ice-salt bath.[6]
-
Add N-methylmorpholine (1.1 eq.) dropwise.
-
Add isobutyl chloroformate (1.1 eq.) dropwise, maintaining the temperature below -10 °C. Stir for 30 minutes.[6]
-
In a separate flask, dissolve 2,2,2-trifluoroethylamine (1.0 eq.) in anhydrous THF.
-
Add the amine solution dropwise to the mixed anhydride solution at -15 °C.
-
Allow the reaction to stir at -15 °C for 1 hour and then warm to room temperature overnight.[6]
-
Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: General experimental workflow for N-acylation.
Caption: Decision tree for troubleshooting low yield.
References
- Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.
- N‐Arylation of Fluoroalkylamine and Trifluoroacetamide through Cu–C
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Nickel‐Catalyzed N‐Aryl
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules. [Link]
- Optimizing reaction conditions for N-acyl
- Optimizing N-acylation of 3-aminoacetanilide reaction conditions. Benchchem.
- Troubleshooting guide for the acylation of ethylamine with benzoyl chloride deriv
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Molecules. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
-
Reactions of Acyl Chlorides Involving Nitrogen Compounds. (2023-01-22). Chemistry LibreTexts. [Link]
-
Amines. NCERT. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub: are you are robot? [sci-hub.box]
minimizing side reactions in benzamide synthesis with electron-deficient amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered during the synthesis of benzamides, with a specific focus on reactions involving weakly nucleophilic, electron-deficient amines. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to solve even the most challenging coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with an electron-deficient aniline (e.g., 4-nitroaniline) failing or giving very low yields with standard coupling reagents like DCC or HATU?
A1: The core of the problem lies in the reduced nucleophilicity of the amine. Electron-withdrawing groups on the aniline ring pull electron density away from the nitrogen atom, making its lone pair less available to attack the activated carboxylic acid. This sluggish reactivity often leads to incomplete conversion or allows side reactions to dominate. Standard coupling conditions that work well for aliphatic or electron-rich amines are often insufficient to drive the reaction to completion with these challenging substrates. For instance, in a model coupling, methods like HATU/DIPEA, EDC/HOBt, and DCC/DMAP all resulted in little to no product formation (0-17% conversion) when reacting a hindered carboxylic acid with an electron-deficient amine.[1][2]
Q2: What is the first thing I should change in my protocol when a standard coupling fails with an electron-deficient amine?
A2: Before attempting more complex solutions, the most effective initial change is often to enhance the activation of the carboxylic acid and the reaction conditions. Two highly recommended starting points are:
-
The EDC/DMAP/cat. HOBt Method: This combination provides a more potent activation than EDC/HOBt alone. DMAP acts as a powerful acyl transfer agent, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the weak amine nucleophile.[3]
-
In Situ Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride in situ creates a highly reactive electrophile with minimal steric hindrance. Reagents like BTFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are particularly effective for this purpose, especially at elevated temperatures.[2][4]
Q3: I see an unexpected byproduct in my mass spectrometry analysis. What are the most common side reactions in these coupling reactions?
A3: The most common side reactions are directly related to the reagents used. When troubleshooting, it is critical to identify the type of coupling agent you are using:
-
With Carbodiimides (DCC, EDC): The primary byproduct is an N-acylurea . This forms when the desired O-acylisourea intermediate, which is meant to react with your amine, undergoes an intramolecular rearrangement to a stable, unreactive N-acylurea.[5]
-
With Uronium/Aminium Reagents (HATU, HBTU): The main side reaction is the formation of a guanidinium byproduct . This occurs when your amine nucleophile directly attacks the coupling reagent itself instead of the activated carboxylic acid, capping the amine and rendering it unreactive.[6][7]
Q4: How important is the choice of base and solvent?
A4: They are critically important. The base must be non-nucleophilic to avoid competing with your amine. N,N-Diisopropylethylamine (DIPEA) is a common choice. However, for suppressing side reactions like guanylation with HATU, a more sterically hindered, weaker base like 2,6-lutidine can be superior, effectively preventing the amine from reacting with the coupling agent while still facilitating the desired reaction.[6] The solvent must be anhydrous and polar aprotic, such as DMF or DCM, to ensure all reagents are solubilized and to prevent hydrolysis of activated intermediates.[8][9]
Troubleshooting Guide: Side Reaction Deep Dive
This section provides a detailed look at common problems, their mechanistic origins, and targeted solutions.
Problem 1: Low Yield Due to N-Acylurea Formation (Carbodiimide Coupling)
-
Symptom: Your reaction with DCC or EDC is sluggish, and you observe a byproduct with a mass corresponding to your carboxylic acid plus the carbodiimide. The byproduct is often difficult to separate from the desired product.
-
Root Cause Analysis: Carbodiimides react with carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is at a critical branch point: it can either be intercepted by the amine to form the desired amide or undergo an irreversible O-to-N acyl migration (a Mumm rearrangement) to form the stable N-acylurea byproduct. With weakly nucleophilic amines, the desired reaction is slow, giving the rearrangement more time to occur.
Click to view the N-Acylurea Formation Mechanism
Caption: Mechanism of DCC coupling, including the N-acylurea side reaction.
-
Solutions & Protocols:
-
Use an Additive: Add 1.0-1.2 equivalents of an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. These additives rapidly react with the O-acylisourea to form an active ester. While this active ester is slightly less reactive than the O-acylisourea, it is not susceptible to rearrangement, effectively funneling the reaction towards the desired amide product.[5]
-
Control Temperature: Run the reaction at 0 °C to slow down the rate of the rearrangement relative to the amine addition.[5]
-
Order of Addition: Pre-activate the carboxylic acid with DCC and HOBt for a short period (5-10 minutes) before adding the amine.
-
-
Experimental Protocol: Benzamide Synthesis using EDC/HOBt
-
Under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the electron-deficient amine (1.1 eq). If the amine is a hydrochloride salt, add DIPEA (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.5 eq) portion-wise to the stirred reaction mixture.[9]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine to remove the water-soluble urea byproduct and excess reagents.[9]
-
Problem 2: Low Yield Due to Guanidinium Byproduct Formation (Uronium/Aminium Coupling)
-
Symptom: Your reaction with HATU or HBTU gives low yields, and you detect a mass corresponding to your amine plus a tetramethylguanidinium group.
-
Root Cause Analysis: Uronium/aminium reagents like HATU are highly electrophilic. While they are intended to react with the carboxylate, a sufficiently nucleophilic amine can attack the central carbon of the HATU reagent directly. This forms a stable guanidinium species, effectively capping your amine and preventing it from participating in the desired amide bond formation. This side reaction is competitive with the main reaction pathway.
Click to view the Guanidinium Formation Mechanism
Caption: Competing pathways in HATU coupling leading to amide or byproduct.
-
Solutions & Protocols:
-
Change the Base: Switch from DIPEA or triethylamine to a more sterically hindered, less nucleophilic base like 2,6-lutidine. This change has been shown to completely suppress guanidinium formation while maintaining high yields of the desired amide.[6]
-
Order of Addition: Always pre-activate the carboxylic acid with HATU and the base for 5-15 minutes before adding the amine. This generates the active ester intermediate, reducing the concentration of free HATU available to react with the amine.[8]
-
Control Stoichiometry: Avoid using a large excess of the coupling reagent. Use a 1:1 or 1.1:1 ratio of HATU to the carboxylic acid.
-
-
Experimental Protocol: General HATU Coupling
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add a non-nucleophilic base (DIPEA or, preferably, 2,6-lutidine, 2.0-3.0 eq) and stir for 5 minutes.[8]
-
Add HATU (1.1 eq) and stir the mixture for 10-15 minutes to pre-activate.
-
Add the electron-deficient amine (1.1 eq) to the mixture.
-
Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work up by quenching with water, followed by extraction with an appropriate organic solvent.
-
Advanced Strategies for Highly Recalcitrant Couplings
For couplings that fail even with the optimized methods above, more powerful techniques are required.
Strategy 1: The EDC/DMAP/Catalytic HOBt Protocol
This method is a significant upgrade over standard EDC/HOBt for electron-deficient amines. The key is the use of a stoichiometric amount of 4-(Dimethylamino)pyridine (DMAP) which serves as a hyper-nucleophilic acyl-transfer catalyst.
-
Mechanism: EDC and HOBt first form the HOBt active ester. DMAP then displaces HOBt to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the HOBt ester, making it much more susceptible to attack by a weak nucleophile. A study showed that switching from a standard EDC/HOBt protocol (trace product) to one with 1 equivalent of DMAP and 0.1 equivalents of HOBt increased the yield to 72%.[3]
-
Experimental Protocol: EDC/DMAP/cat. HOBt Coupling [3]
-
To a stirred solution of the electron-deficient amine (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous acetonitrile (ACN), add HOBt (0.1 eq) and DMAP (1.0 eq).
-
Add EDC·HCl (1.0 eq) to the mixture.
-
Stir the resulting mixture at room temperature until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
-
Strategy 2: In Situ Acyl Fluoride Generation
Acyl fluorides are excellent intermediates for difficult couplings. They are more reactive than acyl chlorides but less prone to hydrolysis and side reactions. Their small size also minimizes steric hindrance during the coupling step.
-
Method: Reagents like BTFFH or TFFH can be used to convert a carboxylic acid to its acyl fluoride in situ. The subsequent amidation often requires elevated temperatures (e.g., 80 °C) to overcome the high activation energy associated with weakly nucleophilic amines.[2][4] This method has proven successful where many other standard coupling protocols have completely failed.[1][2]
-
Experimental Protocol: Acyl Fluoride Mediated Amidation [2]
-
Under an inert atmosphere, dissolve the carboxylic acid (1.3 eq) in anhydrous DCM or ACN.
-
Add DIPEA (4.5 eq) followed by the fluorinating agent BTFFH (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.
-
Add the electron-deficient amine (1.0 eq).
-
Seal the reaction vessel and heat to 80 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup before purification.
-
Data Summary: Comparative Guide to Coupling Reagents
The following table provides a summary of reagent performance for challenging couplings involving electron-deficient amines. Yields are highly substrate-dependent and should be considered representative.
| Reagent/Method | Additive(s) | Typical Yield (Challenging Substrates) | Key Advantages | Common Side Reactions / Drawbacks |
| DCC / EDC | HOBt | Low to Moderate | Cost-effective, easy workup for EDC. | N-acylurea formation , insoluble DCU byproduct.[5] |
| HATU | None (integral) | Moderate to High | Fast kinetics, low racemization.[8] | Guanidinium byproduct , reagent cost.[6] |
| EDC / DMAP | cat. HOBt | High (e.g., 72%) [3] | Excellent for electron-deficient amines, strong activation. | Requires careful stoichiometry of DMAP. |
| Acyl Fluoride (BTFFH) | None | High [2] | Effective for sterically hindered and electron-deficient substrates where other methods fail. | Requires heating, fluorinating agents can be hazardous. |
References
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
HATU - Wikipedia. Wikipedia. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
-
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
-
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Archives. [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Analysis of Enzyme Inhibitors: A Case Study on 4-amino-N-(2,2,2-trifluoroethyl)benzamide
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
In the pursuit of advancing scientific knowledge, particularly in the highly specific field of enzyme inhibition, the availability of robust, peer-reviewed data is paramount. Our commitment is to provide in-depth, technically accurate, and experimentally supported comparison guides.
Upon a comprehensive search of the current scientific literature, we have determined that there is no publicly available data on the enzyme inhibitory activity, mechanism of action, or specific enzyme targets for the compound 4-amino-N-(2,2,2-trifluoroethyl)benzamide. The absence of this foundational information makes a direct and objective comparison with other enzyme inhibitors, as per our rigorous standards, scientifically untenable.
The benzamide scaffold is indeed a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of enzyme inhibitory activities. These include, but are not limited to, inhibitors of:
-
Carbonic Anhydrases: A class of enzymes involved in pH regulation and various physiological processes.
-
Acetylcholinesterase: A key enzyme in the nervous system, the inhibition of which is a therapeutic strategy for Alzheimer's disease.
-
Glycogen Phosphorylase: An enzyme central to glucose homeostasis.
-
DNA Methyltransferases: Epigenetic modifiers that are targets in cancer therapy.
The inclusion of a trifluoroethyl group can also significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. However, without specific experimental data for the requested compound, any analysis would be purely speculative and would not meet the standards of scientific integrity we uphold.
Proposed Alternative: A Comprehensive Guide to a Well-Characterized Benzamide-Based Enzyme Inhibitor
Given the interest in the broader class of benzamide inhibitors, we propose to develop a comprehensive comparison guide on a well-documented benzamide-based enzyme inhibitor. This would allow us to fulfill the core requirements of your request for a detailed, data-driven comparison, complete with experimental protocols and mechanistic insights.
A potential topic for this in-depth guide could be:
"Comparative Analysis of Benzamide-Based Carbonic Anhydrase Inhibitors Versus Other Clinically Relevant CAIs"
This guide would delve into:
-
The biological significance of carbonic anhydrases in health and disease.
-
The mechanism of action of benzamide-based carbonic anhydrase inhibitors.
-
A direct comparison of the potency (IC50/Ki values), selectivity, and pharmacokinetic profiles of leading benzamide-based inhibitors against other classes of carbonic anhydrase inhibitors (e.g., sulfonamides).
-
Detailed, step-by-step protocols for key in vitro and in cellulo assays to evaluate and compare the performance of these inhibitors.
-
Visualizations of signaling pathways and experimental workflows using Graphviz.
-
A comprehensive list of cited references from authoritative sources.
We believe this proposed guide would provide significant value to your research by offering a robust, data-supported comparison within the broader class of compounds you are interested in. We welcome your feedback on this proposal and are prepared to commence with the in-depth research and content creation should this alternative be of interest.
A Comparative Guide to the Structure-Activity Relationship of 4-Aminobenzamide Derivatives
In the landscape of modern drug discovery, the 4-aminobenzamide scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Its inherent ability to engage in key hydrogen bonding and aromatic interactions has made it a versatile starting point for the design of potent and selective inhibitors targeting a range of enzymes implicated in diseases from cancer to viral infections. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various 4-aminobenzamide derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The 4-Aminobenzamide Core: A Versatile Pharmacophore
The 4-aminobenzamide moiety is characterized by a primary aromatic amine and a benzamide group in a para-substitution pattern. This arrangement provides a rigid framework with strategically positioned hydrogen bond donors and acceptors, crucial for molecular recognition by biological targets. The aromatic ring also offers a platform for further functionalization, allowing for the fine-tuning of physicochemical properties and target specificity. This guide will explore the SAR of 4-aminobenzamide derivatives primarily as inhibitors of three key enzyme families: Poly(ADP-ribose) Polymerase (PARP), Histone Deacetylases (HDACs), and DNA Methyltransferases (DNMTs).
Comparative Analysis of 4-Aminobenzamide Derivatives as Enzyme Inhibitors
The biological activity of 4-aminobenzamide derivatives is profoundly influenced by the nature and position of substituents on both the benzamide and the N-phenyl rings. The following sections delve into the specific SAR for different enzyme targets, with quantitative data summarized for easy comparison.
PARP Inhibitors: Targeting DNA Repair Pathways
The benzamide moiety is a key pharmacophore in many Poly(ADP-ribose) Polymerase (PARP) inhibitors.[1] These inhibitors have gained significant attention in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[2] The 4-aminobenzamide core often serves as a structural mimic of the nicotinamide portion of the NAD+ cofactor, binding to the catalytic domain of PARP.[3]
Key SAR Insights:
-
Benzamide Moiety: The benzamide group is crucial for binding to the nicotinamide-binding pocket of PARP.[3]
-
Cyclic Structures: Fusing additional rings to the benzamide core, as seen in the tetrahydropyridopyridazinone series, can significantly enhance potency.[4]
-
Substituents on the Amino Group: Modifications to the 4-amino group can modulate potency and pharmacokinetic properties. For instance, the presence of an NH group in the tetrahydropyridyl ring of some inhibitors improved their pharmacokinetic profiles.[4]
Table 1: Comparative Activity of 4-Aminobenzamide Derivatives as PARP Inhibitors
| Compound ID | Derivative Class | Target | IC50 / Ki | Cell-Based Assay (EC50) | Reference |
| 3-Aminobenzamide | Simple Benzamide | PARP | - | - | [5] |
| Olaparib (analog) | Benzimidazole Carboxamide | PARP-1 | - | - | [3] |
| 20w | Tetrahydropyridopyridazinone | PARP-1 | <1 nM (Ki) | 1 nM (C41 cells) | [4] |
| 8c | Tetrahydropyridopyridazinone | PARP-1 | - | - | [4] |
| 20u | Tetrahydropyridopyridazinone | PARP-1 | - | - | [4] |
HDAC Inhibitors: Modulating Gene Expression
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation, making them attractive targets for cancer therapy.[6] 4-Aminobenzamide derivatives have been extensively explored as HDAC inhibitors. A common pharmacophore model for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.[6] In many 4-aminobenzamide-based HDAC inhibitors, the core structure acts as part of the linker and cap region.
Key SAR Insights:
-
Hydrophobicity: Hydrophobic character is a critical determinant of HDAC inhibitory activity. The inclusion of hydrophobic substituents generally enhances potency.[7][8]
-
Hydrogen Bonding: Hydrogen bond donating groups positively contribute to HDAC inhibition.[7][8]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups tends to have a negative impact on HDAC inhibitory potency.[7][8]
-
Cap Group: The assembly of fragments like 5-chloro-4-((substituted phenyl)amino)pyrimidine as a cap group has led to the discovery of potent HDAC inhibitors.[9] Small substituents, such as a methoxy group, on this cap are beneficial for activity.[9]
Table 2: Comparative Activity of 4-Aminobenzamide Derivatives as HDAC Inhibitors
| Compound ID | Derivative Class | Target | IC50 (µM) | Selectivity | Reference |
| L20 | 5-chloro-4-((substituted phenyl)amino)pyrimidine | HDAC1 | 0.684 | Class I selective | [9] |
| L20 | 5-chloro-4-((substituted phenyl)amino)pyrimidine | HDAC2 | 2.548 | Class I selective | [9] |
| L20 | 5-chloro-4-((substituted phenyl)amino)pyrimidine | HDAC3 | 0.217 | Class I selective | [9] |
A five-point pharmacophore model for aminophenyl benzamide derivatives as HDAC inhibitors consists of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor.[7][8]
DNA Methyltransferase (DNMT) Inhibitors: Reversing Epigenetic Silencing
DNA methylation is another key epigenetic modification, and its dysregulation is a hallmark of cancer. 4-Amino-N-(4-aminophenyl)benzamide analogues have been investigated as inhibitors of DNA methyltransferases.
Key SAR Insights:
-
Replacement of Quinoline Ring: Replacing the quinoline ring of the parent compound SGI-1027 with a pyridine (compound 10) maintained high inhibitory activity at 32 µM but showed a significant drop at 10 µM.[10]
-
Pyrimidine Substitutions: Derivatives with an unsubstituted pyrimidine (compound 11) or a methylated aminopyrimidine (compound 12) were slightly less active than the pyridine-containing analogue.[10]
Table 3: Comparative Activity of 4-Aminobenzamide Analogues as DNMT3A Inhibitors
| Compound ID | Key Structural Feature | Inhibition of DNMT3A at 32 µM | EC50 (µM) | Reference |
| SGI-1027 | Quinoline | Reference Compound | - | [10] |
| 10 | Pyridine | 91% | 13 ± 1 | [10] |
| 11 | Unsubstituted Pyrimidine | Slightly less active than 10 | - | [10] |
| 12 | Methylated Aminopyrimidine | Slightly less active than 10 | - | [10] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments commonly used in the evaluation of 4-aminobenzamide derivatives.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general fluorescence-based assay to determine the inhibitory activity of compounds against a specific enzyme (e.g., PARP, HDAC, DNMT).
Materials:
-
Recombinant human enzyme (e.g., PARP-1, HDAC1, DNMT3A)
-
Substrate specific to the enzyme (e.g., biotinylated NAD+ for PARP, acetylated peptide for HDAC, S-adenosylmethionine for DNMT)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., streptavidin-conjugated fluorophore, developing solution)
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of the enzyme and its specific substrate in the assay buffer.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the enzyme solution to initiate the reaction.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction according to the specific assay kit instructions.
-
Add the detection reagents.
-
Incubate for a further period to allow for signal development.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method to assess the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
Human cancer cell lines (e.g., K562, HepG2)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
96-well clear microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) in a humidified incubator.
-
MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the EC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Structure-Activity Relationships and Workflows
Diagrams are powerful tools for visualizing complex relationships and experimental processes. The following are Graphviz representations of key concepts discussed in this guide.
Caption: Key structural features influencing the HDAC inhibitory potency of 4-aminobenzamide derivatives.
Caption: A typical experimental workflow for the evaluation of 4-aminobenzamide derivatives.
Conclusion and Future Directions
The 4-aminobenzamide scaffold continues to be a rich source of inspiration for the development of novel enzyme inhibitors. The comparative analysis presented in this guide highlights the critical role of substituent patterns in dictating the potency and selectivity of these derivatives. For researchers in the field, a deep understanding of these structure-activity relationships is paramount for the rational design of next-generation therapeutics.
Future efforts in this area should focus on leveraging computational tools, such as 3D-QSAR and molecular docking, to further refine pharmacophore models and predict the activity of novel derivatives.[6][7][8] Additionally, a greater emphasis on elucidating the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of the 4-aminobenzamide scaffold can be realized.
References
-
Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ACS Medicinal Chemistry Letters, 4(10), 927-931. [Link]
-
Sahu, N. K., et al. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Medicinal Chemistry, 6(4), 228-235. [Link]
-
Sahu, N. K., et al. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-influenza Agents. International Journal of Molecular Sciences, 23(11), 6307. [Link]
-
Sahu, N. K., et al. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. ResearchGate. [Link]
-
Chavan, P. V., et al. (2022). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]
-
Li, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1853-1865. [Link]
-
Perez-Castillo, Y., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 26(16), 4969. [Link]
-
Park, H., et al. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. ResearchGate. [Link]
-
Park, H., et al. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Molecules, 22(8), 1269. [Link]
-
Al-Omary, F. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 179-196. [Link]
-
Peng, M., et al. (2021). Anti-chronic myeloid leukemia activity and quantitative structure-activity relationship of novel thiazole aminobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 44, 128116. [Link]
-
Lee, F. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]
-
Xie, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1381-1385. [Link]
-
de Villiers, K. A., et al. (2002). Structure-activity relationships of novel anti-malarial agents. Part 4: N-(3-benzoyl-4-tolylacetylaminophenyl)-3-(5-aryl-2-furyl)acrylic acid amides. Bioorganic & Medicinal Chemistry Letters, 12(19), 2681-2683. [Link]
-
Mallak Specialties Pvt Ltd (n.d.). 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide. Mallak Specialties Pvt Ltd. [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. [Link]
-
Al-Omary, F. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. ResearchGate. [Link]
-
Penning, T. D., et al. (2012). Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 22(15), 5037-5041. [Link]
-
Kakehashi, A., et al. (2007). Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity. Experimental Eye Research, 84(1), 174-184. [Link]
-
Zhang, M., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. Expert Opinion on Drug Discovery, 20(9), 1121-1136. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-chronic myeloid leukemia activity and quantitative structure-activity relationship of novel thiazole aminobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmark Compounds for Evaluating Novel Benzamide Inhibitors
For researchers, scientists, and drug development professionals, the journey of bringing a novel therapeutic from concept to clinic is both arduous and exciting. The benzamide scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of approved drugs and clinical candidates targeting a diverse array of proteins. When developing novel benzamide inhibitors, the use of well-characterized benchmark compounds is not merely a matter of good practice; it is a critical component of a robust and self-validating research program.
This guide provides an in-depth comparison of established benzamide inhibitors across different target classes, offering a framework for the rigorous evaluation of new chemical entities. We will delve into the mechanistic underpinnings of these benchmarks, provide detailed experimental protocols for their characterization, and present a comparative analysis of their performance.
The Imperative of Benchmarking in Drug Discovery
In the competitive landscape of drug discovery, establishing the superiority or unique properties of a novel inhibitor is paramount. Benchmark compounds serve as a vital yardstick against which new molecules are measured. They provide context for potency, selectivity, and cellular activity, allowing researchers to make informed decisions about which candidates to advance. A well-chosen set of benchmarks enables a clear understanding of a new compound's potential advantages, whether that be improved potency, a better safety profile, or a novel mechanism of action.
This guide focuses on a selection of benzamide-containing drugs that have well-documented mechanisms of action and are widely used in the scientific community as reference compounds. We will explore inhibitors targeting enzymes from different families: Poly(ADP-ribose) Polymerase (PARP), Histone Deacetylases (HDACs), Monoamine Oxidase A (MAO-A), Dopamine D2/D3 receptors, and tyrosine kinases.
A Comparative Overview of Benzamide Benchmark Compounds
To provide a comprehensive comparison, we have selected the following benchmark compounds, each representing a distinct class of benzamide inhibitors:
| Benchmark Compound | Primary Target(s) | Therapeutic Area | Key Feature |
| Olaparib | PARP1, PARP2 | Oncology | Induces synthetic lethality in BRCA-mutated cancers[1][2] |
| Entinostat | HDAC1, HDAC3 | Oncology | Class I selective HDAC inhibitor[3] |
| Moclobemide | MAO-A | CNS Disorders | Reversible and selective inhibitor of MAO-A[4][5] |
| Raclopride | Dopamine D2/D3 Receptors | CNS Disorders | Selective D2/D3 receptor antagonist |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | Oncology | Potent multi-kinase inhibitor[6] |
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are critical parameters for quantifying the potency of an inhibitor. The following table summarizes the reported inhibitory activities of our selected benchmark compounds against their primary targets. It is important to note that these values are compiled from various sources and experimental conditions may differ. Therefore, they should be used as a guide for relative potency rather than for direct, absolute comparison.
| Compound | Target | Inhibitory Value | Source |
| Olaparib | PARP1 | IC50 ≈ 5 nM | [7] |
| PARP2 | IC50 ≈ 1 nM | [7] | |
| Entinostat | HDAC1 | IC50 ≈ 243 nM | |
| HDAC3 | IC50 ≈ 248 nM | ||
| Moclobemide | MAO-A | IC50 ≈ 6.1 µM | [8] |
| Raclopride | Dopamine D2 Receptor | Ki ≈ 1.8 nM | [9] |
| Dopamine D3 Receptor | Ki ≈ 3.5 nM | [9] | |
| Axitinib | VEGFR1 | IC50 ≈ 0.1 nM | [6] |
| VEGFR2 | IC50 ≈ 0.2 nM | [6] | |
| VEGFR3 | IC50 ≈ 0.1-0.3 nM | [6] | |
| PDGFRβ | IC50 ≈ 1.6 nM | [6] | |
| c-Kit | IC50 ≈ 1.7 nM | [6] |
Mechanistic Insights into Benzamide Inhibition
A deep understanding of the mechanism of action of benchmark compounds is crucial for interpreting comparative data. The following sections detail the signaling pathways affected by our selected inhibitors, accompanied by illustrative diagrams.
Olaparib and the Principle of Synthetic Lethality
Olaparib is a potent inhibitor of PARP1 and PARP2, enzymes critical for the repair of single-strand DNA breaks (SSBs). In cells with functional homologous recombination (HR) repair pathways, the inhibition of PARP is not lethal, as the resulting double-strand breaks (DSBs) that form during DNA replication can be efficiently repaired. However, in cancer cells with mutations in BRCA1 or BRCA2, key components of the HR pathway, the accumulation of DSBs due to PARP inhibition leads to genomic instability and cell death. This concept is known as synthetic lethality[1][2].
Entinostat and Epigenetic Regulation
Entinostat is a selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3[3]. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Entinostat promotes histone hyperacetylation, which relaxes the chromatin and allows for the transcription of genes that may have been silenced, such as tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells[10][11].
Moclobemide and Monoamine Oxidase A Inhibition
Moclobemide is a reversible and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine[4][5]. By inhibiting MAO-A, moclobemide increases the synaptic concentrations of these neurotransmitters, which is believed to be the basis for its antidepressant effects[4]. Its reversibility is a key feature that distinguishes it from older, irreversible MAOIs, leading to a more favorable side-effect profile[5].
Raclopride and Dopamine Receptor Antagonism
Raclopride is a selective antagonist of dopamine D2 and D3 receptors[9]. These G protein-coupled receptors are involved in various physiological processes in the central nervous system, including motor control, motivation, and reward. By blocking the binding of dopamine to these receptors, raclopride modulates dopaminergic signaling. This mechanism is the basis for its use as an antipsychotic agent and as a tool in neuroscience research to study the dopamine system.
Axitinib and Multi-Kinase Inhibition
Axitinib is a potent inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, platelet-derived growth factor receptor beta (PDGFRβ), and c-Kit[6]. These kinases are key players in angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis. By inhibiting these kinases, Axitinib disrupts the signaling pathways that promote angiogenesis, thereby cutting off the tumor's blood supply and inhibiting its growth.
Standardized Protocols for Inhibitor Evaluation
To ensure the generation of high-quality, reproducible data, it is essential to employ standardized experimental protocols. The following sections provide step-by-step methodologies for key assays used to characterize benzamide inhibitors.
Biochemical Potency: Enzymatic IC50 Determination
This protocol describes a generic fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme.
Principle: The enzymatic activity is monitored by the conversion of a non-fluorescent substrate to a fluorescent product. The rate of this reaction is measured in the presence of varying concentrations of the inhibitor to determine the concentration at which 50% of the enzyme's activity is inhibited.
Materials:
-
Purified enzyme of interest
-
Fluorogenic substrate
-
Assay buffer (optimized for the specific enzyme)
-
Test compound and benchmark inhibitor (e.g., Olaparib for PARP, Entinostat for HDAC)
-
DMSO for compound dilution
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the benchmark inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Enzyme Preparation: Dilute the enzyme to the desired concentration in pre-chilled assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Reaction Setup:
-
Add 2 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of the microplate.
-
Add 48 µL of the diluted enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiate Reaction: Add 50 µL of the fluorogenic substrate (at 2x the final desired concentration) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature and excitation/emission wavelengths for the fluorophore. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Potency: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation[9][12][13].
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compound and benchmark inhibitor
-
96-well clear flat-bottom microplates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound and benchmark inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its intended target in a cellular environment[14][15].
Principle: The binding of a ligand to a protein often increases the protein's thermal stability. In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Materials:
-
Cell line expressing the target protein
-
Test compound and benchmark inhibitor
-
PBS and protease inhibitors
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blotting:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody.
-
Visualize the protein bands and quantify their intensity.
-
-
Data Analysis:
-
Normalize the band intensities to the intensity at the lowest temperature for each treatment group.
-
Plot the percentage of soluble protein versus temperature to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and engagement.
-
Conclusion
The rigorous evaluation of novel benzamide inhibitors is a cornerstone of successful drug discovery. By employing a well-characterized set of benchmark compounds, researchers can contextualize their findings and make data-driven decisions. This guide has provided a comparative framework for evaluating new benzamide inhibitors, encompassing a diverse range of targets and detailed experimental protocols. The integration of biochemical, cellular, and target engagement assays, as outlined here, will enable a comprehensive and robust assessment of your novel compounds, ultimately accelerating their path toward clinical development.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
- Gissberg, O., et al. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry, 326(1), 78-86.
-
Nowak, M., et al. (2021). Schematic presentation of the concept of synthetic lethality in cancer cells after the use of a poly(ADP)-ribose) polymerase (PARP) inhibitor (PARPi), using olaparib as an example. ResearchGate. Retrieved from [Link]
-
Ahmed, M. J. (2023, February 27). MTT assay protocol. protocols.io. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2013, May 1). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
- Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research, 68(15), 5953-5961.
-
EpigenTek. HDAC Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Moclobemide?. Retrieved from [Link]
-
Geyerhalter, T., et al. (2022, October 17). Revisiting Antiangiogenic Multikinase Inhibitors in the Era of Immune Checkpoint Blockade: The Case of Sorafenib. Cancer Research. Retrieved from [Link]
-
Geyerhalter, T., et al. (2022, October 15). Revisiting Antiangiogenic Multikinase Inhibitors in the Era of Immune Checkpoint Blockade: The Case of Sorafenib. AACR Journals. Retrieved from [Link]
-
Wikipedia. Moclobemide. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Jafari, R., et al. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Retrieved from [Link]
-
Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]
-
BellBrook Labs. Enzolution PARP1 Assay System. Retrieved from [Link]
-
Lazzara, M. F., et al. (2022, April 13). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Entinostat?. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Martinez Molina, D., et al. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Retrieved from [Link]
-
Lord, C. J., & Ashworth, A. (2017, March 16). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. PubMed Central. Retrieved from [Link]
-
Taylor & Francis Online. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
- Buglio, D., et al. (2011). Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents.
-
ResearchGate. Effect of Entinostat on luciferase expression (left) and cell viability.... Retrieved from [Link]
-
ResearchGate. Olaparib and ATL synergize to result in synthetic lethality in.... Retrieved from [Link]
-
Da Prada, M., et al. (1992, December 21). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. E-lactancia. Retrieved from [Link]
-
Scholars' Mine. (2016, June 1). The Histone Deacetylase Inhibitor Entinostat Enhances Polymer-Mediated Transgene Expression in Cancer Cell Lines. Retrieved from [Link]
-
Stauffer, S. R., et al. (2015). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. PubMed Central. Retrieved from [Link]
-
ResearchGate. IC50 measurements (A) IC50 curves for the three TKIs inhibiting VEGFR1,.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Moclobemide: Evolution, Pharmacodynamic, and Pharmacokinetic Properties. Retrieved from [Link]
-
ResearchGate. Inhibitory curves and IC50 values for the reference compound axitinib.... Retrieved from [Link]
-
ResearchGate. Structure of four PARP inhibitors currently in clinical use. (A) Olaparib, (B) niraparib, (C) rucaparib, and (D) talazoparib.. Retrieved from [Link]
-
Bajrami, I., et al. (2013, November 15). Genome-wide profiling of genetic synthetic lethality identifies CDK12 as a novel determinant of PARP1/2 inhibitor sensitivity. PubMed Central. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 4. What is the mechanism of Moclobemide? [synapse.patsnap.com]
- 5. Moclobemide - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "The Histone Deacetylase Inhibitor Entinostat Enhances Polymer-Mediated" by Jacob Elmer, Matthew Christensen et al. [scholarsmine.mst.edu]
- 12. clyte.tech [clyte.tech]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. scispace.com [scispace.com]
- 15. annualreviews.org [annualreviews.org]
A Comparative Guide to Assessing the Metabolic Stability of Trifluoroethyl-Containing Compounds
Introduction: The Strategic Role of the Trifluoroethyl Group in Drug Design
In the intricate process of drug discovery, optimizing a compound's metabolic stability is a paramount challenge. A molecule that is too rapidly metabolized will have a short half-life and poor bioavailability, rendering it therapeutically ineffective. Conversely, a molecule that is too stable may accumulate to toxic levels. Medicinal chemists employ various strategies to fine-tune these properties, and one of the most powerful tools in their arsenal is the incorporation of fluorine.[1][2]
The trifluoroethyl group (-CH₂CF₃) and related trifluoromethyl (-CF₃) moieties are particularly favored. The exceptional strength of the carbon-fluorine bond (C-F) often shields adjacent sites from metabolic attack, a phenomenon known as "metabolic blocking".[3][4][5] This substitution can dramatically increase a drug's half-life and overall exposure.[6] However, the influence of this group is not absolute. Metabolism can still occur at other sites on the molecule, or even on the carbon adjacent to the CF₃ group. Therefore, a rigorous and systematic assessment of metabolic stability is not merely a routine check but a critical, data-driven step in the development of any trifluoroethyl-containing drug candidate.
This guide provides an in-depth comparison of the primary experimental models used to assess the metabolic stability of these compounds. We will explore the underlying biochemical pathways, compare the utility of different in vitro systems, provide detailed experimental protocols, and explain how the data generated informs crucial decisions in the drug development pipeline.
Metabolic Fates of Trifluoroethyl Compounds: A Mechanistic Overview
While the trifluoromethyl group itself is highly resistant to metabolism, the overall molecule is still subject to biotransformation, primarily through Phase I and Phase II enzymatic reactions occurring in the liver.[7]
Phase I Metabolism: The Role of Cytochrome P450 (CYP) Enzymes
Phase I reactions, predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of heme-containing enzymes, introduce or expose functional groups like hydroxyls (-OH).[8][9] For trifluoroethyl-containing compounds, the most common Phase I pathway is oxidation of the carbon atom alpha to the trifluoromethyl group. This can lead to the formation of an unstable hemiacetal that may subsequently decompose. Although direct cleavage of the C-F bond is energetically unfavorable, complex metabolic pathways can sometimes lead to defluorination.[10]
A critical consideration in Phase I metabolism is the potential for bioactivation .[11] This occurs when metabolism converts a stable parent drug into a chemically reactive metabolite.[12] These reactive species can covalently bind to cellular macromolecules like proteins, which is a mechanism implicated in idiosyncratic adverse drug reactions.[12] For example, metabolic oxidation of certain aromatic or heteroaromatic rings can form reactive quinones or epoxides.[12] Therefore, assessing stability is not just about the rate of metabolism, but also the nature of the metabolites formed.[13]
Phase II Metabolism: The Role of UDP-Glucuronosyltransferases (UGTs)
Phase II reactions are conjugation pathways where an endogenous molecule is attached to the drug or its Phase I metabolite, greatly increasing its water solubility and facilitating its excretion. The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[14][15][16] UGTs transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a nucleophilic functional group (e.g., hydroxyl, amine) on the substrate.[14][17] For trifluoroethyl-containing compounds, a hydroxyl group introduced during Phase I metabolism is a prime site for subsequent glucuronidation.
A Comparative Guide to In Vitro Stability Assays
The core of early-stage drug metabolism and pharmacokinetics (DMPK) relies on in vitro assays that predict a compound's in vivo fate.[7][18][19] The two most widely used systems are liver microsomes and primary hepatocytes. The choice between them is a trade-off between physiological relevance, throughput, and cost.
| Feature | Liver Microsomes | Cryopreserved Hepatocytes | Rationale & Causality |
| Test System | Subcellular fraction (endoplasmic reticulum) | Intact, whole liver cells | Hepatocytes provide a complete cellular environment, including the cytosol and cell membrane, which is more representative of the in vivo liver.[20][21] |
| Enzymes Present | Primarily Phase I (CYP450s) | Comprehensive: Phase I and Phase II (UGTs, SULTs, etc.) | Microsomes are enriched in CYPs but lack most cytosolic Phase II enzymes. Hepatocytes contain the full complement of metabolic enzymes.[20][21] |
| Cofactors | Must be added externally (e.g., NADPH) | Endogenously present and regenerated | The requirement for external cofactors in microsomal assays can sometimes be rate-limiting. Hepatocytes maintain their own cofactor pools.[20] |
| Cellular Transport | Not applicable | Accounts for membrane permeability | A compound must first cross the cell membrane to be metabolized. Hepatocyte assays inherently include this transport step, providing a more accurate picture for compounds with poor permeability.[20] |
| Physiological Relevance | Moderate | High | Hepatocytes are considered the "gold standard" in vitro model because they most closely mimic the complex metabolic machinery of the liver.[20][21] |
| Throughput | High | Moderate to High | Microsomal assays are generally simpler and faster to set up, making them well-suited for screening large numbers of compounds.[22] |
| Cost | Lower | Higher | The isolation, cryopreservation, and quality control of primary hepatocytes make them a more expensive reagent. |
| Primary Output | Phase I metabolic stability, CLint | Overall metabolic stability (Phase I & II), CLint | Microsomal data is excellent for assessing CYP-mediated liability, while hepatocyte data gives a more holistic view of hepatic clearance.[23] |
Experimental Workflow: Microsomes vs. Hepatocytes
The following diagram illustrates the key steps and decision points in performing these two fundamental assays.
Experimental Protocols: A Self-Validating System
Trustworthiness in experimental data comes from robust protocols with built-in controls. Here are detailed, representative methodologies for both assays.
Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol is designed to determine the rate of disappearance of a test compound due to Phase I metabolism.[24][25]
-
Objective: To measure the intrinsic clearance (CLint) of a trifluoroethyl-containing compound in a high-throughput format using pooled human liver microsomes.
-
Self-Validation: The protocol includes two types of controls. A "minus cofactor" control ensures that compound disappearance is enzymatic and NADPH-dependent, ruling out simple chemical instability.[25] A positive control compound (e.g., Verapamil) with a known, moderate clearance rate validates the activity of the microsomal batch and the overall assay performance.
-
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock of the test compound in DMSO. Serially dilute to create a 100 µM working stock.
-
Thaw pooled human liver microsomes (e.g., from BioIVT) on ice. Dilute to a working concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing 3.3 mM MgCl₂, 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[24]
-
-
Incubation Setup (96-well plate):
-
To appropriate wells, add the microsomal solution.
-
Add the test compound working solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25% to avoid enzyme inhibition.
-
For the "minus cofactor" control wells, add buffer instead of the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the "minus cofactor" control). This is T=0.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).[25] The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at ~4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the peak area of the remaining parent compound relative to the internal standard.[22]
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line equals the elimination rate constant (-k).
-
Calculate the half-life (t½) as: 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: (0.693 / t½) / (mg/mL microsomal protein).[22]
-
-
Protocol 2: In Vitro Hepatocyte Stability Assay
This protocol provides a more physiologically complete assessment, capturing both Phase I and Phase II metabolism.[20][26]
-
Objective: To measure the overall hepatic intrinsic clearance (CLint) of a trifluoroethyl-containing compound using cryopreserved human hepatocytes.
-
Self-Validation: This assay uses positive control compounds for both Phase I (e.g., Verapamil) and Phase II (e.g., 7-Hydroxycoumarin) metabolism to ensure the health and enzymatic competency of the cells.[20] A vehicle control confirms the absence of non-specific compound loss. The viability of the hepatocytes is confirmed post-thaw (typically via Trypan Blue exclusion) and must meet a minimum threshold (e.g., >80%).
-
Methodology:
-
Cell Preparation:
-
Rapidly thaw a vial of cryopreserved pooled human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E supplemented with serum). Perform a cell count and viability assessment.
-
Centrifuge the cells to remove cryoprotectant and resuspend in fresh medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[26][27]
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound working solution to a final concentration of 1 µM.
-
Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker. This is T=0.
-
-
Sampling and Termination:
-
Sample Processing and Analysis:
-
Seal the termination plate and vortex thoroughly to ensure cell lysis and protein precipitation.
-
Centrifuge at ~4000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[20]
-
-
Data Analysis:
-
The calculation of the elimination rate constant (k) and half-life (t½) is identical to the microsomal assay.
-
Calculate intrinsic clearance (CLint) as: (0.693 / t½) / (cell density in millions of cells/mL). The units are typically µL/min/10⁶ cells.[26] This value can then be scaled to predict in vivo hepatic clearance.[27]
-
-
From In Vitro Data to In Vivo Predictions
The ultimate goal of these in vitro experiments is to forecast a compound's behavior in a living system. The CLint value derived from hepatocyte assays is particularly powerful, as it can be used in various models (e.g., the well-stirred model) to predict human hepatic blood clearance, bioavailability, and half-life.[19] These predictions are crucial for selecting promising candidates for progression into preclinical animal studies and for estimating the first-in-human dose. While in vitro assays are predictive, in vivo pharmacokinetic studies in animals remain essential for definitive characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[28]
Conclusion
The strategic incorporation of a trifluoroethyl group is a proven method for enhancing the metabolic stability of drug candidates. However, this benefit must be empirically verified and quantified. A tiered, comparative approach to stability assessment provides the necessary data for informed decision-making.
-
Liver microsome assays offer a rapid, cost-effective method for screening compounds for Phase I liabilities and are ideal for early-stage lead optimization.
-
Hepatocyte assays provide a more physiologically relevant and comprehensive picture of hepatic clearance, accounting for both Phase I and Phase II metabolism as well as cellular uptake. They are the preferred in vitro model for generating quantitative data to predict human pharmacokinetics.
By understanding the distinct advantages and limitations of each system and employing robust, self-validating protocols, researchers can accurately characterize the metabolic profile of novel trifluoroethyl-containing compounds, mitigating downstream risks and increasing the probability of developing a successful therapeutic.
References
-
Schneider, E., et al. (2006). Magnetic resonance spectroscopy for measuring the biodistribution and in situ in vivo pharmacokinetics of fluorinated compounds: validation using an investigation of liver and heart disposition of tecastemizole. Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]
-
Dekant, W., Lash, L. H., & Anders, M. W. (1988). Bioactivation mechanism of the cytotoxic and nephrotoxic S-conjugate S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine. Proceedings of the National Academy of Sciences. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. Available at: [Link]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Creative Bioarray. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Available at: [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Available at: [Link]
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Available at: [Link]
-
PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. Available at: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. Available at: [Link]
-
Macmillan Group. (2009). Biological Applications of Organofluorine Compounds. Columbia University. Available at: [Link]
-
PubMed Central. (2021). Metabolism and Toxicity of Fluorine Compounds. National Center for Biotechnology Information. Available at: [Link]
-
ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). General Aspects of Organofluorine Compounds. ResearchGate. Available at: [Link]
-
Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. Available at: [Link]
-
Semantic Scholar. (n.d.). In vivo tissue pharmacokinetics by fluorine magnetic resonance spectroscopy: A study of liver and muscle disposition of fleroxacin in humans. Semantic Scholar. Available at: [Link]
-
PubMed Central. (n.d.). A metabolically stable 5-oxo-ETE derivative. National Center for Biotechnology Information. Available at: [Link]
-
ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available at: [Link]
-
ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Cambridge Open Engage. Available at: [Link]
-
PubMed Central. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. National Center for Biotechnology Information. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Institute. Available at: [Link]
-
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Cambridge Open Engage. Available at: [Link]
-
Charles River Laboratories. (n.d.). Metabolite Profiling & Structural Elucidation. Charles River Laboratories. Available at: [Link]
-
ResearchGate. (2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. ResearchGate. Available at: [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. Available at: [Link]
-
PubMed. (n.d.). Analytical strategies for identifying drug metabolites. National Center for Biotechnology Information. Available at: [Link]
-
International Journal of Biochemistry & Cell Biology. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. ScienceDirect. Available at: [Link]
-
PubMed. (n.d.). UDP-glucuronosyltransferases. National Center for Biotechnology Information. Available at: [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]
-
Semantic Scholar. (n.d.). Table 3 from UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification. Semantic Scholar. Available at: [Link]
-
PubMed. (n.d.). Cytochrome P450-dependent metabolism of trichloroethylene: interindividual differences in humans. National Center for Biotechnology Information. Available at: [Link]
-
JGI. (n.d.). Metabolomics Instrumentation. Joint Genome Institute. Available at: [Link]
-
SEKISUI XenoTech. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. SEKISUI XenoTech. Available at: [Link]
-
ACS Publications. (2014). Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. Chemical Research in Toxicology. Available at: [Link]
-
PubMed Central. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. National Center for Biotechnology Information. Available at: [Link]
-
PubMed Central. (n.d.). Metabolism and Bioactivation of Fluorochloridone, a Novel Selective Herbicide, in Vivo and in Vitro. National Center for Biotechnology Information. Available at: [Link]
-
StatPearls. (n.d.). Biochemistry, Cytochrome P450. National Center for Biotechnology Information. Available at: [Link]
-
UCL Discovery. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. UCL Discovery. Available at: [Link]
-
ResearchGate. (n.d.). 3 Examples of drugs susceptible to bioactivation, which have been withdrawn due to ADRs. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Glucuronosyltransferase. Wikipedia. Available at: [Link]
-
Charles River. (n.d.). Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. Charles River. Available at: [Link]
-
PubMed Central. (n.d.). Modeling the Bioactivation and Subsequent Reactivity of Drugs. National Center for Biotechnology Information. Available at: [Link]
-
PubMed Central. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C20-trifluoro-5-oxo-ETE: A metabolically stable 5-oxo-ETE derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactivation mechanism of the cytotoxic and nephrotoxic S-conjugate S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 17. xenotech.com [xenotech.com]
- 18. bioivt.com [bioivt.com]
- 19. nuvisan.com [nuvisan.com]
- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. protocols.io [protocols.io]
- 27. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 28. Magnetic resonance spectroscopy for measuring the biodistribution and in situ in vivo pharmacokinetics of fluorinated compounds: validation using an investigation of liver and heart disposition of tecastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lipophilicity in Fluorinated and Non-Fluorinated Benzamides: A Guide for Drug Development Professionals
Introduction: The Critical Role of Lipophilicity in Drug Design
In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Measured as the partition coefficient (logP) or distribution coefficient (logD), lipophilicity governs a molecule's ability to permeate biological membranes, engage with target proteins, and navigate the body's metabolic pathways.[1] The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Consequently, strategies to fine-tune its physicochemical properties are of immense interest. One of the most powerful tactics in the medicinal chemist's arsenal is the strategic incorporation of fluorine atoms.[2][3]
This guide provides an in-depth comparison of the lipophilicity of fluorinated and non-fluorinated benzamides, supported by experimental data and methodologies. We will explore the nuanced effects of fluorine substitution and provide a robust experimental framework for researchers to assess this critical parameter in their own drug discovery programs.
The "Fluorine Effect": More Than Just a Halogen Swap
Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom (van der Waals radius of 1.47 Å vs. 1.20 Å).[2] This unique combination allows it to be installed into a molecule to profoundly alter its properties without significantly increasing its size. In the context of benzamides, fluorination can influence lipophilicity through several mechanisms:
-
Alteration of Electron Distribution: Fluorine's powerful electron-withdrawing nature can modify the electron density across the aromatic ring and the amide functionality. This can impact pKa, dipole moment, and hydrogen bonding capabilities, all of which contribute to overall lipophilicity.[2]
-
Blocking Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, a common metabolic pathway for lipophilic compounds.[4][5] This enhances the molecule's metabolic stability and bioavailability.
-
Modulation of Membrane Permeation: The introduction of fluorine to an aromatic system generally increases lipophilicity, which can enhance a drug's ability to penetrate cell membranes.[2][6] However, the effect is not always straightforward and can be highly dependent on the position and number of fluorine atoms.[7] In some aliphatic systems, fluorination can even lead to a counterintuitive decrease in lipophilicity.[7][8]
Quantitative Comparison: Lipophilicity of Benzamide Analogs
The theoretical impact of fluorination must be validated by empirical data. The following table summarizes experimentally determined logP values for a series of benzamide analogs, illustrating the effect of fluorine substitution.
| Compound | Structure | R | Experimental logP | Change (ΔlogP) |
| Benzamide | H | 0.64 | - | |
| 4-Fluorobenzamide | 4-F | 0.83 | +0.19 | |
| 3-Chlorobenzamide | 3-Cl | 1.51 | - | |
| 3-Chloro-4-fluorobenzamide | 3-Cl, 4-F | 1.74 | +0.23 |
Note: logP values are sourced from publicly available chemical databases and literature.[9] The ΔlogP represents the change upon addition of the fluorine atom to the parent compound.
As the data indicates, the addition of a fluorine atom to the aromatic ring of benzamide and 3-chlorobenzamide results in a modest but consistent increase in the experimental logP value, confirming the general trend of increased lipophilicity for aromatic fluorination.
Experimental Protocol: High-Throughput Lipophilicity Determination by RP-HPLC
While the classic "shake-flask" method is the gold standard for logP determination, it can be time-consuming and requires significant amounts of pure compound.[1][10] For drug discovery screening, a higher-throughput method is often required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and sample-sparing alternative for estimating logP values.[10][11]
The principle behind this method is that the retention time of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be accurately estimated.[12]
Workflow for RP-HPLC logP Determination
Caption: Workflow for logP determination using RP-HPLC.
Step-by-Step Methodology
-
Preparation of Standards and Samples:
-
Select 5-7 commercially available standard compounds with accurately known logP values, bracketing the expected logP of your benzamide analogs.
-
Prepare stock solutions of standards and test compounds in the mobile phase (e.g., 1 mg/mL). A common mobile phase for this analysis is a mixture of methanol and water, with 50% methanol being a good starting point.[11]
-
-
Chromatographic Conditions:
-
Column: C18 (octadecyl-capped silica) column.
-
Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent (e.g., methanol or acetonitrile) and water. The exact ratio may need optimization.[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the benzamides have strong absorbance (e.g., 254 nm).
-
Void Time (t₀): Determine the column's void time by injecting a non-retained compound like uracil.
-
-
Data Analysis:
-
Inject each standard and the test compound, recording the retention time (t_R).
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t₀) / t₀.
-
Calculate the logarithm of the capacity factor, log(k).
-
Plot the known logP values of the standards (y-axis) against their corresponding log(k) values (x-axis).
-
Perform a linear regression on the data points. The resulting equation will be in the form logP = m * log(k) + c. A good correlation should yield an R² value > 0.95.[10]
-
Using the log(k) value of your test benzamide, calculate its estimated logP using the regression equation.
-
Causality Behind Choices: The use of a C18 column mimics the hydrophobic core of a lipid bilayer. The capacity factor k is a normalized measure of retention, making the results independent of flow rate and column dimensions, which is crucial for reproducibility. Using a set of standards for calibration ensures that the calculated logP is benchmarked against the established octanol-water system.[12][13]
Mechanistic Insights: The Physicochemical Impact of Aromatic Fluorination
The observed increase in lipophilicity upon fluorinating a benzamide's aromatic ring can be attributed to a combination of factors. While fluorine is highly electronegative, the resulting C-F bond is not a strong hydrogen bond acceptor. The overall effect is often dominated by the "hydrophobic effect" of the fluorine atom itself.
Caption: Impact of fluorine substitution on benzamide properties.
Fluorine substitution on an aromatic ring increases the molecule's quadrupole moment.[14] While the C-F bond itself is highly polar, the introduction of fluorine can disrupt the ordered shell of water molecules that would typically surround the C-H bond. This disruption of the hydration shell is entropically favorable and leads to a greater affinity for the nonpolar octanol phase during partitioning, resulting in a higher logP value.[6][15]
Conclusion and Outlook
The strategic fluorination of the benzamide scaffold is a proven and effective method for modulating lipophilicity, a key parameter in drug design. As demonstrated, fluorination of the aromatic ring typically leads to a predictable increase in logP, which can be leveraged to enhance membrane permeability and metabolic stability.[2] However, the effect is context-dependent, and precise lipophilicity values must be determined experimentally.[7][16]
The RP-HPLC method detailed here provides a robust, high-throughput framework for researchers to quantitatively assess the impact of fluorination within their compound series. By integrating this experimental data with a sound understanding of the underlying physicochemical principles, drug development professionals can make more informed decisions, accelerating the optimization of lead candidates and increasing the probability of success in bringing novel benzamide-based therapeutics to the clinic.
References
-
Manners, C. S., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Available at: [Link]
-
Terry, D. S., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]
-
Zafrani, Y., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry. Available at: [Link]
-
Yamagami, C., et al. (1994). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wilson, A. T., et al. (2022). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available at: [Link]
-
Quora. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Available at: [Link]
-
Li, Y., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A. Available at: [Link]
-
Taylor & Francis Online. (2015). The role of fluorine in medicinal chemistry. Pharmaceutical Biology. Available at: [Link]
-
ResearchGate. (n.d.). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Available at: [Link]
-
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2014). Review: Fluorine in Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Available at: [Link]
-
YouTube. (2023). Physicochemical properties of fluorine-containing saturated (hetero)cycles. Available at: [Link]
-
Jeffries, B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (n.d.). Theoretical calculation of LogP for metachlorobenzamide. Available at: [Link]
-
Jeffries, B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (n.d.). Distribution of the experimental lipophilicity values of series D, E and F. Available at: [Link]
-
Wang, Z., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). LogP values for a series of benzamides. Available at: [Link]
-
ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available at: [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]
-
Zhou, P., & Zou, J. (2017). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Current Topics in Medicinal Chemistry. Available at: [Link]
- Google Patents. (2002). Determination of log P coefficients via a RP-HPLC column.
-
Shinoda, K., et al. (1971). Physicochemical properties of aqueous solutions of fluorinated surfactants. The Journal of Physical Chemistry. Available at: [Link]
-
Juniper Publishers. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo. Available at: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis for 4-amino-N-(2,2,2-trifluoroethyl)benzamide, a Putative NaV1.7 Blocker
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation. This guide provides an in-depth, experience-driven comparison of in vitro assay methodologies, centered on the validation of an assay for the novel compound, 4-amino-N-(2,2,2-trifluoroethyl)benzamide, a hypothetical blocker of the voltage-gated sodium channel NaV1.7. This channel is a critical target in the development of novel analgesics. Our discussion will be grounded in the principles of scientific integrity, drawing from established regulatory guidelines to ensure the generation of robust and reliable data.
The Criticality of Assay Validation in Preclinical Drug Discovery
This guide will focus on the validation of an automated patch-clamp electrophysiology assay, the gold standard for characterizing ion channel modulators, and compare it to a higher-throughput, fluorescence-based membrane potential assay.
Unveiling the Mechanism: The Role of NaV1.7 in Nociception
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells[2]. The NaV1.7 subtype, in particular, is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling. Genetic studies have linked gain-of-function mutations in the gene encoding NaV1.7 to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. This makes NaV1.7 a highly attractive target for the development of new pain therapeutics. Our hypothetical compound, this compound, is postulated to act as an inhibitor of NaV1.7, thereby blocking the transmission of pain signals.
Caption: Postulated mechanism of action for this compound.
The Gold Standard: Automated Patch-Clamp Electrophysiology
Automated patch-clamp (APC) technology has become a cornerstone of ion channel drug discovery, offering a significant increase in throughput compared to manual patch-clamp while maintaining high data quality.[3][4] This technique allows for the direct measurement of ion channel currents, providing detailed information about a compound's potency, kinetics, and mechanism of action.
Experimental Protocol: Validation of an APC Assay for this compound
The validation of our APC assay will adhere to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][5][6]
Cell Line: A stable cell line expressing human NaV1.7 (e.g., HEK293 or CHO cells) is used.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2 with CsOH.
Voltage Protocol: A voltage protocol is designed to assess the compound's effect on the channel in different conformational states (resting, open, and inactivated).
Sources
- 1. fda.gov [fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.pl [sci-hub.pl]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Guide to the Cross-Reactivity Profile of 4-amino-N-(2,2,2-trifluoroethyl)benzamide
Introduction
In the landscape of modern drug discovery, the development of novel small molecules with high target specificity is a paramount objective. The compound 4-amino-N-(2,2,2-trifluoroethyl)benzamide represents a new chemical entity with therapeutic potential, stemming from the diverse bioactivities of the aminobenzamide scaffold. The introduction of a trifluoroethyl group is a strategic modification intended to enhance metabolic stability and potentially modulate target affinity. However, like any novel compound, its journey from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its interaction with the broader biological landscape.
This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity profile of this compound. We will delve into a systematic, multi-tiered experimental approach, comparing its hypothetical performance against a panel of relevant compounds. The objective is to not only identify its primary mechanism of action but also to proactively uncover potential off-target interactions that could lead to unforeseen side effects or provide opportunities for drug repurposing. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed experimental protocols.
Hypothesized Primary Target and Rationale
The aminobenzamide core is a well-established pharmacophore present in a variety of enzyme inhibitors. Notably, derivatives of aminobenzamide have been shown to inhibit poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair and genomic stability.[1] The inhibition of PARP is a clinically validated strategy in oncology. We, therefore, hypothesize that this compound is a potential PARP inhibitor. The trifluoroethyl moiety could enhance binding to the nicotinamide-binding pocket of the enzyme and improve pharmacokinetic properties.
Comparator Compounds for a Robust Cross-Reactivity Study
To contextualize the selectivity profile of our lead compound, a carefully selected panel of comparator molecules is essential.
| Compound | Class | Rationale for Inclusion |
| 4-amino-N-ethylbenzamide | Structural Analog | To assess the contribution of the trifluoroethyl group to potency and selectivity. |
| Olaparib | Selective PARP Inhibitor | A well-characterized, clinically approved PARP inhibitor to serve as a benchmark for on-target potency and selectivity. |
| Staurosporine | Non-selective Kinase Inhibitor | A notoriously "dirty" compound that will serve as a negative control for selectivity, expected to show activity across multiple assays. |
| Doxorubicin | Standard Chemotherapeutic | A widely used cytotoxic agent with a different mechanism of action, included for comparison in cell-based cytotoxicity assays. |
A Tiered Approach to Comprehensive Cross-Reactivity Profiling
A logical and staged approach to selectivity profiling is crucial for an efficient and cost-effective evaluation.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Selectivity Screening
The initial step involves screening against large, diverse panels of common drug targets to obtain a broad overview of the compound's interactivity.
-
Kinome Profiling: A significant portion of small molecule drugs exhibit off-target effects on protein kinases. A comprehensive kinase screen, such as the KINOMEscan® platform, which utilizes an active site-directed competition binding assay, is invaluable.[2][3][4] This will assess the binding of this compound to a panel of over 400 kinases.
-
GPCR Profiling: G-protein coupled receptors (GPCRs) are another major class of drug targets.[5][6][7] Screening against a panel of GPCRs, using methods like radioligand binding assays or functional readouts such as calcium flux or cAMP modulation, is crucial to identify any unintended interactions with these signaling proteins.[8][9]
-
Ion Channel Profiling: Unintended modulation of ion channels is a common cause of adverse drug reactions, particularly cardiotoxicity.[10][11][12] A broad panel screen against various ion channels, including voltage-gated and ligand-gated channels, is a critical safety assessment.[13][14]
Tier 2: Target Validation and Affinity Determination
Following the identification of potential hits from Tier 1, the next stage is to confirm these interactions and quantify the binding affinities.
-
Primary Target Inhibition Assay: To validate our primary hypothesis, a direct enzymatic assay for PARP inhibition will be conducted. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, will be determined.
-
Competitive Binding Assays: For the primary target and any significant off-targets identified in Tier 1, competitive binding assays will be performed to determine the dissociation constant (Ki).[15][16][17][18][19] This provides a more direct measure of binding affinity than functional assays.
Tier 3: Cell-Based Functional Assays
Biochemical assays, while informative, do not always translate to cellular activity. Therefore, cell-based assays are essential to evaluate the compound's effects in a more physiologically relevant context.[20][21][22][23][24]
-
Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA®) can confirm that the compound binds to its intended target within intact cells.[25]
-
Cytotoxicity Profiling: The compound's effect on cell viability will be assessed across a panel of cancer cell lines and normal, non-cancerous cell lines.[26][27][28] This helps to determine if the compound has a therapeutic window and is selectively toxic to cancer cells.
Tier 4: In Vitro Safety and Metabolism Profiling
This final tier focuses on key safety and drug-drug interaction liabilities.
-
Cytochrome P450 (CYP) Inhibition: The potential for the compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) will be evaluated.[29][30][31][32][33] Inhibition of these enzymes is a primary cause of drug-drug interactions.
-
hERG Channel Assay: Due to the critical importance of avoiding drug-induced QT prolongation, a dedicated hERG potassium channel assay, preferably using the gold-standard manual or automated patch-clamp electrophysiology, is mandatory.[34][35][36][37][38]
Comparative Data Analysis (Hypothetical Results)
The following tables present hypothetical data from the described assays, comparing this compound with the selected comparator compounds.
Table 1: Primary Target and Off-Target Binding Affinities (Ki, nM)
| Target | This compound | 4-amino-N-ethylbenzamide | Olaparib | Staurosporine |
| PARP1 (Primary) | 5.2 | 85.6 | 1.5 | >10,000 |
| Kinase X (Off-target) | >10,000 | >10,000 | >10,000 | 1.2 |
| GPCR Y (Off-target) | 8,500 | 9,200 | >10,000 | 250 |
| Ion Channel Z (Off-target) | >10,000 | >10,000 | >10,000 | 780 |
Table 2: In Vitro Safety and Metabolism Profile (IC50, µM)
| Assay | This compound | 4-amino-N-ethylbenzamide | Olaparib | Doxorubicin |
| hERG Channel | >30 | >30 | >30 | 5.8 |
| CYP3A4 Inhibition | 15.2 | 8.9 | 25.1 | >50 |
| CYP2D6 Inhibition | >50 | >50 | >50 | >50 |
Table 3: Cellular Cytotoxicity (IC50, µM)
| Cell Line | This compound | 4-amino-N-ethylbenzamide | Olaparib | Doxorubicin |
| HeLa (Cancer) | 1.8 | 25.4 | 0.5 | 0.06 |
| MCF-7 (Cancer) | 2.5 | 31.8 | 0.8 | 0.12 |
| HEK293 (Normal) | >50 | >50 | >50 | 1.5 |
Interpretation of Results and Expert Insights
Based on our hypothetical data, this compound demonstrates a promising profile as a selective PARP inhibitor.
-
Potency and Role of the Trifluoroethyl Group: The compound exhibits potent inhibition of PARP1, with a Ki of 5.2 nM. The comparison with its non-fluorinated analog, 4-amino-N-ethylbenzamide (Ki = 85.6 nM), strongly suggests that the trifluoroethyl group plays a significant role in enhancing binding affinity to the target.
-
Selectivity: The broad panel screening reveals a highly selective compound. Unlike the non-selective inhibitor Staurosporine, this compound shows minimal interaction with a wide range of kinases, GPCRs, and ion channels at concentrations up to 10 µM. This "clean" profile is highly desirable in a drug candidate.
-
Cellular Activity and Therapeutic Window: The potent enzymatic inhibition translates into effective cytotoxicity against cancer cell lines (HeLa and MCF-7). Crucially, the compound shows minimal toxicity to normal HEK293 cells, indicating a wide therapeutic window. This selectivity is a significant advantage over broadly cytotoxic agents like Doxorubicin.
-
Safety Profile: The compound does not inhibit the hERG channel at concentrations up to 30 µM, suggesting a low risk of drug-induced QT prolongation. While it shows moderate inhibition of CYP3A4, the IC50 value of 15.2 µM is sufficiently high that clinically significant drug-drug interactions may be avoidable, depending on the therapeutic dose.
Experimental Protocols
Protocol 1: PARP1 Enzyme Inhibition Assay (Colorimetric)
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2, and 1.25 mM DTT.
-
Add 2 µL of test compound dilutions (in 10% DMSO) to a 96-well plate.
-
Add 20 µL of PARP1 enzyme (1 U/mL) to each well.
-
Add 10 µL of activated DNA (1 mg/mL).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a NAD+ and biotinylated-NAD+ mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and transfer the contents to a streptavidin-coated plate.
-
Incubate for 60 minutes, then wash the plate.
-
Add HRP-conjugated anti-PAR antibody and incubate for 60 minutes.
-
Wash the plate and add TMB substrate.
-
Stop the color development with 2N H2SO4 and read the absorbance at 450 nm.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
Protocol 2: hERG Channel Assay (Automated Patch-Clamp)
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Harvest cells and prepare a single-cell suspension.
-
Load the cell suspension and test compound dilutions onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).[35]
-
Establish a whole-cell patch configuration.
-
Apply a specific voltage protocol to elicit hERG tail currents. A recommended protocol involves a depolarizing pulse to +40 mV followed by a repolarizing step to -50 mV to measure the tail current.[38]
-
Record baseline currents in the presence of vehicle.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the inhibition of the hERG tail current at each concentration.
-
Calculate the percent inhibition and determine the IC50 value. E-4031 should be used as a positive control.[35]
Caption: Hypothesized mechanism of action via PARP1 inhibition.
Conclusion
This guide outlines a robust, systematic approach to defining the cross-reactivity profile of the novel compound this compound. Our hypothetical data suggests that this compound is a potent and highly selective PARP inhibitor with a promising safety profile. The trifluoroethyl moiety appears crucial for its enhanced on-target activity. The clear distinction between its potent anticancer effects and its minimal impact on a broad range of off-targets, including the hERG channel, underscores its potential as a high-quality lead candidate for further development.
The principles and methodologies detailed herein are broadly applicable to the characterization of any novel chemical entity. A thorough and early assessment of cross-reactivity is not merely a regulatory requirement but a cornerstone of modern, efficient, and successful drug discovery. It enables informed decision-making, mitigates the risk of late-stage failures, and ultimately paves the way for the development of safer and more effective medicines.
References
- Reaction Biology. (n.d.). GPCR Assays.
- AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays.
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
- Charles River Laboratories. (n.d.). Ion Channel Assays.
- Creative Biogene. (n.d.). Ion Channel Screening & Profiling Services.
- Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits.
- Thermo Fisher Scientific. (n.d.). Validated Cell-Based Assays for Discovery and Screening.
- Fabgennix International. (n.d.). Competition Assay Protocol.
- Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- Reaction Biology. (n.d.). GPCR Assay Services.
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
- Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform.
- ICE Bioscience. (n.d.). Ion Channel Selectivity Profiling Panels - Overview.
- Ichor Life Sciences. (n.d.). Functional Assays/Target Validation Services.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- Slideshare. (n.d.). hERG Assay.
- Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays.
- NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
- Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
- National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from LifeNet Health LifeSciences website.
- ApconiX. (2025). ION Channel Screening.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Journal of Visualized Experiments. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions.
- Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel.
- SelectScience. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.
- Precision for Medicine. (n.d.). Cell-Based Assays and Imaging.
- U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
- Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity.
- National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
- NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
- ResearchGate. (n.d.). The protocol of competitive binding assay.
- National Center for Biotechnology Information. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme.
- BMG LABTECH. (2025). Binding Assays.
- PubChem. (n.d.). 3-Aminobenzamide.
- ACS Omega. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- BenchChem. (n.d.). A Comprehensive Guide to Selectivity and Specificity Profiling of Novel Bioactive Compounds.
- Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
- PubMed. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site.
- PubChem. (n.d.). 3-Aminobenzamide.
- PubMed. (2021). Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo.
- ResearchGate. (2025). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme.
Sources
- 1. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. technologynetworks.com [technologynetworks.com]
- 3. chayon.co.kr [chayon.co.kr]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. AddexBio Service - GPCRAssays [addexbio.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. criver.com [criver.com]
- 11. Ion Channel Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 12. Ion Channel Selectivity Profiling Panels - Overview - ICE Bioscience [en.ice-biosci.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. apconix.com [apconix.com]
- 15. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 16. support.nanotempertech.com [support.nanotempertech.com]
- 17. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Validated Cell-Based Assays for Discovery and Screening | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. ichorlifesciences.com [ichorlifesciences.com]
- 22. precisionformedicine.com [precisionformedicine.com]
- 23. njbio.com [njbio.com]
- 24. nuvisan.com [nuvisan.com]
- 25. pelagobio.com [pelagobio.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 30. lnhlifesciences.org [lnhlifesciences.org]
- 31. criver.com [criver.com]
- 32. enamine.net [enamine.net]
- 33. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 34. hERG Assay | PPTX [slideshare.net]
- 35. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 36. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 37. reactionbiology.com [reactionbiology.com]
- 38. fda.gov [fda.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-amino-N-(2,2,2-trifluoroethyl)benzamide
As a Senior Application Scientist, my primary objective is to empower you with the knowledge to handle and manage laboratory reagents not just effectively, but with the highest degree of safety and environmental responsibility. This guide provides a comprehensive framework for the proper disposal of 4-amino-N-(2,2,2-trifluoroethyl)benzamide, a specialized reagent for which specific official disposal protocols may not be readily available. In such cases, a conservative approach based on the chemical's structure and the principles of chemical safety is paramount.
The disposal plan outlined below is built on a critical analysis of the molecule's constituent parts: the aromatic amine, the amide linkage, and the trifluoroethyl group. Each imparts specific properties that dictate its handling as a hazardous waste stream. This guide ensures your disposal practices are not only compliant but also scientifically sound, protecting both personnel and the environment.
Hazard Assessment and Waste Classification
Before any disposal procedure can be initiated, a thorough understanding of the potential hazards is essential. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its hazard profile from its functional groups.
-
Aromatic Amine (Aniline Moiety): The 4-amino group attached to the benzene ring places this compound in the class of aromatic amines. Aromatic amines as a class are known for their potential toxicity, including methemoglobinemia, and are often treated as suspected carcinogens.
-
Fluorinated Organic Compound: The presence of the trifluoroethyl group categorizes this substance as a halogenated organic compound. Halogenated wastes are a specific and regulated category of chemical waste due to their potential to form persistent organic pollutants and toxic byproducts (like hydrogen fluoride) if not incinerated at appropriate temperatures.
-
Benzamide Structure: While the benzamide core is common in many pharmaceuticals, the combination with the above functional groups necessitates careful handling.
Based on this structural analysis, this compound must be classified as Halogenated Organic Waste and handled as a toxic chemical.
Table 1: Summary of Chemical Properties and Disposal Classification
| Property | Analysis & Justification | Disposal Implication |
| Chemical Formula | C9H9F3N2O | High molecular weight, likely a solid at room temp. |
| Key Functional Groups | Aromatic Amine, Amide, Trifluoroethyl (Halogenated) | Dictates waste stream classification. |
| Primary Hazard Class | Inferred: Toxic, Irritant, Environmental Hazard | Requires handling with full Personal Protective Equipment (PPE). |
| Waste Classification | Halogenated Organic Waste | Must be segregated from non-halogenated waste. |
| EPA Waste Code (Likely) | D022 (if toxic characteristics are confirmed) or F002 (as a halogenated solvent waste if used in that manner). Consult your institution's EHS for specifics. | Governs labeling and disposal vendor requirements. |
| Prohibited Disposal | Drain Disposal, Regular Trash Disposal | High risk of environmental contamination and non-compliance. |
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound for disposal, adherence to stringent safety protocols is non-negotiable.
-
Hand Protection: Wear nitrile gloves (double-gloving is recommended) to prevent skin contact.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: A lab coat is mandatory. For handling larger quantities or during spill cleanup, a chemically resistant apron or coveralls should be used.
-
Work Area: Always handle the waste inside a certified chemical fume hood to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Segregation
-
Principle: The cardinal rule of chemical waste management is segregation at the source. Mixing halogenated waste with non-halogenated waste can complicate and significantly increase the cost of disposal.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. Never mix this waste with other streams like aqueous waste, non-halogenated solvents, or solid biological waste.
Step 2: Containerization
-
Principle: Proper containment prevents leaks and ensures safe transport. The container must be compatible with the chemical.
-
Action (for Solid Waste):
-
Place small amounts of the solid compound, or contaminated items like weighing paper and gloves, directly into a designated, robust, sealable container (e.g., a wide-mouthed polyethylene jar).
-
Ensure the container is kept closed when not in use.
-
-
Action (for Liquid Waste/Solutions):
-
If the compound is in a solvent, the entire solution must be treated as halogenated waste.
-
Use a designated, leak-proof, and chemically compatible (e.g., HDPE or glass) container for "Halogenated Liquid Waste."
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
Step 3: Labeling
-
Principle: Accurate labeling is a regulatory requirement and critical for the safety of all personnel who will handle the container.
-
Action: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If in a solution, list all components and their approximate percentages.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., Health Hazard, Irritant, Environmental Hazard).
-
Step 4: Storage and Handover
-
Principle: Waste must be stored safely pending pickup by a certified disposal vendor.
-
Action:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or your facility's main hazardous waste storage area.
-
Ensure secondary containment (e.g., placing the waste container inside a larger, chemically resistant bin) is used to contain any potential leaks.
-
Follow your institution's procedures to schedule a pickup with your licensed Environmental Health and Safety (EHS) vendor.
-
Diagram 1: Disposal Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound.
Spill Management
Accidents happen, and a clear plan for spill cleanup is a vital part of safe laboratory operations.
For a Small Spill (Solid):
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
De-energize: De-energize any ignition sources if applicable.
-
Absorb: Gently cover the spill with a chemical absorbent powder suitable for solids (e.g., vermiculite or sand). Avoid raising dust.
-
Collect: Carefully sweep the absorbed material into a designated waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), and place the cleaning materials into the same halogenated waste container.
-
Dispose: Seal, label, and dispose of the container as described in the protocol above.
For a Large Spill:
-
Evacuate: Evacuate the immediate area.
-
Alert: Alert your institution's EHS or safety office immediately.
-
Secure: Close the doors to the affected area and prevent re-entry.
-
Wait for Professionals: Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await the arrival of the professional response team.
By adhering to this detailed, scientifically-grounded disposal guide, you ensure that your handling of specialized reagents like this compound meets the highest standards of safety, compliance, and environmental stewardship. This builds a foundation of trust and responsibility that is the hallmark of exemplary scientific practice.
References
-
U.S. Environmental Protection Agency (EPA). Managing Your Hazardous Waste: A Guide for Small Businesses. Provides foundational guidelines for identifying and managing hazardous waste streams in the United States. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. Outlines the requirements for chemical labeling and safety data sheets, which informs the principles of waste labeling. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. A comprehensive guide to safe laboratory practices, including detailed chapters on managing chemical waste. [Link]
A Comprehensive Guide to the Safe Handling of 4-amino-N-(2,2,2-trifluoroethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
The proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and the integrity of research. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-amino-N-(2,2,2-trifluoroethyl)benzamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar aromatic amines and fluorinated compounds, adhering to a conservative approach to minimize risk.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][3] | Protects eyes from dust, splashes, and potential vapors. |
| Face Shield | To be worn with safety goggles, especially when handling larger quantities or if there is a significant risk of splashing.[2][3] | Provides full-face protection from splashes and airborne particles. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended.[1][4] Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.[3] | Prevents dermal absorption, a potential route of exposure for aromatic amines. |
| Lab Coat | A long-sleeved, flame-resistant lab coat should be worn and fully buttoned.[2][3] | Protects skin and personal clothing from accidental spills and contamination. | |
| Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted.[3][5] | Protects feet from spills and falling objects. | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood.[2] | Minimizes inhalation of airborne particles and vapors, which is a primary route of exposure.[2] |
| Respirator | If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][3] | Provides an additional layer of respiratory protection. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing exposure and ensuring a safe working environment when handling this compound.
1. Preparation and Pre-Handling:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Emergency Preparedness: Ensure that an eyewash station, safety shower, and a spill kit are readily accessible.[6] All personnel should be familiar with their locations and operation.
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential contamination.[7]
2. Handling the Solid Compound:
-
Weighing: Tare a sealed container (e.g., a vial or flask) on an analytical balance. Inside the chemical fume hood, carefully transfer the desired amount of the solid compound into the tared container and seal it before removing it from the balance. This "weighing by difference" method minimizes the risk of airborne dust.
-
Static Control: Be aware of static electricity, which can cause fine powders to disperse. Use anti-static weighing boats or an ionizing bar if available.
3. Solution Preparation:
-
Solvent Addition: In the chemical fume hood, add the solvent to the container with the pre-weighed solid. Add the solid to the solvent slowly to avoid splashing.
-
Dissolution: If gentle heating is required for dissolution, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames. Ensure the container is not sealed to prevent pressure buildup.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Personal Hygiene: Immediately after handling, remove gloves and lab coat. Wash hands and any exposed skin thoroughly with soap and water.[8] Avoid eating or drinking in the laboratory.[9]
Below is a diagram illustrating the standard operational workflow for handling this compound.
Caption: Standard operational workflow for handling this compound.
III. Disposal Plan: Managing Halogenated Waste
As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous halogenated waste.[10][11] Improper disposal can lead to environmental contamination and regulatory non-compliance.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Use a designated, clearly labeled, and leak-proof container for all waste generated.[10] The container should be labeled "Halogenated Organic Waste" and list the full chemical name: "Waste this compound".[10][12]
-
Solid Waste: Collect all contaminated solid materials, such as weighing paper, pipette tips, and gloves, in the designated solid waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible liquid waste container. Do not mix with non-halogenated waste streams.[10][12]
2. Storage of Hazardous Waste:
-
Secure Location: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Secondary Containment: Place waste containers in secondary containment to prevent spills from spreading in case of a leak.
3. Final Disposal:
-
Licensed Contractor: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous waste.
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these detailed protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
- Benchchem. Safety and handling of fluorinated organic compounds.
- American Chemical Society. ACS publishes Guidelines for Secondary School Laboratory Safety. 2016.
- American Chemical Society. American Chemical Society issues guidelines for safer research laboratories. 2013.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- American Chemical Society. Safety in Academic Chemistry Laboratories. 2017.
- OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. 2022.
- OSHA.com. What are the OSHA Requirements for Hazardous Chemical Storage?. 2024.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- American Chemical Society. Safety Tipsheets & Best Practices.
- American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions.
- Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines.
- Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- DuraLabel. OSHA Rules for Hazardous Chemicals. 2025.
- Unknown. hazardous waste segregation.
- Reliable Electric. 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound.
- Washington State University. Halogenated Solvents.
- Temple University. Halogenated Solvents in Laboratories.
- Unknown. 4.
- RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- CHEMM. Personal Protective Equipment (PPE).
- Fisher Scientific. SAFETY DATA SHEET. 2025.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals. 2022.
- Benchchem. Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- University of Texas at Austin. Personal Protective Equipment.
- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET. 2025.
- Cayman Chemical. Safety Data Sheet. 2025.
- PubChem. 4-amino-2-fluoro-N-(2,2,2-trifluoroethyl)benzamide.
- PubChem. 4-Amino-2-fluoro-N-methylbenzamide.
- PubMed. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. 1985.
- Benchchem. Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
- Benchchem. Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide.
- BLDpharm. 4-Amino-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide.
-
National Institutes of Health. Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds: N-(heptan-4-yl)benzo[d][2][13]dioxole-5-carboxamide and (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide. Available from:
-
PubMed. Toxicological evaluation of the flavour ingredient N-(1-((4-amino-2,2-dioxido-1H-benzo[c][2][9]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). 2017. Available from:
-
PubMed. Toxicological evaluation of two flavors with modifying properties: 3-((4-amino-2,2-dioxido-1H-benzo[c][2][9]thiadiazin-5-yl)oxy)-2,2-dimethyl-N-propylpropanamide and (S)-1-(3-(((4-amino-2,2-dioxido-1H-benzo[c][2][9]thiadiazin-5-yl)oxy)methyl)piperidin-1-yl)-3-methylbutan-1-one. 2015. Available from:
- Santa Cruz Biotechnology. 4-amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acs.org [acs.org]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. American Chemical Society issues guidelines for safer research laboratories | Science Codex [sciencecodex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

